Tigecycline hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8.H2O/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H2/t12-,14-,21-,29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGZODNQTKYJAW-KXLOKULZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746698 | |
| Record name | (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229002-07-6 | |
| Record name | (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1229002-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tigecycline: A Glycylcycline Antibiotic Derivative of Minocycline - A Technical Guide
Introduction
Tigecycline, marketed under the brand name Tygacil, represents a significant advancement in antibiotic therapy as the first clinically approved member of the glycylcycline class.[1] Developed in response to the rising threat of antibiotic-resistant bacteria, tigecycline is a semi-synthetic derivative of minocycline, a second-generation tetracycline.[1][2] Its unique structural modification, the addition of an N,N-dimethylglycylamido moiety at the 9-position of the minocycline core, endows it with a broader spectrum of activity and the ability to overcome common tetracycline resistance mechanisms.[2][3] This guide provides an in-depth technical overview of tigecycline, tailored for researchers, scientists, and drug development professionals. It covers its chemical synthesis, mechanism of action, antimicrobial spectrum, resistance patterns, pharmacokinetic profile, and the experimental protocols used in its evaluation.
Chemical Synthesis
The synthesis of tigecycline is a multi-step process that starts with minocycline. The key transformation involves the introduction of a glycylamido group at the C9 position of the tetracycline ring, a modification that is crucial for its enhanced antibacterial properties.
The general synthetic route from minocycline hydrochloride involves three primary stages:
-
Nitration : Minocycline is treated with a nitrating agent, typically in concentrated sulfuric acid, to introduce a nitro group at the 9-position.[4][5]
-
Reduction : The 9-nitro group is then reduced to a 9-amino group. This is commonly achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst.[4][6]
-
Acylation : The final step is the acylation of the 9-aminominocycline intermediate with an N-tert-butylglycyl chloride derivative to yield tigecycline.[4][7]
Mechanism of Action
Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[2] Like other tetracyclines, it binds to the 30S ribosomal subunit. However, the presence of the 9-t-butylglycylamido side chain significantly enhances its binding affinity and alters its interaction with the ribosome.[1][8]
Key aspects of its mechanism include:
-
High-Affinity Ribosomal Binding : Tigecycline binds to the bacterial 70S ribosome with an affinity approximately five times greater than that of minocycline and over 100 times greater than tetracycline.[2] Biophysical analyses have measured the dissociation constant (Kd) for tigecycline with the 30S subunit to be in the nanomolar range (10⁻⁸ M), compared to micromolar ranges for minocycline (10⁻⁷ M) and tetracycline (>10⁻⁶ M).[8]
-
A-Site Blockade : By binding to the A site on the 30S subunit, tigecycline sterically hinders the entry of aminoacyl-tRNA molecules.[3][9][10] This action effectively halts the elongation of peptide chains, thereby arresting protein synthesis.[1][11]
-
Overcoming Resistance : The bulky glycylamido substituent provides a steric hindrance that prevents the action of ribosomal protection proteins (e.g., TetM), a primary mechanism of tetracycline resistance.[10][12][13] Furthermore, tigecycline is a poor substrate for the tetracycline-specific efflux pumps (e.g., Tet(A)-Tet(E)), the other major resistance mechanism.[3][14]
Antimicrobial Spectrum
Tigecycline possesses a broad spectrum of in vitro activity against a wide array of Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[14][15] Its activity is particularly notable against multidrug-resistant (MDR) pathogens.
-
Gram-Positive Aerobes : Active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][14]
-
Gram-Negative Aerobes : Demonstrates activity against many Enterobacterales, including extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, as well as Acinetobacter baumannii.[14][16]
-
Anaerobes : Covers a range of anaerobic organisms, including Bacteroides fragilis.[2][15]
-
Notable Gaps : Tigecycline has no clinically relevant activity against Pseudomonas aeruginosa or Proteus species.[2][16]
Table 1: In Vitro Activity of Tigecycline against Key Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | 0.12 - 0.25 | 0.25 - 0.5 | [14][17] |
| Enterococcus faecalis (VRE) | 0.06 | 0.12 | [14] |
| Streptococcus pneumoniae (Pen-R) | ≤0.06 | 0.12 | [14] |
| Escherichia coli (ESBL+) | 0.25 | 0.5 | [17] |
| Klebsiella pneumoniae (ESBL+) | 0.5 - 1.0 | 1.0 - 2.0 | [17][18] |
| Acinetobacter baumannii (MDR) | 1.0 - 2.0 | 2.0 - 4.0 | [17][19] |
| Bacteroides fragilis | 0.25 | 1.0 | [14] |
Note: MIC values can vary based on testing methodology and geographic location.
Mechanisms of Resistance
While tigecycline was designed to evade common tetracycline resistance mechanisms, acquired resistance has emerged, particularly in Gram-negative bacteria.[20] The primary mechanisms do not involve ribosomal protection or classic Tet efflux pumps.
-
Efflux Pump Overexpression : The most prevalent mechanism is the upregulation of natively encoded, multidrug-resistant (MDR) efflux pumps of the Resistance-Nodulation-Division (RND) superfamily.[20][21]
-
In Acinetobacter baumannii, overexpression of the AdeABC pump is a major contributor.[22]
-
In Enterobacterales like Klebsiella pneumoniae and E. coli, the AcrAB-TolC system is the primary pump involved.[20][21] Mutations in regulatory genes such as ramA, marA, soxS, or acrR can lead to pump overexpression.[23]
-
-
Enzymatic Modification : The acquisition of certain tet(X) genes, which encode a flavin-dependent monooxygenase, can confer high-level resistance.[20] This enzyme modifies tigecycline, rendering it inactive.[20]
-
Target Site Mutations : Although less common, mutations in ribosomal genes, specifically in the 30S subunit, have been identified as a potential source of resistance.[20]
Pharmacokinetics and Pharmacodynamics
Tigecycline is administered intravenously and exhibits a unique pharmacokinetic profile characterized by rapid and extensive tissue distribution.[24]
Table 2: Pharmacokinetic Parameters of Tigecycline (Standard Dosing)
| Parameter | Value | Reference(s) |
| Dosing Regimen | 100 mg loading dose, then 50 mg q12h | [1][25] |
| Protein Binding | 71–89% (concentration-dependent) | [2][11] |
| Volume of Distribution (Vd) | 7–10 L/kg | [11][25] |
| Elimination Half-life (t½) | ~42 hours | [2][24] |
| Systemic Clearance | 0.2–0.3 L/h/kg | [11][25] |
| Route of Elimination | Primarily biliary/fecal (59%), renal (33%) | [2][24] |
| Hepatic Impairment | Dose adjustment needed in severe (Child-Pugh C) cases | [1] |
The primary pharmacodynamic (PD) index associated with tigecycline efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[25][26] Due to its large volume of distribution, serum concentrations are low, but tissue concentrations can be significantly higher.[27]
Clinical Efficacy
Tigecycline is approved by the FDA for complicated skin and skin structure infections (cSSSI), complicated intra-abdominal infections (cIAI), and community-acquired bacterial pneumonia (CABP).[14][28] Clinical trials have demonstrated its non-inferiority to standard-of-care comparators.
Table 3: Clinical Efficacy of Tigecycline in Phase 3 Trials
| Indication | Comparator(s) | Tigecycline Cure Rate (%) | Comparator Cure Rate (%) | Population | Reference(s) |
| cSSSI | Vancomycin + Aztreonam | 86.5 | 88.6 | Clinically Evaluable | [14][16] |
| cIAI | Imipenem/Cilastatin | 86.1 | 86.2 | Clinically Evaluable | [14][16] |
| CABP | Levofloxacin | 89.7 | 86.3 | Clinically Evaluable | [29] |
Note: Cure rates are based on test-of-cure assessments. Despite these findings, a "black box" warning was issued by the FDA due to a small but statistically significant increase in all-cause mortality observed in a pooled analysis of clinical trials, particularly in ventilator-associated pneumonia, an off-label use.[2]
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro susceptibility of bacteria to tigecycline is determined by measuring the MIC. Standardized methods are crucial, as results can be influenced by the testing conditions.
Protocol: Broth Microdilution (Reference Method)
-
Medium Preparation : Prepare cation-adjusted Mueller-Hinton Broth (MHB). For tigecycline, it is critical to use freshly prepared medium (less than 12 hours old) as dissolved oxygen can degrade the drug and falsely elevate MICs.[30]
-
Inoculum Preparation : Culture the bacterial isolate on an appropriate agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution : Prepare serial two-fold dilutions of tigecycline in a 96-well microtiter plate using the fresh MHB to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).
-
Inoculation : Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation : Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading the MIC : The MIC is defined as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.[18]
Other Accepted Methods :
-
Agar Dilution : Similar to broth microdilution, but the antibiotic is incorporated into agar plates before inoculation.[17][18]
-
Etest : A gradient diffusion method using a plastic strip impregnated with a predefined gradient of tigecycline. The MIC is read where the elliptical zone of inhibition intersects the strip.[19][31]
In Vivo Efficacy Assessment (Murine Pneumonia Model)
Animal models are essential for evaluating the in vivo efficacy of antibiotics. The murine pneumonia model is commonly used for respiratory pathogens.
-
Infection Induction : C57BL/6 mice are rendered transiently neutropenic (e.g., via cyclophosphamide) to establish a robust infection.[32]
-
Bacterial Challenge : Mice are anesthetized and intranasally inoculated with a standardized suspension of the test organism (e.g., Acinetobacter baumannii or Streptococcus pneumoniae).[32][33]
-
Treatment Initiation : At a set time post-infection (e.g., 2 hours), treatment is initiated. Tigecycline is administered subcutaneously or intravenously at various dosing regimens. A control group receives a placebo (e.g., saline).[33]
-
Efficacy Endpoints :
-
Bacterial Burden : At 24 or 48 hours post-treatment initiation, mice are euthanized, and their lungs are harvested, homogenized, and plated to determine the bacterial load (CFU/g of tissue). A significant reduction compared to the control group indicates efficacy.[32]
-
Survival : In lethal infection models, mice are monitored for a defined period (e.g., 7 days), and survival rates between treatment and control groups are compared.[32]
-
Ribosomal Binding Assays
These assays quantify the interaction between an antibiotic and its ribosomal target.
Protocol: Fe²⁺-Mediated Cleavage Mapping
This technique maps the drug's binding site on the 16S rRNA.
-
Complex Formation : Tigecycline is known to chelate divalent cations. Fe²⁺ is used to replace the natural Mg²⁺ ion complexed with the drug.[12]
-
Ribosome Binding : The Tigecycline-Fe²⁺ complex is incubated with isolated 70S ribosomes, allowing it to bind to its target site.
-
Hydroxyl Radical Generation : Hydrogen peroxide (H₂O₂) is added. The bound Fe²⁺ generates highly reactive, short-lived hydroxyl radicals in its immediate vicinity.[12]
-
rRNA Cleavage : These radicals cleave the rRNA backbone near the tigecycline binding site.
-
Analysis : The rRNA is isolated, and the cleavage sites are identified using primer extension analysis. This reveals the specific nucleotides of the 16S rRNA that are in close proximity to the bound antibiotic.[12]
Tigecycline is a potent glycylcycline antibiotic that has become an important tool in combating infections caused by multidrug-resistant bacteria. Its rational design, stemming from the minocycline scaffold, resulted in a molecule capable of overcoming prevalent tetracycline resistance mechanisms through enhanced ribosomal binding. While its clinical utility is well-established for approved indications, the emergence of resistance, primarily through efflux pump overexpression, underscores the need for continued surveillance and stewardship. The experimental protocols detailed herein form the basis for its preclinical and clinical evaluation, providing the data necessary for understanding its activity and guiding its appropriate use in medicine. For the research community, tigecycline serves as a successful example of modifying an existing antibiotic class to address the evolving challenge of antimicrobial resistance.
References
- 1. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tigecycline - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tigecycline synthesis - chemicalbook [chemicalbook.com]
- 5. CN103044281A - Preparation method of high-purity tigecycline - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. CN102276497A - Method for synthesizing tigecycline - Google Patents [patents.google.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Tygacil (tigecycline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 11. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. droracle.ai [droracle.ai]
- 16. Tigecycline: a novel broad-spectrum antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Comparative Evaluation of Seven Tigecycline Susceptibility Testing Methods for Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. journal.hep.com.cn [journal.hep.com.cn]
- 21. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]
- 22. Frontiers | Resistance mechanisms of tigecycline in Acinetobacter baumannii [frontiersin.org]
- 23. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. dovepress.com [dovepress.com]
- 26. Pharmacokinetics-Pharmacodynamics of Tigecycline in Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. clinicaltrials.eu [clinicaltrials.eu]
- 29. pfizermedical.com [pfizermedical.com]
- 30. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In vitro evaluation of tigecycline synergy testing with nine antimicrobial agents against Enterobacter cloacae clinical strains - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Efficacy of tigecycline vs. imipenem in the treatment of experimental Acinetobacter baumannii murine pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Tigecycline Therapy Significantly Reduces the Concentrations of Inflammatory Pulmonary Cytokines and Chemokines in a Murine Model of Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Spectrum of Activity for Tigecycline Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigecycline, the first clinically available antibiotic in the glycylcycline class, represents a significant advancement in combating multi-drug resistant (MDR) bacteria. A derivative of minocycline, its unique chemical structure allows it to overcome common tetracycline resistance mechanisms.[1][2][3] This technical guide provides an in-depth overview of the in vitro spectrum of activity of tigecycline hydrate. It summarizes extensive quantitative data on its efficacy against a broad range of Gram-positive, Gram-negative, and anaerobic bacteria, including clinically important resistant phenotypes. Detailed experimental protocols for susceptibility testing are provided, alongside visualizations of its mechanism of action and key resistance pathways to offer a comprehensive resource for the scientific community.
Introduction
Tigecycline is a bacteriostatic agent that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, thereby preventing the entry of amino-acyl tRNA molecules into the A site of the ribosome.[4][5][6][7] This action effectively halts the elongation of peptide chains. A key feature of tigecycline is the glycylamido moiety attached to the 9-position of the minocycline core, which confers a broader spectrum of activity and enables it to evade the two primary mechanisms of tetracycline resistance: ribosomal protection and drug-specific efflux pumps.[1][4][7][8][9] Consequently, tigecycline has demonstrated potent in vitro activity against a wide array of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, and Acinetobacter baumannii.[2]
In Vitro Spectrum of Activity
The in vitro activity of tigecycline has been extensively evaluated against a global collection of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for key bacterial pathogens.
Gram-Positive Aerobes
Tigecycline demonstrates potent activity against a wide range of Gram-positive aerobes, including strains with notable resistance to other antibiotics.
| Organism | Resistance Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 | 0.25 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 - 0.25 | 0.5 |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.015 | 0.03 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.015 - 0.06 | 0.03 - 0.125 |
| Streptococcus pyogenes | Macrolide-Resistant | 0.03 | 0.03 |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.12 | 0.25 - 0.5 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.125 | 0.25 |
Data compiled from multiple sources.[3][10][11][12][13][14]
Gram-Negative Aerobes
Tigecycline is active against many clinically significant Gram-negative aerobes, although intrinsic resistance is observed in Pseudomonas aeruginosa and Proteus spp.[9][15]
| Organism | Resistance Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ESBL-Negative | 0.25 | 0.5 |
| Escherichia coli | ESBL-Positive | 0.25 | 0.5 |
| Klebsiella pneumoniae | ESBL-Negative | 0.5 | 1 |
| Klebsiella pneumoniae | ESBL-Positive | 0.5 | 2 |
| Enterobacter cloacae | - | 0.25 | 1 |
| Acinetobacter baumannii | Multi-drug Resistant | 0.5 | 1 - 2 |
| Stenotrophomonas maltophilia | - | 0.5 | 2 |
Data compiled from multiple sources.[8][10][12][14][15][16]
Anaerobic Bacteria
Tigecycline exhibits broad activity against anaerobic bacteria, making it a potential therapeutic option for polymicrobial infections.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 0.5 | 4 |
| Prevotella spp. | 0.25 | 2 |
| Clostridium difficile | - | 0.25 |
| Gram-positive anaerobes (general) | 0.06 - 0.12 | 0.25 |
| Gram-negative anaerobes (general) | 0.25 | 2 |
Data compiled from multiple sources.[3][17][18][19]
Experimental Protocols
The determination of tigecycline's in vitro activity is primarily conducted using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution
Broth microdilution is a standard laboratory method used to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Tigecycline Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile distilled water). Serial two-fold dilutions are then made to achieve the desired concentration range.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates to obtain isolated colonies. A suspension of the colonies is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Microtiter Plate Inoculation: Standard 96-well microtiter plates containing serial dilutions of tigecycline in cation-adjusted Mueller-Hinton broth are inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For anaerobic bacteria, incubation is performed in an anaerobic environment for 42-48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of tigecycline that completely inhibits visible growth of the organism.
Etest
The Etest is a gradient diffusion method that provides a quantitative MIC value.
Protocol:
-
Inoculum Preparation: A bacterial suspension is prepared to a 0.5 McFarland standard as described for broth microdilution.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Etest Strip: An Etest strip, which contains a predefined gradient of tigecycline, is applied to the surface of the agar.
-
Incubation: The plate is incubated under the same conditions as for broth microdilution.
-
MIC Determination: After incubation, an elliptical zone of inhibition is formed around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
It is important to note that discrepancies between broth microdilution and Etest results have been observed for certain organisms, such as Acinetobacter baumannii and Serratia marcescens.[10][12]
Mechanism of Action and Resistance
Mechanism of Action
Tigecycline's mechanism of action involves the inhibition of bacterial protein synthesis.
References
- 1. Tigecycline for the treatment of infections due to resistant Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 5. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In Vitro Activities of Tigecycline (GAR-936) against Recently Isolated Clinical Bacteria in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The tigecycline resistance mechanisms in Gram-negative bacilli [frontiersin.org]
- 10. In Vitro Activity of Tigecycline against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activities of Tigecycline (GAR-936), Daptomycin, and Comparative Antimicrobial Agents against Glycopeptide-Intermediate Staphylococcus aureus and Other Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of tigecycline against gram-positive and gram-negative pathogens as evaluated by broth microdilution and Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Activity of Tigecycline against Multiple-Drug-Resistant, Including Pan-Resistant, Gram-Negative and Gram-Positive Clinical Isolates from Greek Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. In vitro activity of tigecycline and comparators against a European collection of anaerobes collected as part of the Tigecycline Evaluation and Surveillance Trial (T.E.S.T.) 2010-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro activities of tigecycline against recently isolated Gram-negative anaerobic bacteria in Greece, including metronidazole-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
The Discovery and Development of Tigecycline (GAR-936): A Technical Guide
Introduction
Tigecycline, marketed under the brand name Tygacil, represents a significant advancement in the fight against multidrug-resistant (MDR) bacteria. As the first clinically approved member of the glycylcycline class of antibiotics, it was developed to address the growing challenge of resistance to older tetracyclines and other antimicrobial agents.[1][2][3] Tigecycline is a semisynthetic derivative of minocycline and exhibits a broad spectrum of activity against a wide range of Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][2][4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to tigecycline (formerly GAR-936).
Rationale for Development and Chemical Synthesis
The development of tigecycline was driven by the urgent need for novel antibiotics effective against bacteria that had acquired resistance to traditional tetracyclines. The two primary mechanisms of tetracycline resistance are efflux pumps, which actively remove the drug from the bacterial cell, and ribosomal protection proteins, which prevent the drug from binding to its target.[2][3][5] The goal was to create a tetracycline analog that could overcome these resistance mechanisms while retaining broad-spectrum activity.[4]
Structure-Activity Relationship (SAR)
Researchers discovered that chemical modifications at the 9-position of the tetracycline D-ring could restore activity against resistant strains.[4] This led to the synthesis of a new class of tetracyclines called glycylcyclines. Tigecycline is a 9-t-butylglycylamido derivative of minocycline.[6][7] This bulky substituent at the 9-position creates steric hindrance, which is believed to be key to its ability to overcome efflux pumps and ribosomal protection mechanisms.[2][5]
Chemical Synthesis
The synthesis of tigecycline typically starts from minocycline. The general process involves a multi-step synthesis:[8][9][10]
-
Nitration: Minocycline is nitrated at the 9-position using a nitrating agent like nitric acid in sulfuric acid to produce 9-nitrominocycline.[8][10]
-
Reduction: The nitro group of 9-nitrominocycline is then reduced to an amino group, forming 9-aminominocycline. This is often achieved through catalytic hydrogenation.[8][9][10]
-
Acylation: Finally, 9-aminominocycline is acylated with an N-tert-butylglycyl chloride derivative to yield tigecycline.[8][11]
Mechanism of Action
Tigecycline, like other tetracyclines, inhibits bacterial protein synthesis. It binds to the bacterial 30S ribosomal subunit, specifically blocking the entry of aminoacyl-tRNA molecules into the A site of the ribosome.[1][2][3][5] This action prevents the incorporation of amino acids into the growing peptide chain, leading to a bacteriostatic effect.[12][13] However, against certain pathogens like S. pneumoniae and L. pneumophila, tigecycline has demonstrated bactericidal activity.[1][4]
Overcoming Resistance
The key advantage of tigecycline is its ability to circumvent the two major tetracycline resistance mechanisms:[2][3][5]
-
Ribosomal Protection: The bulky N,N-dimethylglycylamido side chain at the 9-position enhances its binding affinity to the ribosome, making it less susceptible to dislodgement by ribosomal protection proteins.[2] Studies have shown that tigecycline binds to the 70S ribosome with a much greater affinity than minocycline and tetracycline.[1]
-
Efflux Pumps: The structural modification also reduces its recognition and transport by bacterial efflux pumps.[2]
References
- 1. Tigecycline - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical pharmacology of GAR-936, a novel glycylcycline antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tigecycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro activity of tigecycline (GAR-936) tested against 11,859 recent clinical isolates associated with community-acquired respiratory tract and gram-positive cutaneous infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activities of the Glycylcycline Tigecycline (GAR-936) against 1,924 Recent European Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tigecycline synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2009052152A2 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]
- 11. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]
- 12. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]
- 13. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Tigecycline Hydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tigecycline hydrate, a broad-spectrum glycylcycline antibiotic. The document covers its core chemical properties, mechanism of action, and detailed experimental protocols relevant to its study and application in drug development.
Core Chemical Properties
This compound is a derivative of minocycline and the first clinically available member of the glycylcycline class of antibiotics.[1][2] Its chemical structure is specifically designed to overcome common mechanisms of tetracycline resistance.[1][3]
| Property | Value | References |
| Molecular Formula | C₂₉H₃₉N₅O₈ · xH₂O | [4][5] |
| Molecular Weight | 585.65 g/mol (anhydrous basis) | [4][5] |
| Appearance | Off-white to yellow-brown powder | [4] |
| CAS Number | 1229002-07-6 | [4][5] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[4][6] It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1][3][7] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein production and inhibiting bacterial growth.[1][2][7] Notably, tigecycline's affinity for the 70S ribosome is significantly higher than that of minocycline and tetracycline, contributing to its enhanced potency.[6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The determination of the MIC of tigecycline is crucial for assessing its antibacterial potency. The broth microdilution method is a standard procedure.
Methodology:
-
Media Preparation: Prepare fresh (less than 12 hours old) cation-adjusted Mueller-Hinton Broth (MHB).[8][9] The age of the media is critical as tigecycline can oxidize in aged media, leading to falsely elevated MIC values.[9][10]
-
Tigecycline Dilution Series: Prepare a serial two-fold dilution of tigecycline in MHB in a 96-well microtiter plate. Concentrations typically range from 0.0313 to 32 µg/mL.[11]
-
Bacterial Inoculum Preparation: Culture the bacterial strain to be tested and dilute it to a concentration of 0.5 McFarland standard.[11] Further dilute to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 37°C for 16-20 hours.[11]
-
MIC Reading: The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the bacteria.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the quantification and purity assessment of tigecycline in bulk and pharmaceutical dosage forms.
Methodology:
-
Chromatographic System: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection is typically used.[12][13]
-
Stationary Phase: A C18 column (e.g., Sunsil C18, 150 mm x 4.6mm, 5µm) is a common choice.[12]
-
Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 3.5 with acetic acid) in a 70:30 ratio is an effective mobile phase.[12]
-
Flow Rate: A flow rate of 0.8 mL/min is generally applied.[12]
-
Detection: UV detection at a wavelength of 250 nm is used to monitor the eluting compound.[12]
-
Sample Preparation:
-
Prepare a standard stock solution by dissolving a known weight of tigecycline in the mobile phase.
-
Create a series of working standard solutions by diluting the stock solution to concentrations ranging from 5-40 µg/mL.[12]
-
Inject the standards to generate a calibration curve.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the linear range of the calibration curve.
-
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The concentration of tigecycline is determined by comparing the peak area of the sample to the calibration curve.
This guide provides foundational information for researchers and professionals working with this compound. For more specific applications and advanced analytical techniques, consulting the primary literature is recommended.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 4. ≥98% (HPLC), bacterial protein synthesis inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Tigecycline - Wikipedia [en.wikipedia.org]
- 7. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and Reproducibility Assessment of Tigecycline MIC Determinations by Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Drug Monitoring of Tigecycline in 67 Infected Patients and a Population Pharmacokinetics/Microbiological Evaluation of A. baumannii Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. sciforum.net [sciforum.net]
Navigating the Fortress: A Technical Guide to Tigecycline Resistance Mechanisms in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigecycline, a broad-spectrum glycylcycline antibiotic, has been a critical last-resort treatment against multidrug-resistant (MDR) Gram-negative bacteria. However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. This technical guide provides an in-depth exploration of the core mechanisms governing tigecycline resistance in Gram-negative bacteria. We delve into the critical roles of efflux pump overexpression, enzymatic inactivation, and ribosomal alterations. This guide offers detailed experimental protocols for studying these phenomena, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to clarify complex biological pathways and workflows. Understanding these resistance strategies at a molecular level is paramount for the development of novel therapeutics and strategies to preserve the utility of this vital antibiotic.
Core Mechanisms of Tigecycline Resistance
Tigecycline was designed to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[1] Its bulky t-butylglycylamido side chain sterically hinders its recognition by many common tetracycline-specific efflux pumps and enhances its binding affinity to the ribosome.[2] Despite these advantages, Gram-negative bacteria have evolved sophisticated strategies to counteract tigecycline. The principal mechanisms of resistance are:
-
Overexpression of Resistance-Nodulation-Division (RND) Efflux Pumps: This is the most frequently observed mechanism of tigecycline resistance in Gram-negative bacteria.[1][3][4] Unlike tetracycline-specific efflux pumps, RND family pumps, such as AcrAB-TolC in Enterobacterales and AdeABC, AdeFGH, and AdeIJK in Acinetobacter baumannii, have broad substrate profiles and can effectively extrude tigecycline from the bacterial cell.[1][4]
-
Enzymatic Inactivation: The emergence of plasmid-mediated tet(X) genes represents a significant and alarming development in tigecycline resistance.[5][6] These genes encode flavin-dependent monooxygenases that chemically modify and inactivate tigecycline, conferring high-level resistance.[5][6][7]
-
Ribosomal Alterations: While less common in Gram-negative bacteria compared to Gram-positives, mutations in ribosomal components can reduce tigecycline's binding affinity. Mutations in the rpsJ gene, which encodes the S10 ribosomal protein, have been identified as contributing to tigecycline resistance in Acinetobacter baumannii.[8]
Data Presentation: Quantitative Analysis of Tigecycline Resistance
The following tables summarize quantitative data on tigecycline resistance, providing a comparative overview of minimum inhibitory concentrations (MICs) associated with different resistance mechanisms.
Table 1: Impact of Efflux Pump Overexpression on Tigecycline MICs
| Bacterial Species | Resistance Mechanism | Wild-Type/Susceptible MIC (µg/mL) | Resistant MIC (µg/mL) | Fold Increase in MIC | Reference(s) |
| Klebsiella pneumoniae | ramR mutation leading to AcrAB-TolC overexpression | 0.25 - 2 | 4 - 16 | 8 to >64 | [3][9] |
| Klebsiella pneumoniae | Knockout of acrB in a resistant strain | 2 | 32 | 16 | [10][11] |
| Klebsiella pneumoniae | Knockout of acrB and tet(A) in a resistant strain | 0.25 | 32 | 128 | [10][11] |
| Escherichia coli | Overexpression of AcrAB | - | - | Significant increase | [4] |
| Morganella morganii | Inactivation of AcrAB | - | - | 130-fold reduction | [12][13] |
| Acinetobacter baumannii | Overexpression of AdeABC (due to adeS mutation) | 0.125 | 2 - 16 | 16 to 128 | [14] |
Table 2: Impact of Enzymatic Inactivation on Tigecycline MICs
| Bacterial Species | Resistance Gene | Host Strain MIC (µg/mL) | Transformant MIC (µg/mL) | Fold Increase in MIC | Reference(s) |
| Escherichia coli | tet(X4) | 0.25 | 16 | 64 | [5] |
| Klebsiella pneumoniae | tet(X4) | - | >32 | - | |
| Acinetobacter baumannii | tet(X6) | - | 4 - 8 | - | [8] |
Table 3: Prevalence of Tigecycline Resistance Mechanisms
| Resistance Mechanism | Bacterial Group | Prevalence | Geographic Region | Reference(s) |
| ramR mutations | Tigecycline-non-susceptible K. pneumoniae | 88.5% (23/26 isolates) | - | [3] |
| tet(X4) | E. coli from various sources (pigs, pork) | 0.65% (4/618 isolates) | Yangzhou, China | [15] |
| tet(X4) | Fecal samples from healthy individuals | 1.6% (4/245 samples) | Shenzhen, China | [2] |
| Active Efflux Pumps | Tigecycline-resistant A. baumannii | 23.07% (phenotypic detection) | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate tigecycline resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of tigecycline, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07.[17][18]
Protocol:
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (ca-MHB). Crucially, for tigecycline testing, the broth must be prepared fresh (less than 12 hours old) to prevent oxidative degradation of the antibiotic, which can lead to falsely elevated MIC values. [7][19]
-
Tigecycline Stock Solution: Prepare a stock solution of tigecycline in sterile distilled water. Aliquot and store at -70°C.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of tigecycline in ca-MHB to achieve the desired concentration range (e.g., 0.03 to 64 µg/mL).
-
Inoculum Preparation: Culture the bacterial isolate overnight on an appropriate agar plate. Suspend colonies in saline or ca-MHB to match a 0.5 McFarland turbidity standard. Dilute this suspension in ca-MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of tigecycline that completely inhibits visible bacterial growth.
Efflux Pump Inhibition Assay
This assay determines the contribution of efflux pumps to tigecycline resistance by measuring the MIC in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI indicates the involvement of active efflux.
Protocol:
-
EPI Selection: Phenylalanine-arginine β-naphthylamide (PAβN) and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) are commonly used broad-spectrum EPIs.[10][11][20]
-
MIC Determination with EPI: Perform the broth microdilution MIC assay as described in section 3.1. For each tigecycline concentration, prepare a parallel set of wells containing a fixed, sub-inhibitory concentration of the EPI (e.g., 25-40 mg/L for PAβN, 3 mg/L for CCCP).[16][20]
-
Data Analysis: Compare the tigecycline MIC obtained in the absence of the EPI to the MIC obtained in the presence of the EPI. A ≥4-fold decrease in MIC suggests that an efflux pump is contributing to the resistance phenotype.[10][11]
Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol quantifies the mRNA expression levels of efflux pump genes (e.g., acrB, adeB) and their regulators (e.g., ramA, marA) to assess upregulation.
Protocol:
-
Bacterial Culture and RNA Extraction: Grow bacterial cultures to the mid-logarithmic phase. Extract total RNA using a commercial kit, ensuring complete removal of DNA contamination with a DNase treatment step.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a thermocycler and a SYBR Green-based detection method.
-
Primers: Design or use validated primers specific to the target genes (e.g., acrB, ramA) and a housekeeping gene (e.g., rpoB, gyrB) for normalization.
-
Reaction Setup: Prepare a reaction mixture containing cDNA, primers, and SYBR Green master mix.
-
Cycling Conditions: Use standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Calculate the relative expression of the target genes using the 2^−ΔΔCT method, normalizing to the expression of the housekeeping gene and comparing the resistant isolate to a susceptible control strain.
Detection and Analysis of Resistance Genes
This involves standard molecular biology techniques to identify and characterize genes like tet(X) or mutations in regulatory genes like ramR.
Protocol:
-
DNA Extraction: Isolate genomic DNA (for chromosomal genes) or plasmid DNA from the bacterial isolate.
-
PCR Amplification: Use PCR with specific primers to amplify the target gene (e.g., tet(X4), ramR, rpsJ).[10][11]
-
Gel Electrophoresis: Visualize the PCR product on an agarose gel to confirm the presence and size of the amplicon.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing to identify the specific gene variant or to detect mutations by comparing the sequence to a wild-type reference.
-
(Optional) Cloning and Transformation: To confirm the function of a putative resistance gene (e.g., a novel tet(X) variant), clone the gene into an expression vector and transform it into a susceptible host strain (e.g., E. coli DH5α).[21] Determine the MIC of the transformant to confirm that the gene confers tigecycline resistance.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key regulatory pathways and experimental workflows.
Caption: Regulation of RND efflux pumps in Gram-negative bacteria.
Caption: Workflow for investigating efflux-mediated tigecycline resistance.
Caption: Workflow for confirming Tet(X)-mediated tigecycline resistance.
Conclusion and Future Directions
Tigecycline resistance in Gram-negative bacteria is a multifaceted problem predominantly driven by the overexpression of RND-type efflux pumps and, increasingly, by the enzymatic activity of Tet(X) monooxygenases. The methodologies and data presented in this guide provide a framework for researchers to investigate, quantify, and understand these resistance mechanisms. Continuous surveillance is crucial to monitor the prevalence and evolution of these resistance determinants. For drug development professionals, this detailed molecular understanding is essential for designing next-generation antibiotics that can either evade these resistance mechanisms or be co-administered with inhibitors that restore the activity of existing drugs. The future of combating tigecycline resistance lies in a combined approach of robust surveillance, mechanistic research, and innovative drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Tigecycline Resistance among Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of tigecycline resistance in Gram-negative bacteria: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmid-encoded tet(X) genes that confer high-level tigecycline resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissemination and prevalence of plasmid-mediated high-level tigecycline resistance gene tet (X4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Outbreak of tet(X6)-Carrying Tigecycline-Resistant Acinetobacter baumannii Isolates with a New Capsular Type at a Hospital in Taiwan [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. AcrAB-TolC efflux pump overexpression and <i>tet(A)</i> gene mutation increase tigecycline resistance in <i>Klebsiella pneumoniae</i> - ProQuest [proquest.com]
- 11. AcrAB-TolC efflux pump overexpression and tet(A) gene mutation increase tigecycline resistance in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Tigecycline Efflux as a Mechanism for Nonsusceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distribution and spread of tigecycline resistance gene tet(X4) in Escherichia coli from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of efflux pumps in reduced susceptibility to tigecycline in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel mutation of ramR involved in tigecycline resistance in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. Stabilization of tigecycline solutions during susceptibility testing of microorganisms by broth microdilution method - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 20. Efflux pump inhibition assay [bio-protocol.org]
- 21. Rapid and Accurate Antibiotic Susceptibility Determination of tet(X)-Positive E. coli Using RNA Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Tigecycline's Impact on Mitochondrial Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between the antibiotic tigecycline and mitochondrial protein synthesis. Drawing upon a comprehensive review of scientific literature, this document details the core mechanism of action, presents quantitative data on its effects, outlines detailed experimental protocols for investigation, and visualizes the involved biological pathways.
Core Mechanism of Action: Targeting the Mitoribosome
Tigecycline, a glycylcycline antibiotic, exerts its primary effect on eukaryotic cells by inhibiting mitochondrial protein synthesis. This off-target effect is a direct consequence of the evolutionary similarities between bacterial and mitochondrial ribosomes. The core of tigecycline's mechanism is its high-affinity binding to the 55S mitochondrial ribosome (mitoribosome), while having a negligible impact on the 80S cytoplasmic ribosomes at clinically relevant concentrations.[1][2]
Cryo-electron microscopy studies have revealed that tigecycline obstructs the mitoribosome at two critical sites:
-
The A-site of the Small Subunit (mt-SSU): Similar to its action in bacteria, tigecycline binds to the A-site on the small ribosomal subunit, physically preventing the accommodation of aminoacyl-tRNA.[1][3][4] This blockage effectively halts the elongation phase of protein synthesis.
-
The Peptidyl Transferase Center (PTC) of the Large Subunit (mt-LSU): Tigecycline also binds to the PTC on the large ribosomal subunit, a crucial region responsible for catalyzing the formation of peptide bonds.[1][3]
This dual-binding mechanism ensures a potent inhibition of the synthesis of the 13 essential proteins encoded by mitochondrial DNA (mtDNA). These proteins are critical components of the oxidative phosphorylation (OXPHOS) system, the primary pathway for ATP production in the cell.
Quantitative Effects of Tigecycline on Mitochondrial Function
The inhibition of mitochondrial protein synthesis by tigecycline leads to a cascade of measurable downstream effects. These effects are often dose-dependent and vary across different cell types.
Inhibition of Cell Viability (IC50)
The cytotoxic effects of tigecycline, largely attributed to mitochondrial dysfunction, have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities.
| Cell Line Type | Cell Line | IC50 (µM) | Citation(s) |
| T-cell Leukemia | Jurkat | 2.94–3.08 | [1] |
| Peripheral Blood Mononuclear Cells | PBMCs | 2.02–9.42 | [1] |
| Hepatocellular Carcinoma | Hep3B | 2.673 | [5] |
| Colorectal Carcinoma | HCT-116 | 93 | [4] |
| Various Cancer Cell Lines | Multiple | 5.8–51.4 | [6] |
Dose-Dependent Inhibition of Mitochondrial Respiration
Tigecycline treatment leads to a quantifiable decrease in mitochondrial respiration, as measured by the oxygen consumption rate (OCR).
| Cell Line | Tigecycline Concentration (µM) | Effect on OCR | Citation(s) |
| Huh7 and HepG2 | 10 - 160 | Dose-dependent decrease | [5] |
Reduction of Mitochondrially-Encoded Proteins
The direct inhibition of mitochondrial translation results in a significant reduction in the levels of proteins encoded by mtDNA.
| Cell Line(s) | Tigecycline Concentration (µM) | Affected Proteins | Outcome | Citation(s) |
| Jurkat T cells | 5 | NDUFB8 (Complex I), UQCRCII (Complex III), COX-2 (Complex IV) | Decreased protein levels | [1] |
| Chronic Myeloid Leukemia (CML) cells | Not specified | COX-1 and COX-2 (Complex IV) | Significant decrease after 48h | [7] |
Key Signaling Pathways and Cellular Consequences
The tigecycline-induced mitochondrial dysfunction triggers a series of cellular stress responses and signaling cascades.
Figure 1: Signaling cascade initiated by tigecycline's inhibition of mitochondrial protein synthesis.
The primary consequences of this pathway disruption include:
-
Increased Reactive Oxygen Species (ROS): Impaired electron transport chain function leads to electron leakage and the generation of superoxide and other reactive oxygen species.
-
AMPK Activation and mTOR Inhibition: The decrease in cellular ATP levels due to OXPHOS failure activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key promoter of cell growth and proliferation.[2][5][8]
-
Induction of Apoptosis and Cell Cycle Arrest: The culmination of these stress signals often results in programmed cell death (apoptosis) and a halt in the cell cycle, contributing to the cytotoxic effects of tigecycline.[2][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of tigecycline on mitochondrial protein synthesis.
Experimental Workflow Overview
Figure 2: A generalized workflow for investigating tigecycline's effects on mitochondrial protein synthesis.
Protocol for ³⁵S-Methionine Metabolic Labeling of Mitochondrial Proteins
This method allows for the specific visualization and quantification of newly synthesized mitochondrial proteins.
Materials:
-
Cultured cells of interest
-
Complete culture medium
-
Methionine/cysteine-free DMEM
-
Dialyzed fetal bovine serum (FBS)
-
L-glutamine and sodium pyruvate
-
Tigecycline stock solution
-
Cytosolic translation inhibitor (e.g., emetine or anisomycin)
-
[³⁵S]-Methionine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Trichloroacetic acid (TCA)
-
Acetone
-
Scintillation fluid and counter
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat the cells with the desired concentrations of tigecycline for the specified duration (e.g., 18-24 hours).
-
Methionine Starvation: Wash the cells twice with warm PBS. Incubate the cells in pre-warmed methionine/cysteine-free DMEM supplemented with dialyzed FBS and L-glutamine for 30-60 minutes to deplete intracellular methionine pools.
-
Inhibition of Cytosolic Translation: Add a cytosolic translation inhibitor (e.g., 100 µg/mL emetine) to the starvation medium and incubate for 5-10 minutes. This step is crucial to ensure that only mitochondrial translation is measured.
-
Radiolabeling: Add [³⁵S]-methionine to the medium at a final concentration of 100-200 µCi/mL. Incubate for 1-2 hours at 37°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Precipitation and Quantification: Precipitate the proteins from the lysate using ice-cold TCA. Wash the protein pellet with acetone and resuspend in a suitable buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Scintillation Counting: Measure the incorporation of [³⁵S]-methionine by liquid scintillation counting to determine the overall rate of mitochondrial protein synthesis.
-
SDS-PAGE and Autoradiography: Separate the radiolabeled proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the newly synthesized mitochondrial proteins.
Protocol for Western Blot Analysis of OXPHOS Subunits
This protocol is used to determine the steady-state levels of specific mitochondrial and nuclear-encoded OXPHOS protein subunits.
Materials:
-
Tigecycline-treated and control cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against OXPHOS subunits (e.g., NDUFB8, SDHB, UQCRC2, MT-CO2, ATP5A) and a loading control (e.g., actin, tubulin, or VDAC)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol for Measuring Oxygen Consumption Rate (OCR) with Seahorse XF Analyzer
This assay measures the rate of oxygen consumption in live cells, providing a real-time assessment of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Calibrant solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Tigecycline
-
Mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Tigecycline Treatment: Treat the cells with various concentrations of tigecycline for the desired duration.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load Drug Plate: Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the basal OCR, followed by sequential injections of:
-
Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize the OCR data to cell number or protein content. Analyze the key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Conclusion
Tigecycline's inhibitory effect on mitochondrial protein synthesis is a well-documented phenomenon with significant implications for both its therapeutic applications and its potential toxicities. By specifically targeting the mitoribosome, tigecycline disrupts the synthesis of essential OXPHOS proteins, leading to mitochondrial dysfunction, oxidative stress, and the activation of signaling pathways that culminate in cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of tigecycline and other potential mitochondrial-targeting compounds. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies and for ensuring the safe and effective use of existing drugs.
References
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell toxicity induced by tigecycline binding to the mitochondrial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Mitochondrial Translation Products in Whole Cells and Isolated Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. [scholars.duke.edu]
Physicochemical Properties of Tigecycline Hydrate Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of tigecycline hydrate powder, a critical broad-spectrum antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this important active pharmaceutical ingredient (API).
General Characteristics
This compound is a glycylcycline antibiotic, a derivative of minocycline. It is typically supplied as a yellow-orange to brown crystalline or lyophilized powder.[1] The compound is known for its instability in solution, making the characterization of its solid-state properties particularly crucial for formulation development.[2][3]
| Property | Description | References |
| Chemical Name | (4S,4aS,5aR,12aS)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide hydrate | [4] |
| Molecular Formula | C₂₉H₃₉N₅O₈·xH₂O | [1] |
| Molecular Weight | 585.65 g/mol (anhydrous basis) | [1] |
| Appearance | Yellow-orange to brown crystalline powder or cake | [1][5] |
| Purity | Typically ≥98% (by HPLC) | |
| Storage | 2-8°C, protected from light and moisture |
Solubility Profile
This compound exhibits varying solubility in different solvents, a key consideration for its formulation and analytical method development.
| Solvent | Solubility | References |
| Water | Approximately 10 mg/mL in PBS (pH 7.2) | [4] |
| Dimethyl Sulfoxide (DMSO) | ≥3 mg/mL (warmed); Approximately 30 mg/mL | [4] |
| Dimethylformamide (DMF) | Approximately 30 mg/mL | [4] |
| Ethanol | Approximately 1 mg/mL | [4] |
Stability Profile
Tigecycline is susceptible to degradation through several pathways, primarily oxidation and epimerization.[6] Its stability is highly dependent on pH, temperature, and exposure to light and oxygen.[6][7]
-
Oxidative Degradation: The phenol group in the tigecycline molecule makes it prone to oxidation, particularly at pH values greater than 7.[7]
-
Epimerization: At acidic pH, epimerization is a significant degradation pathway.[6]
-
Solution Stability: Aqueous solutions of tigecycline are unstable and should be freshly prepared.[4] In saline solution at room temperature, significant degradation is observed within 24 hours.[7]
Stabilization Strategies:
Several approaches can be employed to enhance the stability of tigecycline in solution and in its solid form:
-
pH Control: Maintaining an acidic pH can minimize oxidative degradation.[6]
-
Excipients: The use of carbohydrates like lactose can stabilize tigecycline against epimerization in lyophilized formulations.[6] Ascorbic acid and pyruvate have been shown to act as oxygen-reducing agents, improving stability in solution.
-
Protection from Light and Oxygen: Shielding from light and purging solutions with inert gas are recommended to prevent degradation.[4]
Polymorphism and Crystallinity
Tigecycline can exist in various crystalline and amorphous forms, which can impact its physical and chemical properties, including solubility and stability.[8][9] Different crystalline forms of tigecycline and its hydrochloride salt have been identified and characterized by X-ray powder diffraction (XRPD).[8][10]
Spectroscopic and Thermal Properties
Spectroscopic and thermal analysis techniques are essential for the identification, characterization, and quality control of this compound powder.
| Technique | Key Findings | References |
| UV/Visible Spectroscopy | λmax at approximately 251 nm and 353 nm | [4] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic peaks corresponding to its functional groups can be used for identification. | [2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state ¹³C NMR can be used to characterize different crystalline forms. | [8] |
| Differential Scanning Calorimetry (DSC) | Can be used to determine the thermal behavior, including melting point and glass transition temperature of different forms. | [1] |
| Thermogravimetric Analysis (TGA) | Provides information on the thermal stability and water content of the hydrate. | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized depending on the analytical instrumentation and the specific requirements of the analysis.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Typical Value | References |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile). A common mobile phase is a mixture of acetonitrile and 0.1% aqueous acetic acid (pH 3.5) in a ratio of 20:80 (v/v). | [11] |
| Flow Rate | 0.4 - 1.2 mL/min | [11][12] |
| Detection Wavelength | 250 nm or 247 nm | [13][14] |
| Injection Volume | 10 - 20 µL | - |
| Column Temperature | Ambient or controlled (e.g., 30°C) | [3] |
Sample Preparation:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the powder in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to obtain a stock solution of known concentration.
-
Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main tigecycline peak relative to the total area of all peaks in the chromatogram. For stability studies, the decrease in the peak area of tigecycline over time is monitored.
X-Ray Powder Diffraction (XRPD) for Polymorph Characterization
Instrumentation: A powder X-ray diffractometer.
Procedure:
-
Gently grind a small amount of the this compound powder to ensure a random orientation of the crystals.
-
Mount the powdered sample onto a sample holder.
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (typically from 2° to 40° 2θ).[8]
-
Initiate the scan and collect the diffraction pattern.
Data Analysis:
The resulting diffractogram, a plot of intensity versus 2θ angle, is a unique fingerprint for a specific crystalline form. The peak positions (2θ values) and their relative intensities are used to identify and differentiate between polymorphs.
Visualizations
Degradation Pathways of Tigecycline
Caption: Major degradation pathways of tigecycline.
Mechanism of Action of Tigecycline
Caption: Tigecycline's mechanism of inhibiting bacterial protein synthesis.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
References
- 1. Thermal Analysis and Validation of UV and Visible Spectrophotometric Methods for the Determination of New Antibiotic Tigecycline in Pharmaceutical Product [article.sapub.org]
- 2. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sapub.org [sapub.org]
- 6. Spray dried tigecycline dry powder aerosols for the treatment of Nontuberculous mycobacterial pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US8198470B2 - Crystalline form II of tigecycline and processes for preparation thereof - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. [PDF] DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP- HPLC METHOD FOR ESTIMATION OF TIGECYCLINE IN BULK AND ITS PARENTERAL DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
- 11. Stability Indicating HPLC Determination of Tigecycine in Pharmaceutical Dosage Forms - IJPRS [ijprs.com]
- 12. sciforum.net [sciforum.net]
- 13. scispace.com [scispace.com]
- 14. ijrpas.com [ijrpas.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tigecycline Hydrate (CAS: 220620-09-7)
Tigecycline is a glycylcycline antibiotic, a class derived from tetracyclines, and it represents a critical last-line therapeutic option for treating severe infections caused by multidrug-resistant (MDR) bacteria.[1][2][3] Its chemical structure, a derivative of minocycline, is specifically engineered to overcome common tetracycline resistance mechanisms, thereby providing a broader spectrum of activity.[3][4][5] This document provides a comprehensive technical overview of this compound, covering its chemical properties, mechanism of action, pharmacokinetics, resistance mechanisms, and key experimental protocols.
Chemical and Physical Properties
This compound is the hydrated form of tigecycline. The compound is typically supplied as a lyophilized powder for reconstitution.[6][7] Its stability is a critical consideration, as it is susceptible to degradation from various environmental factors.[7]
| Property | Value | Source(s) |
| CAS Number | 220620-09-7 | [8][9] |
| Molecular Formula | C₂₉H₃₉N₅O₈ | [8][9] |
| Molecular Weight | 585.65 g/mol | [8][9] |
| Appearance | Light yellow to brown powder/crystal | [10] |
| Solubility | Soluble in DMSO (≥25 mg/mL) | [11] |
| Storage | Stable for 1 year as supplied. Solutions in DMSO may be stored at -20°C for up to 1 month. | [11] |
| Hydration State | Exists as various crystalline hydrates (e.g., C₂₉H₃₉N₅O₈ • nH₂O, where n can be 0.4 to 2).[12] | [12] |
Mechanism of Action
Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[4][5] The core mechanism is analogous to tetracyclines but with significantly enhanced potency.[3][5]
Core Mechanism:
-
Binding to 30S Ribosomal Subunit: Tigecycline binds with high affinity to the bacterial 30S ribosomal subunit.[6][13] This binding affinity is approximately five times stronger than that of minocycline and tetracycline.[5]
-
Blocking tRNA Entry: By binding to the A site within the ribosome, tigecycline sterically hinders the entry of aminoacyl-tRNA molecules.[4][6][14]
-
Inhibition of Peptide Elongation: This blockage prevents the incorporation of amino acids into the growing polypeptide chain, effectively halting protein synthesis and inhibiting bacterial growth.[3][4][6]
The addition of a glycylamido moiety at the 9-position of the minocycline core is crucial for its ability to evade the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[3][4][6][13]
Pharmacokinetics
Tigecycline is administered intravenously and exhibits a large volume of distribution, indicating extensive tissue penetration.[15][16] It is not extensively metabolized.[13][17]
| Parameter | Value | Source(s) |
| Administration | Intravenous | [18] |
| Protein Binding | 71-89% (nonlinear) | [3][16] |
| Volume of Distribution (Vd) | 500-700 L (or 7-10 L/kg) | [15][16] |
| Elimination Half-life | ~42 hours (multiple dose) | [14] |
| Metabolism | Not extensive; minor pathways include glucuronidation and N-acetylation.[13][17] | [13][17] |
| Excretion | Primarily feces (59%) via biliary excretion; also urine (33%).[14][17] | [14][17] |
| Dosage Adjustment | Required for severe hepatic impairment (Child-Pugh Class C). | [15] |
Clinical Applications and Efficacy
Tigecycline is approved for treating specific, complicated infections, particularly those involving resistant pathogens.[3][19]
FDA-Approved Indications:
It demonstrates high efficacy against MDR organisms, including:
-
Vancomycin-resistant Enterococci (VRE)[3]
-
Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae[3]
-
Multidrug-resistant Acinetobacter baumannii[5]
| Infection Type | Patient Population | Clinical Success Rate (Monotherapy) | Clinical Success Rate (Combination Therapy) | Source(s) |
| Intra-abdominal Infections | Severely ill patients with MRB | 90% | 93% | [20] |
| Skin/Soft Tissue Infections | Severely ill patients with MRB | 93% | 100% | [20] |
| Hospital-Acquired Pneumonia | Severely ill patients with MRB | 94.7% | 72.7% | [20] |
| Blood Stream Infections | Severely ill patients with MRB | 100% | 100% | [20] |
| *Multidrug-Resistant Bacteria |
Mechanisms of Bacterial Resistance
Despite its design to evade common resistance pathways, resistance to tigecycline has emerged, primarily in Gram-negative bacteria.[21] The main mechanisms do not involve drug inactivation but rather reduced intracellular concentration or target site modification.
Key Resistance Mechanisms:
-
Efflux Pump Overexpression: This is the most significant mechanism.[1][2] Upregulation of non-specific Resistance-Nodulation-Division (RND) family efflux pumps actively expels tigecycline from the bacterial cell, reducing its concentration at the ribosomal target.[21]
-
Enzymatic Modification: The acquisition of certain tet(X) genes, which encode for a flavin-dependent monooxygenase, can lead to enzymatic degradation of tigecycline.[1][2][21]
-
Ribosomal Mutations: Although less common, mutations in the genes encoding ribosomal proteins (e.g., rpsJ) can alter the tigecycline binding site on the 30S subunit, reducing its binding affinity and efficacy.[21][22]
Experimental Protocols
A. Synthesis of this compound
This protocol describes a common synthetic route starting from minocycline hydrochloride.[12][23][24]
Objective: To synthesize tigecycline from minocycline.
Methodology:
-
Step 1: Nitration of Minocycline
-
Step 2: Reduction of the Nitro Group
-
Add the 9-nitro minocycline disulfate from Step 1 to a mixture containing 2% palladium on carbon (Pd/C), 2N sulfuric acid, and an appropriate solvent (e.g., 2-methoxyethanol).
-
Perform catalytic hydrogenation under pressure (e.g., 40 psi) to reduce the nitro group, yielding 9-amino minocycline.[23][24]
-
-
Step 3: Acylation with N-tert-butylglycyl Chloride
-
Acylate the 9-amino minocycline with N-tert-butylglycyl chloride hydrochloride.
-
Perform the reaction in a suitable solvent system (e.g., a mixture of acetonitrile and N,N-dimethylpropyleneurea) in the presence of a base like anhydrous sodium carbonate to neutralize the generated HCl.[24] This step attaches the key glycylamido moiety.
-
-
Step 4: Purification and Crystallization
-
Dissolve the crude tigecycline product in deionized water.
-
Adjust the pH to approximately 7.0 using 10% aqueous ammonia to precipitate the free base.
-
Filter the solid and recrystallize one or more times using water and a co-solvent (e.g., methanol, ethanol, or acetone).[12][23]
-
Dry the resulting crystals under vacuum to obtain tigecycline crystalline hydrate.[12]
-
B. Analytical Method: Quantification by RP-HPLC
This protocol outlines a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the estimation of tigecycline in parenteral dosage forms.[25]
Objective: To quantify tigecycline concentration using RP-HPLC with UV detection.
Methodology:
-
Chromatographic Conditions:
-
Stationary Phase (Column): Kromasil ODS C18 (150 x 4.6 mm, 5 µm particle size).[25]
-
Mobile Phase: A mixture of an aqueous buffer and acetonitrile (83:17 v/v).[25] The buffer consists of 1-Hexane Sulphonic Acid Sodium Monohydrate Salt and Potassium Dihydrogen Ortho Phosphate.
-
Flow Rate: 1.2 mL/min.[25]
-
Detection: UV spectrophotometer at 247 nm.[25]
-
Separation Mode: Isocratic.[25]
-
Run Time: 14 minutes.[25]
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of tigecycline reference standard in a suitable diluent. Create a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 40-60 µg/mL).[25]
-
Sample Preparation: Reconstitute the parenteral tigecycline vial (e.g., 50 mg) as directed.[6] Accurately dilute a known volume of the reconstituted solution with the diluent to achieve a theoretical concentration within the calibration range.[25]
-
-
Analysis and Quantification:
-
Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak area for tigecycline (retention time is approximately 7.6 minutes under these conditions).[25]
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of tigecycline in the sample by interpolating its peak area on the calibration curve.
-
References
- 1. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]
- 2. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 5. Tigecycline - Wikipedia [en.wikipedia.org]
- 6. globalrph.com [globalrph.com]
- 7. A Review on Analytical Methods for Tigecycline Estimation From Its Bulk and Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Tigecycline | C29H39N5O8 | CID 54686904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tigecycline 220620-09-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Tigecycline | 220620-09-7 [chemicalbook.com]
- 12. US9475759B2 - Tigecycline crystalline hydrate and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. reference.medscape.com [reference.medscape.com]
- 15. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Population pharmacokinetics of tigecycline in critically ill patients [frontiersin.org]
- 17. Metabolism, excretion, and pharmacokinetics of [14C]tigecycline, a first-in-class glycylcycline antibiotic, after intravenous infusion to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tigecycline: clinical evidence and formulary positioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. Clinical efficacy of tigecycline used as monotherapy or in combination regimens for complicated infections with documented involvement of multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journal.hep.com.cn [journal.hep.com.cn]
- 22. journals.asm.org [journals.asm.org]
- 23. Tigecycline crystalline hydrate and preparation method therefor and use thereof - Eureka | Patsnap [eureka.patsnap.com]
- 24. Tigecycline synthesis - chemicalbook [chemicalbook.com]
- 25. sciforum.net [sciforum.net]
Beyond the Petri Dish: A Technical Guide to the Non-Antibiotic Effects of Tigecycline Hydrate in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigecycline, a glycylcycline antibiotic, is clinically established for its broad-spectrum bacteriostatic activity.[1][2] However, a growing body of evidence reveals that tigecycline hydrate exerts a range of non-antibiotic effects on eukaryotic cells, positioning it as a molecule of interest for therapeutic applications beyond infectious diseases, particularly in oncology and inflammatory conditions.[1][3] This technical guide provides an in-depth overview of these off-target cellular effects, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways.
Core Non-Antibiotic Effects of Tigecycline
Tigecycline's non-antibiotic activities are multifaceted, primarily impacting cellular processes critical to cancer progression and inflammatory responses. These effects include the induction of apoptosis, cell cycle arrest, and autophagy, alongside the inhibition of cell proliferation, migration, invasion, and angiogenesis.[4] At the molecular level, tigecycline's primary non-antibiotic mechanism is the inhibition of mitochondrial protein synthesis, which disrupts cellular energy metabolism and triggers downstream signaling cascades.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of tigecycline across various cancer cell lines. These data have been compiled from multiple studies to provide a comparative overview.
Table 1: IC50 Values of Tigecycline in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Time (h) | Assay Method | Reference |
| Melanoma | A375 | 7.24 | 48 | MTT | |
| Melanoma | COLO 829 | 19.2 | 72 | Not Specified | [3] |
| Amelanotic Melanoma | A375 | 39.1 | 72 | Not Specified | [3] |
| Pancreatic Ductal Adenocarcinoma | AsPC-1 | 5.8 | 72 | MTT | [6] |
| Pancreatic Ductal Adenocarcinoma | HPAC | 8.2 | 72 | MTT | [6] |
| Hepatocellular Carcinoma | Huh7 | 7.695 | 48 | MTT | [7] |
| Hepatocellular Carcinoma | HepG2 | 1.723 | 48 | MTT | [7] |
| Hepatocellular Carcinoma | Hep3B | 2.673 | 48 | MTT | [7] |
| Non-cancerous Hepatocytes | THLE-2 | 11.01 | 48 | MTT | [7] |
Table 2: Effects of Tigecycline on Cell Cycle Distribution
| Cell Line | Tigecycline Conc. (µM) | Treatment Time (h) | % Cells in G0/G1 Phase (Control vs. Treated) | Reference |
| AsPC-1 | 5 | 72 | Increased (quantitative data not specified) | [6] |
| AsPC-1 | 10 | 72 | Increased (quantitative data not specified) | [6] |
| HPAC | 5 | 72 | Increased (quantitative data not specified) | [6] |
| HPAC | 10 | 72 | Increased (quantitative data not specified) | [6] |
Table 3: Effects of Tigecycline on Apoptosis and Protein Expression
| Cell Line | Tigecycline Conc. (µM) | Treatment Time (h) | Apoptosis Induction | Key Protein Modulation | Reference | | :--- | :--- | :--- | :--- | :--- | | Chronic Myeloid Leukemia (CML) | Not Specified | Not Specified | Yes | Activation of cytochrome c/caspase-9/caspase-3 pathway |[8] | | Pancreatic Ductal Adenocarcinoma | IC50 | 72 | No significant apoptosis alone; enhanced gemcitabine-induced apoptosis | Downregulation of CCNE2 |[6] | | Melanoma (A375) | 400 | 48 | No | Reduction of MITF and p44/p42 MAPK |[3] | | Melanoma (COLO 829) | 200 | 48 | ~11% dead cells | Significant reduction of MITF and p44/p42 MAPK |[3] |
Key Signaling Pathways Modulated by Tigecycline
Tigecycline influences several critical signaling pathways that regulate cell growth, survival, and inflammation.
References
- 1. promocell.com [promocell.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. clyte.tech [clyte.tech]
- 4. bosterbio.com [bosterbio.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. corning.com [corning.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Tigecycline Hydrate Solutions for In Vitro Assays
Introduction
Tigecycline is a broad-spectrum glycylcycline antibiotic that functions by inhibiting protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which blocks the entry of amino-acyl transfer RNA (tRNA) molecules into the A site of the ribosome.[1][2] This action effectively halts the elongation of peptide chains, leading to the cessation of bacterial growth. Beyond its antibacterial properties, tigecycline has also been investigated for its anti-leukemic activity, attributed to its ability to inhibit mitochondrial translation.[3][4][5]
A critical challenge in the in vitro use of tigecycline is its inherent instability in solution. The molecule is susceptible to oxidation, which can lead to a rapid loss of potency and variability in experimental results.[4][6][7] Factors such as exposure to light, oxygen in the solvent, and storage duration can significantly impact the integrity of the prepared solution.[4][5][8][9] Therefore, meticulous preparation and handling are paramount for obtaining accurate and reproducible data in microbiological and cell-based assays.
These application notes provide detailed protocols for the preparation, storage, and handling of tigecycline hydrate solutions to ensure their stability and efficacy for various in vitro applications.
Data Presentation: Solubility and Stability
Quantitative data regarding the solubility and stability of tigecycline are summarized below.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [1][2] |
| Ethanol | ~1 mg/mL | [1][2] |
| 0.9% Sodium Chloride (Saline) | Used for reconstitution up to 10 mg/mL | [10][11][12] |
| 5% Dextrose in Water | Used for reconstitution up to 10 mg/mL | [10][11][12] |
Table 2: Stability and Recommended Storage of Tigecycline Solutions
| Solution Type | Storage Temperature | Duration | Key Considerations | Reference |
| Stock in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [13] |
| Stock in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [13] |
| Aqueous Solution (e.g., PBS, Saline) | Room Temperature | Not recommended for more than one day. | Prone to rapid degradation. | [1] |
| Aqueous Solution (Saline) | Room Temperature | Only 20% remains intact after 24 hours. | Significant loss of activity. | [4] |
| Stabilized Aqueous Stock (with Ascorbic Acid & Pyruvate) | Room Temperature (protected from light) | Up to 7 days | Offers significantly enhanced stability. | [3][4] |
| Stock in Water | 2–6°C | < 5 hours | Very limited stability. | [14] |
| Stock in Water | -70°C | Up to 43 days | Freezing significantly improves stability. | [14] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be stored frozen for later use in various cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of tigecycline powder using a calibrated analytical balance in a fume hood.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 30 mg/mL).
-
Vortex the solution gently until the tigecycline is completely dissolved. The solution should be a clear, yellow-to-orange color.[11][12]
-
Dispense the stock solution into single-use aliquots in sterile polypropylene microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[13]
Protocol 2: Preparation of Aqueous Stock Solution in PBS (for Immediate Use)
This protocol is intended for applications where an organic solvent is not desirable. These solutions are not stable and should be used immediately.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Weigh the desired amount of tigecycline powder and transfer it to a sterile conical tube.
-
Add the required volume of sterile PBS (pH 7.2) to achieve the target concentration (up to 10 mg/mL).[1][2]
-
Vortex the solution until the powder is fully dissolved.
-
Use the solution immediately. It is not recommended to store aqueous solutions for more than one day due to significant degradation.[1]
Protocol 3: Preparation of Stabilized Aqueous Solution for Extended Experiments
For experiments requiring the stability of tigecycline in an aqueous solution for several days (e.g., long-term cell culture), a stabilized formulation can be prepared.
Materials:
-
This compound powder
-
Ascorbic acid
-
Sodium pyruvate
-
0.9% Sodium Chloride (Saline), pH adjusted to 7.0
-
Sterile, light-protecting tubes (e.g., amber tubes)
Methodology:
-
Prepare a stabilizing saline solution containing 3 mg/mL ascorbic acid and 60 mg/mL sodium pyruvate. Adjust the pH to 7.0.
-
Dissolve this compound in the stabilized saline solution to a final concentration of 1 mg/mL.[3][4] Note that stability decreases at concentrations greater than 1 mg/mL.[5][8][9]
-
Ensure the solution is fully dissolved and transfer it to a sterile, light-protecting tube.
-
This solution can be stored at room temperature, protected from light, for up to 7 days while retaining its antibacterial and antileukemic activity.[3][4]
Application Note: Minimum Inhibitory Concentration (MIC) Assays
The susceptibility of tigecycline to oxidation can significantly affect the results of MIC assays. The age of the culture medium is a critical factor, as stored media can become oxygenated, leading to falsely elevated MIC values.[7]
Protocol for Broth Microdilution MIC Assay Preparation:
-
Prepare Tigecycline Stock: Prepare a stock solution of tigecycline, typically in water or a suitable buffer, immediately before use. For extended use, a stock solution stored at -70°C can maintain stability for up to 43 days.[14]
-
Use Fresh Medium: Perform dilutions in Mueller-Hinton Broth (MHB) that has been prepared fresh (less than 12 hours old).[6][15] When using fresh media, tigecycline is observed to be 2 to 3 dilutions more active compared to aged media.[6][15]
-
Alternative with Stabilizer: If using pre-prepared or aged MHB, supplement the broth with an oxygen-reducing agent. The addition of biocatalytic reagents like Oxyrase can prevent the oxidation of tigecycline and provide MIC results comparable to those obtained with fresh medium.[6][15][16]
-
Serial Dilutions: Prepare serial two-fold dilutions of tigecycline directly in the microtiter plates containing the appropriate MHB.
-
Inoculation: Proceed with the standard MIC protocol by inoculating the plates with the standardized bacterial suspension.
Mandatory Visualizations
Caption: Workflow for preparing tigecycline solutions.
Caption: Mechanism of action of tigecycline.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A novel formulation of tigecycline has enhanced stability and sustained antibacterial and antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity | PLOS One [journals.plos.org]
- 10. droracle.ai [droracle.ai]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pfizermedical.com [pfizermedical.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Stabilization of tigecycline solutions during susceptibility testing of microorganisms by broth microdilution method - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 15. researchgate.net [researchgate.net]
- 16. microbiol.crie.ru [microbiol.crie.ru]
Determining the Minimum Inhibitory Concentration (MIC) of Tigecycline Hydrate for Acinetobacter baumannii
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acinetobacter baumannii has emerged as a significant nosocomial pathogen, frequently exhibiting multidrug resistance (MDR), which complicates treatment options. Tigecycline, a glycylcycline antimicrobial, is often considered a last-resort treatment for infections caused by MDR A. baumannii.[1][2] Accurate determination of the Minimum Inhibitory Concentration (MIC) of tigecycline is crucial for guiding clinical therapy and for antimicrobial resistance surveillance. This document provides detailed protocols for determining the MIC of tigecycline hydrate against A. baumannii using standard laboratory methods.
Tigecycline functions by binding to the 30S ribosomal subunit, which blocks the entry of amino-acyl tRNA molecules into the A site of the ribosome and inhibits protein synthesis.[3] This mechanism allows it to overcome common tetracycline resistance mechanisms such as efflux and ribosomal protection.[3] However, resistance to tigecycline in A. baumannii is increasingly reported, primarily mediated by the overexpression of efflux pumps, particularly the AdeABC system.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the interpretive criteria for tigecycline MICs. It is important to note that currently, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established specific breakpoints for tigecycline against Acinetobacter spp.[8] The breakpoints for Enterobacteriaceae are often used as a reference.[2][9][10][11]
Table 1: Tigecycline MIC Interpretive Criteria (μg/mL) for Enterobacteriaceae
| Organization | Susceptible | Intermediate | Resistant |
| FDA | ≤ 2 | 4 | ≥ 8 |
| EUCAST | ≤ 1 | >1 to <2 | ≥ 2 |
Data sourced from multiple studies referencing FDA and EUCAST guidelines for Enterobacteriaceae.[9]
Table 2: Quality Control (QC) Ranges for Tigecycline MIC Testing
| Quality Control Strain | MIC Range (μg/mL) |
| Escherichia coli ATCC 25922 | 0.06 - 0.5 |
| Staphylococcus aureus ATCC 29213 | 0.03 - 0.25 |
Note: These are general QC ranges. Laboratories should refer to the latest CLSI or EUCAST documents for the most current information.[12][13][14]
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is considered the gold standard for MIC determination.[9][15]
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), freshly prepared (<12 hours old)[14][16]
-
96-well microtiter plates
-
Acinetobacter baumannii isolate(s)
-
Quality control (QC) strains (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Tigecycline Stock Solution: Prepare a stock solution of this compound according to the manufacturer's instructions, typically in sterile deionized water.
-
Preparation of Tigecycline Dilutions: Perform serial two-fold dilutions of the tigecycline stock solution in CAMHB to achieve the desired concentration range in the microtiter plate wells (e.g., 0.06 to 32 µg/mL).[11]
-
Inoculum Preparation: From a fresh (18-24 hour) culture of A. baumannii on a non-selective agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[9]
-
Reading Results: The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the organism.
Agar Dilution Method
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Acinetobacter baumannii isolate(s)
-
Quality control (QC) strains
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Inoculator (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Tigecycline-Containing Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of tigecycline. Also, prepare a growth control plate without any antibiotic.
-
Inoculum Preparation: Prepare the bacterial inoculum as described in the broth microdilution protocol (step 3).
-
Inoculation: Using an inoculator, spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of tigecycline at which there is no growth, a faint haze, or a single colony.
Gradient Diffusion Method (Etest)
Materials:
-
Tigecycline gradient diffusion strips (e.g., Etest®)
-
Mueller-Hinton Agar (MHA) plates
-
Acinetobacter baumannii isolate(s)
-
Quality control (QC) strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35 ± 2°C)
Protocol:
-
Inoculum Preparation: Prepare the bacterial inoculum as described in the broth microdilution protocol (step 3).
-
Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Application of Gradient Strip: Allow the agar surface to dry for 5-15 minutes. Aseptically apply the tigecycline gradient strip to the center of the inoculated plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Reading Results: Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
Note on Method Comparison: Studies have shown that for A. baumannii, the Etest method may yield higher MIC values compared to the broth microdilution method.[10][17] Therefore, it is recommended to confirm results, especially those near the breakpoint, with a reference method like broth microdilution.
Visualizations
Experimental Workflow
Caption: Workflow for determining the MIC of tigecycline against Acinetobacter baumannii.
Tigecycline Resistance Mechanism in A. baumannii
Caption: Overexpression of the AdeABC efflux pump as a primary mechanism of tigecycline resistance in A. baumannii.
References
- 1. Resistance mechanisms of tigecycline in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel tigecycline resistance mechanisms in Acinetobacter baumannii mediated by mutations in adeS, rpoB and rrf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Resistance mechanisms of tigecycline in Acinetobacter baumannii [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Resistance mechanisms of tigecycline in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024 AST: Acinetobacter Insights | News | CLSI [clsi.org]
- 9. INVESTIGATION OF TIGECYCLINE SUSCEPTIBILITY OF MULTIDRUG-RESISTANT ACINETOBACTER BAUMANNII ISOLATES BY DISC DIFFUSION, AGAR GRADIENT AND BROTH MICRODILUTION TESTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Major Variation in MICs of Tigecycline in Gram-Negative Bacilli as a Function of Testing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Validation and Reproducibility Assessment of Tigecycline MIC Determinations by Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative In Vitro Antimicrobial Activity of Tigecycline, a New Glycylcycline Compound, in Freshly Prepared Medium and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative evaluation of tigecycline susceptibility testing methods for Acinetobacter baumannii and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Activities of Tigecycline, Minocycline, and Colistin-Tigecycline Combination against Multi- and Pandrug-Resistant Clinical Isolates of Acinetobacter baumannii Group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Tigecycline Hydrate in Bacterial Time-Kill Curve Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tigecycline hydrate in bacterial time-kill curve experiments. This document outlines the mechanism of action of tigecycline, detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.
Introduction to this compound
Tigecycline is a glycylcycline antibiotic, a derivative of minocycline, with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many multidrug-resistant strains.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1][3][4] Tigecycline binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1][4] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein synthesis.[1][4] Generally considered a bacteriostatic agent, tigecycline has demonstrated bactericidal activity against certain pathogens like S. pneumoniae and L. pneumophila.[2][5] Time-kill curve analysis is a critical in vitro pharmacodynamic method to determine the rate and extent of its antibacterial activity over time.
Key Experimental Considerations
Media Preparation: A crucial factor in obtaining accurate and reproducible results with tigecycline is the use of freshly prepared Mueller-Hinton Broth (MHB).[3][6][7] Tigecycline is susceptible to oxidation, and aged media can contain higher levels of dissolved oxygen, leading to the degradation of the antibiotic and a subsequent reduction in its apparent in vitro activity.[6][7] Therefore, it is mandated that MHB be prepared fresh on the day of the experiment (less than 12 hours old).[3][7]
Bacteriostatic vs. Bactericidal Activity: Time-kill assays are instrumental in characterizing an antibiotic as either bacteriostatic or bactericidal.
-
Bacteriostatic activity is defined as a <3-log10 reduction (less than 99.9% killing) in the bacterial colony-forming units per milliliter (CFU/mL) compared to the initial inoculum over a 24-hour period.[8][9]
-
Bactericidal activity is defined as a ≥3-log10 reduction (99.9% or greater killing) in CFU/mL from the initial inoculum.[8][9]
Tigecycline generally exhibits bacteriostatic activity against many organisms, which is often reflected by a high minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) ratio (MBC/MIC > 4).[10]
Experimental Protocol: Tigecycline Time-Kill Curve Assay
This protocol is based on established methodologies for time-kill kinetic studies.
I. Materials
-
This compound (analytical grade)
-
Appropriate bacterial strains (e.g., ATCC quality control strains or clinical isolates)
-
Freshly prepared cation-adjusted Mueller-Hinton Broth (CAMHB) (less than 12 hours old)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile culture tubes or flasks
-
Incubator (35-37°C), shaking incubator recommended
-
Spectrophotometer or McFarland standards
-
Micropipettes and sterile tips
-
Spiral plater or materials for manual plating
-
Colony counter
II. Preparation of Reagents and Bacterial Inoculum
-
Tigecycline Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility and manufacturer's instructions) at a concentration of 10-100 times the highest concentration to be tested. Filter-sterilize the stock solution if necessary.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Inoculate the colonies into a tube of CAMHB.
-
Incubate at 35-37°C with shaking until the culture reaches the logarithmic phase of growth (typically indicated by a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test volume.
-
III. Time-Kill Assay Procedure
-
Assay Setup:
-
Prepare a series of sterile tubes or flasks, each containing the appropriate volume of fresh CAMHB.
-
Add the required volume of tigecycline stock solution to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a growth control tube with no antibiotic.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each tube to achieve the final starting density of ~5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate all tubes at 35-37°C, preferably in a shaking incubator to ensure aeration and uniform exposure to the antibiotic.
-
-
Sampling and Viable Cell Counts:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 10-100 µL) of the appropriate dilutions onto agar plates in duplicate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the mean log10 CFU/mL versus time for each tigecycline concentration and the growth control.
-
Data Presentation
Quantitative data from time-kill curve experiments should be summarized in clearly structured tables to facilitate comparison of tigecycline's activity under different conditions.
Table 1: Minimum Inhibitory and Bactericidal Concentrations of Tigecycline
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 0.25 | >32 | >128 | Bacteriostatic |
| Escherichia coli ATCC 25922 | 0.125 | >32 | >256 | Bacteriostatic |
| Enterococcus faecalis ATCC 29212 | 0.12 | >32 | >266 | Bacteriostatic |
Note: MIC and MBC values can vary between studies and bacterial isolates.
Table 2: Log10 CFU/mL Reduction by Tigecycline Against Staphylococcus aureus (MRSA)
| Time (hours) | Growth Control (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 5.2 | 4.9 | 4.5 |
| 8 | 8.5 | 4.8 | 4.3 | 3.9 |
| 12 | 9.1 | 4.9 | 4.5 | 4.1 |
| 24 | 9.3 | 5.5 | 5.1 | 4.8 |
Note: This is example data synthesized from descriptive reports. Actual results will vary.
Table 3: Log10 CFU/mL Reduction by Tigecycline Against Escherichia coli
| Time (hours) | Growth Control (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) | 8x MIC (Log10 CFU/mL) |
| 0 | 5.6 | 5.6 | 5.6 | 5.6 |
| 4 | 7.0 | 4.9 | 4.5 | 4.2 |
| 8 | 8.3 | 4.5 | 4.0 | 3.7 |
| 12 | 8.9 | 4.7 | 4.2 | 3.9 |
| 24 | 9.2 | 5.8 | 5.3 | 5.0 |
Note: This is example data synthesized from descriptive reports. Actual results will vary.
Visualizations
Caption: Mechanism of action of Tigecycline.
Caption: Experimental workflow for a bacterial time-kill curve assay.
References
- 1. In vitro activity of tigecycline: MICs, MBCs, time-kill curves and post-antibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacodynamic Profile of Tigecycline against Phenotypically Diverse Escherichia coli and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ciicsac.uap.edu.ar [ciicsac.uap.edu.ar]
- 6. Comparative time-kill study of doxycycline, tigecycline, sulbactam, and imipenem against several clones of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exposure-Response Analyses of Tigecycline Efficacy in Patients with Complicated Skin and Skin-Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
Tigecycline Hydrate Protocol for Animal Models of Sepsis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigecycline, a glycylcycline antibiotic, has demonstrated broad-spectrum antimicrobial activity against a variety of multidrug-resistant pathogens. Beyond its direct antibacterial effects, preclinical studies have highlighted its potential immunomodulatory and anti-inflammatory properties, making it a compound of interest for sepsis research.[1] Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Animal models of sepsis, primarily lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP), are crucial for investigating the pathophysiology of the disease and for evaluating novel therapeutic interventions.
This document provides detailed protocols for the use of tigecycline hydrate in established murine and porcine models of sepsis. It includes methodologies for sepsis induction, tigecycline administration, and the evaluation of its efficacy based on survival rates, bacterial clearance, and modulation of inflammatory responses. The presented data and protocols are intended to serve as a comprehensive resource for researchers in the fields of infectious disease, immunology, and pharmacology.
Mechanism of Action
Tigecycline exerts its primary antibacterial effect by binding to the bacterial 30S ribosomal subunit, which blocks the entry of amino-acyl tRNA molecules into the A site of the ribosome.[2] This action prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting protein synthesis.[2]
In the context of sepsis, tigecycline has been shown to possess anti-inflammatory properties. Studies have indicated that tigecycline can modulate the host's immune response by inhibiting the excessive release of pro-inflammatory cytokines.[1] This effect is, at least in part, mediated through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] Specifically, tigecycline has been observed to decrease the phosphorylation of key signaling proteins such as p65 and p105/p50, which are crucial for the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.[3]
Data Presentation
Table 1: Pharmacokinetic Parameters of Tigecycline in Various Species
| Species | Dosage | Route | Cmax (µg/mL) | t1/2 (h) | Volume of Distribution (L/kg) | Protein Binding (%) | Reference(s) |
| Mouse | 6.25 - 50 mg/kg | Subcutaneous | 0.42 - 11.1 | 1.05 - 9.9 | Not Reported | 59 - 93.6 (dose-dependent) | [4] |
| Rat | 4 mg/kg | Intravenous | Not Reported | ~36 | 7 - 17 | Not Reported | [5] |
| Pig | 100 mg | Intravenous | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| Human | 100 mg loading dose, 50 mg q12h | Intravenous | ~0.63 | ~40-60 | 7 - 10 | 71 - 89 | [7][8] |
Table 2: Effect of Tigecycline on Inflammatory Cytokines in LPS-Induced Sepsis in Mice
| Cytokine | Model | Tigecycline Dose | Effect | Fold/Percent Change | p-value | Reference(s) |
| TNF-α | LPS-induced sepsis (mice) | 6.5 mg/kg IV | Decrease | Significant Reduction | <0.05 | [3] |
| IL-6 | LPS-induced sepsis (mice) | 6.5 mg/kg IV | Decrease | Significant Reduction | <0.05 | [3] |
| IL-1β | Mycoplasma pneumoniae pneumonia (mice) | Not Specified | Decrease | Significant Reduction | =0.005 | |
| IL-10 | LPS-induced sepsis (mice) | 6.5 mg/kg IV | Increase | Significant Increase | <0.05 | [3] |
| IFN-γ | LPS-induced sepsis (mice) | 6.5 mg/kg IV | Decrease | Significant Reduction | <0.05 | [3] |
Table 3: Effect of Tigecycline on Bacterial Load in Animal Models
| Model | Animal | Treatment | Organ/Site | Bacterial Load Reduction | Reference(s) |
| Murine Thigh Infection | Mouse | 1.56 - 400 mg/kg SC | Thigh Muscle | 1.8 to 2.3 log10 CFU/ml reduction | [4] |
| Skin Abscess Model | Mouse | Sub-inhibitory concentrations | Skin | 82 - 95.2% reduction |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Sepsis Model in Mice
This protocol describes the induction of sepsis in mice using a bolus injection of LPS, a major component of the outer membrane of Gram-negative bacteria.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Sterile, pyrogen-free 0.9% saline
-
Sterile syringes and needles (27G)
-
Animal scale
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Tigecycline Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 0.65 mg/mL for a 6.5 mg/kg dose in a 20g mouse receiving a 0.2 mL injection). Prepare fresh on the day of the experiment.
-
Experimental Groups:
-
Control Group: Intravenous (tail vein) injection of sterile saline.
-
LPS Group: Intravenous injection of sterile saline followed by intraperitoneal injection of LPS.
-
Tigecycline + LPS Group: Intravenous injection of this compound followed by intraperitoneal injection of LPS.
-
-
Tigecycline Administration: Administer tigecycline (e.g., 6.5 mg/kg) or saline via the tail vein.[3]
-
LPS Administration: One hour after tigecycline/saline administration, inject LPS (e.g., 15 mg/kg) intraperitoneally.[3]
-
Monitoring: Monitor animals for signs of sepsis (piloerection, lethargy, huddling) and survival for a predetermined period (e.g., 72 hours).
-
Sample Collection: At designated time points, euthanize animals and collect blood (via cardiac puncture) and peritoneal lavage fluid for cytokine analysis and bacterial counts. Tissues such as the spleen and liver can also be harvested for homogenization and bacterial load determination.
Protocol 2: Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
3-0 silk suture
-
21-gauge needle
-
Wound clips or sutures
-
This compound
-
Sterile 0.9% saline
-
Buprenorphine for analgesia
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen. Shave the abdomen and disinfect the surgical area with an antiseptic solution.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum with a 3-0 silk suture at a specified distance from the distal end (e.g., 50% of the cecal length). The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal content can be expressed to ensure patency.
-
Cecum Repositioning and Closure: Return the cecum to the peritoneal cavity. Close the peritoneum and skin in layers using sutures or wound clips.
-
Fluid Resuscitation and Analgesia: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation. Administer buprenorphine (0.05-0.1 mg/kg) subcutaneously for pain management.
-
Tigecycline Administration: At a specified time post-CLP (e.g., 1, 6, or 12 hours), administer this compound (e.g., 25-50 mg/kg) subcutaneously or intravenously.
-
Monitoring and Sample Collection: Monitor animals for survival and clinical signs of sepsis. Collect blood, peritoneal lavage fluid, and organs at predetermined endpoints for analysis of bacterial load and inflammatory markers.
Mandatory Visualizations
Caption: Experimental workflow for evaluating tigecycline efficacy in animal models of sepsis.
Caption: Tigecycline's modulation of the NF-κB signaling pathway in sepsis.
References
- 1. Tigecycline modulates LPS-induced inflammatory response in sepsis via NF-κB signalling pathways: Experimental insights into immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peritoneal fluid penetration of tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tigecycline in the treatment of complicated intra-abdominal and complicated skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Tigecycline Penetration into Colon Wall Tissue and Epithelial Lining Fluid Using a Population Pharmacokinetic Model and Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of factors affecting mortality rate after sepsis in a murine cecal ligation and puncture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common Variables That Influence Sepsis Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tigecycline Hydrate in Cancer Cell Line Research
Introduction
Tigecycline, a glycylcycline antibiotic approved by the FDA for treating complex microbial infections, has demonstrated significant potential as an anti-cancer agent.[1][2][3][4] Emerging research highlights its ability to target cancer cells, including drug-resistant variants and cancer stem cells, by disrupting fundamental cellular processes.[5][6][7] The primary mechanism of its anti-neoplastic activity is the inhibition of mitochondrial translation, a process on which many cancer cells are heavily reliant.[1][8][9] This unique mode of action leads to a cascade of downstream effects, including the suppression of cell proliferation, induction of cell cycle arrest, and apoptosis, making tigecycline a compelling compound for cancer research and drug development.[1][4]
Mechanism of Action
Tigecycline selectively targets the mitochondrial ribosome, which is structurally similar to bacterial ribosomes.[9][10] This interaction inhibits the synthesis of essential proteins encoded by mitochondrial DNA (mtDNA). These proteins are critical components of the electron transport chain (ETC) complexes required for oxidative phosphorylation (OxPhos).[1][11][12]
The inhibition of mitochondrial translation by tigecycline leads to:
-
Impaired Oxidative Phosphorylation (OxPhos): A reduction in key ETC proteins cripples the cell's primary energy-generating process.[1][13]
-
Decreased ATP Production: The disruption of OxPhos results in a significant drop in cellular ATP levels.[12][13]
-
Increased Reactive Oxygen Species (ROS): A dysfunctional ETC can lead to an increase in electron leakage, resulting in the overproduction of ROS and subsequent oxidative stress and damage.[1][12][14]
This cascade of mitochondrial dysfunction ultimately triggers cellular stress responses that can lead to apoptosis (programmed cell death) and cell cycle arrest.[1][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Functions and Molecular Mechanisms of Antibiotic Tigecycline in the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Functions and Molecular Mechanisms of Antibiotic Tigecycline in the Treatment of Cancers [ouci.dntb.gov.ua]
- 4. Biological Functions and Molecular Mechanisms of Antibiotic Tigecycline in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antibiotic Drug Tigecycline: A Focus on its Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of autophagy enhances the selective anti-cancer activity of tigecycline to overcome drug resistance in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of mitochondrial translation as a therapeutic strategy for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tigecycline targets nonsmall cell lung cancer through inhibition of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of mitochondrial respiration by tigecycline selectively targets thyroid carcinoma and increases chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tigecycline causes loss of cell viability mediated by mitochondrial OXPHOS and RAC1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tigecycline Hydrate Resistance in Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tigecycline hydrate for the investigation of antibiotic resistance mechanisms in Klebsiella pneumoniae. Detailed protocols for key experiments are included to ensure reproducibility and accuracy in your research endeavors.
Introduction to Tigecycline and Resistance in K. pneumoniae
Tigecycline is a glycylcycline antibiotic, a derivative of minocycline, designed to overcome common tetracycline resistance mechanisms. It functions by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. While initially effective against many multidrug-resistant organisms, including carbapenem-resistant K. pneumoniae (CRKP), resistance to tigecycline has emerged and is a growing clinical concern.
The primary mechanisms of tigecycline resistance in K. pneumoniae include:
-
Overexpression of Efflux Pumps: The most predominant mechanism involves the upregulation of the Resistance-Nodulation-Division (RND) family of efflux pumps, primarily AcrAB-TolC and OqxAB. This is often driven by mutations in regulatory genes such as ramR (a repressor of the ramA activator) and acrR (a repressor of the acrAB operon).
-
Ribosomal Alterations: Mutations in the rpsJ gene, which encodes the ribosomal protein S10, can alter the tigecycline binding site on the ribosome, leading to reduced susceptibility.
-
Enzymatic Inactivation: While less common for tigecycline compared to tetracyclines, the acquisition of certain tet genes, such as tet(X), which encode enzymatic modifying proteins, can contribute to resistance.
Quantitative Data Summary
The following tables summarize key quantitative data related to tigecycline susceptibility and resistance in K. pneumoniae.
Table 1: Tigecycline Minimum Inhibitory Concentration (MIC) Breakpoints
| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) |
| FDA (for Enterobacteriaceae) | ≤ 2 µg/mL[1] | 4 µg/mL[1] | ≥ 8 µg/mL[1] |
| EUCAST (for Enterobacteriaceae) | ≤ 1 mg/L | > 1 to ≤ 2 mg/L | > 2 mg/L |
Table 2: Representative Tigecycline MICs in K. pneumoniae
| Strain Type | Typical MIC Range (µg/mL) |
| Susceptible | 0.25 - 2 |
| Resistant | 4 - 32 or higher[1] |
Table 3: Gene Expression Changes in Tigecycline-Resistant K. pneumoniae
| Gene | Function | Typical Fold Increase in Expression (Resistant vs. Susceptible) |
| ramA | Transcriptional activator of acrAB | 7.4 - 65.8-fold[2] |
| acrB | RND efflux pump component | 5.3 - 64.5-fold[2] |
| oqxB | RND efflux pump component | Overexpression observed in some resistant isolates[3] |
Table 4: Effect of Efflux Pump Inhibitors (EPIs) on Tigecycline MIC
| Efflux Pump Inhibitor | Target (presumed) | Observed Effect on Tigecycline MIC in Resistant K. pneumoniae |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | General efflux pump inhibitor | 4-fold or greater reduction in MIC[2] |
| Phenylalanine-arginine β-naphthylamide (PAβN) | AcrAB-TolC | 4 to 16-fold decrease in MIC |
Signaling Pathways and Resistance Mechanisms
The development of tigecycline resistance in K. pneumoniae is often a multifactorial process involving the interplay of regulatory proteins and efflux pump systems.
Experimental Protocols
The following are detailed protocols for key experiments to study tigecycline resistance in K. pneumoniae.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the general principles of the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile distilled water (verify solvent with supplier)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), freshly prepared (<12 hours old)
-
96-well microtiter plates
-
K. pneumoniae isolates (test strains and a susceptible control strain, e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Protocol:
-
Tigecycline Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in the appropriate solvent.
-
Further dilute the stock solution in sterile CAMHB to create a series of working solutions for the desired concentration range (e.g., 0.06 to 64 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the K. pneumoniae strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Inoculation:
-
Add 50 µL of the appropriate tigecycline working solution to each well of the microtiter plate, creating a two-fold serial dilution across the plate.
-
Add 50 µL of the standardized and diluted bacterial inoculum to each well.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation and Reading:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the organism.
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of tigecycline over time.
Materials:
-
This compound
-
CAMHB, freshly prepared
-
K. pneumoniae isolate
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline or PBS
-
Agar plates for colony counting
-
Spectrophotometer
Protocol:
-
Inoculum Preparation:
-
Grow an overnight culture of the K. pneumoniae isolate in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to an optical density corresponding to approximately 1-5 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare flasks with fresh CAMHB containing tigecycline at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC of the isolate).
-
Include a growth control flask with no antibiotic.
-
Inoculate each flask with the prepared bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C with constant agitation (e.g., 150 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 35°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each tigecycline concentration and the control.
-
A ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum is considered bactericidal activity. A <3-log₁₀ decrease is considered bacteriostatic.
-
Molecular Detection of Resistance Genes
This protocol outlines the use of Polymerase Chain Reaction (PCR) to detect the presence of key genes associated with tigecycline resistance in K. pneumoniae.
Materials:
-
DNA extraction kit
-
K. pneumoniae isolates
-
PCR master mix
-
Nuclease-free water
-
Primers for target genes (see Table 5)
-
Thermal cycler
-
Gel electrophoresis equipment
Table 5: Primer Sequences for Detection of Tigecycline Resistance-Associated Genes in K. pneumoniae
| Gene Target | Primer Name | Sequence (5' - 3') | Product Size (bp) |
| acrA | acrA-F | TGATGCTCTCAGGCAGCTTA | 226 |
| acrA-R | GCCTGGATATCGCTACCTTC | ||
| acrB | acrB-F | CGTCTCCATCAGCGACATTAAC | 219 |
| acrB-R | GAACCGTATTCCCAACGCGA | ||
| oqxA | oqxA-F | GGTGCTGTTCACGATAGATG | 144 |
| oqxA-R | GAGACGAGGTTGGTATGGAC | ||
| oqxB | oqxB-F | CGGCCAGTTCTACAAACAGT | 136 |
| oqxB-R | GGTAGGGAGGTCTTTCTTCG | ||
| ramA | ramA-F | GCGGATCCGCTGGATTGAAGAGCA | Not specified |
| ramA-R | GCAAGCTTTCAGTCAGCCGCTTCA | ||
| rpsJ | rpsJ-F | GCTGAAGAAGGCATTGGTTT | Not specified |
| rpsJ-R | GCGGTTAACGTTCAGGTTGT | ||
| tet(A) | tet(A)-F | GGTTGATTGGCGTGGTATCA | Not specified |
| tet(A)-R | GGCAGGCAGAGCAAGTTATC |
Note: Primer sequences should be validated in your laboratory. The sequences provided are from published literature but may require optimization.
Protocol:
-
DNA Extraction:
-
Extract genomic DNA from overnight cultures of K. pneumoniae isolates using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers for the target gene, Taq polymerase, and nuclease-free water.
-
Add the template DNA to the master mix.
-
Perform PCR using a thermal cycler with optimized cycling conditions (annealing temperature and extension time will vary depending on the primers).
-
-
Gel Electrophoresis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light to confirm the presence of the target gene based on the expected product size.
-
-
Sequencing (Optional but Recommended):
-
For genes known to confer resistance through point mutations (e.g., ramR, acrR, rpsJ), sequence the PCR products to identify any mutations.
-
Conclusion
The study of tigecycline resistance in Klebsiella pneumoniae is crucial for understanding the evolution of antibiotic resistance and for the development of new therapeutic strategies. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the mechanisms of tigecycline resistance in a systematic and reproducible manner. Careful attention to experimental detail, particularly in the preparation of tigecycline for in vitro assays, is essential for obtaining accurate and reliable results.
References
- 1. Successful High-Dosage Monotherapy of Tigecycline in a Multidrug-Resistant Klebsiella pneumoniae Pneumonia–Septicemia Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time PCR and Statistical Analyses of acrAB and ramA Expression in Clinical Isolates of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Efficacy of Tigecycline Hydrate in Murine Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo efficacy studies of tigecycline hydrate in various murine infection models. The information is compiled from a range of preclinical studies to assist in the design and execution of similar research.
Introduction
Tigecycline is a glycylcycline antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] Murine infection models are crucial for evaluating the in vivo efficacy of antibiotics like tigecycline, providing valuable data on pharmacokinetics, pharmacodynamics, and therapeutic potential against various pathogens. This document outlines protocols for systemic, thigh, pneumonia, and skin abscess infection models in mice, along with a summary of efficacy data.
Pharmacokinetics of Tigecycline in Mice
Understanding the pharmacokinetic profile of tigecycline in mice is essential for designing effective dosing regimens in efficacy studies. Several studies have characterized the pharmacokinetics of tigecycline in mice, revealing a dose-dependent half-life.
| Parameter | Value | Mouse Strain | Reference |
| Half-life (t1/2) | 1.05 - 2.34 hours (dose-dependent) | Not Specified | [2] |
| 9.9 hours | ICR | [3][4] | |
| 11.3 ± 1.4 hours | Neutropenic | ||
| Peak Serum Concentration (Cmax) | 0.42 - 11.1 µg/mL (dose-dependent) | Not Specified | [2] |
| Protein Binding | ~60% | Not Specified | [2] |
| 81.2% - 92.9% (dose-dependent) | ICR | [3][4] |
Murine Infection Models for Tigecycline Efficacy Studies
Systemic Infection Model (Peritonitis)
This model is used to evaluate the efficacy of tigecycline in treating systemic infections that can lead to sepsis.
Experimental Protocol:
-
Animal Model: Female CD-1 or BALB/c mice (20 ± 2 g).
-
Bacterial Challenge:
-
Prepare a bacterial suspension of the desired strain (e.g., Staphylococcus aureus, Nontyphoid Salmonella) in a growth medium.
-
Wash and resuspend the bacteria in a suitable vehicle, such as hog gastric mucin, to enhance virulence.
-
Challenge the mice with an intraperitoneal (IP) injection of the bacterial suspension (e.g., 0.5 mL). The inoculum size should be predetermined to cause a lethal infection in untreated controls within a specified timeframe (e.g., 48 hours).[1]
-
-
Tigecycline Administration:
-
Dissolve this compound in a suitable vehicle like sterile 0.9% sodium chloride or phosphate-buffered saline.[1][5]
-
Administer tigecycline via intravenous (IV) or subcutaneous (SC) injection at specified time points post-infection (e.g., 0.5 hours).[1]
-
Dosages can range from 1.56 mg/kg to 400 mg/kg, administered as single or multiple doses.[3][4]
-
-
Efficacy Assessment:
-
Monitor survival rates over a defined period (e.g., 7-10 days).
-
At specific time points, euthanize subgroups of mice to determine bacterial load in blood and organs (e.g., spleen, liver) by plating serial dilutions of tissue homogenates on appropriate agar.
-
Efficacy Data Summary: Systemic S. aureus Infection
| Mouse Strain | S. aureus Strain | Tigecycline Dose | Route | Efficacy Outcome | Reference |
| CD-1 | GISA | Not specified | IV | Effective | [1] |
| CD-1 | MRSA | Not specified | IV | Effective | [1] |
| CD-1 | MSSA | Not specified | IV | Effective | [1] |
Thigh Infection Model
This localized infection model is widely used to study the pharmacodynamics of antibiotics, allowing for the quantification of bacterial killing in a specific tissue.
Experimental Protocol:
-
Animal Model: Female ICR or Swiss albino mice (~25 g).[3]
-
Immunosuppression (for neutropenic model): To study the effect of the antibiotic with minimal contribution from the host immune system, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days before infection and 100 mg/kg one day before infection).[6]
-
Bacterial Challenge:
-
Prepare a bacterial suspension of the desired strain (e.g., S. aureus, K. pneumoniae, E. coli).
-
Inject a defined inoculum (e.g., 0.1 mL) into the thigh muscle of the mice.
-
-
Tigecycline Administration:
-
Efficacy Assessment:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the thighs, homogenize the tissue, and perform quantitative bacterial counts by plating serial dilutions.
-
Efficacy is measured as the change in log10 CFU per thigh compared to untreated controls.[3]
-
Efficacy Data Summary: Thigh Infection
| Pathogen | Mouse Model | Tigecycline MIC (µg/mL) | Tigecycline Dose (mg/kg) | Efficacy (log10 CFU reduction) | Reference |
| S. aureus (MRSA, MSSA) | Neutropenic ICR | 0.125 - 0.5 | 1.56 - 400 | 1.8 - 2.3 | [3][4] |
| K. pneumoniae | Neutropenic | 0.5 - 2 | 3.125 - 300 | Not specified | [7] |
| E. coli | Neutropenic | 0.125 - 0.5 | 3.125 - 300 | Not specified | [7] |
Pneumonia Model
This model is essential for evaluating the efficacy of tigecycline in treating respiratory tract infections.
Experimental Protocol:
-
Animal Model: BALB/c or C57BL/6 mice.
-
Bacterial Challenge:
-
Anesthetize the mice.
-
Instill a bacterial suspension (e.g., K. pneumoniae, A. baumannii, Mycoplasma pneumoniae) intranasally or intratracheally.
-
-
Tigecycline Administration:
-
Efficacy Assessment:
Efficacy Data Summary: Pneumonia
| Pathogen | Mouse Strain | Tigecycline MIC (µg/mL) | Tigecycline Dose (mg/kg) | Efficacy Outcome | Reference |
| M. pneumoniae | BALB/c | Not specified | 10 then 5 daily | Reduced lung inflammation | [5][9] |
| K. pneumoniae | Rat Model | 1 - 2 | 25 | 100% survival | [10] |
| A. baumannii | Not specified | 2 | 5 | Reduced bacterial counts |
Skin Abscess Model
This model is used to assess the efficacy of tigecycline in treating skin and soft tissue infections.
Experimental Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Bacterial Challenge:
-
Remove the fur from the back of the mice.
-
Inject a bacterial suspension (e.g., S. aureus) subcutaneously to form an abscess.
-
-
Tigecycline Administration:
-
Administer tigecycline, for example, at sub-inhibitory concentrations, to evaluate its effect on virulence.
-
-
Efficacy Assessment:
-
Measure the size of the abscesses daily.
-
At the end of the experiment, euthanize the mice and determine the bacterial load in the skin lesion.
-
Efficacy Data Summary: S. aureus Skin Abscess
| Mouse Strain | S. aureus Strain | Tigecycline MIC (µg/mL) | Efficacy Outcome | Reference |
| BALB/c | SA75 | 0.125 | Reduced abscess formation and bacterial burden | [11] |
| BALB/c | JP30 | 0.25 | Reduced abscess formation and bacterial burden | [11] |
Experimental Workflows (Graphviz)
Caption: Workflow for a Murine Systemic Infection Model.
Caption: Workflow for a Murine Thigh Infection Model.
Caption: Workflow for a Murine Pneumonia Model.
Conclusion
The murine infection models described provide robust platforms for evaluating the in vivo efficacy of this compound. The choice of model depends on the specific research question and the target pathogen. Careful consideration of the experimental design, including mouse strain, bacterial inoculum, tigecycline dosage and administration route, and efficacy endpoints, is critical for obtaining reliable and reproducible data. The provided protocols and data summaries serve as a valuable resource for researchers investigating the therapeutic potential of tigecycline.
References
- 1. In Vitro and In Vivo Activities of Tigecycline (GAR-936), Daptomycin, and Comparative Antimicrobial Agents against Glycopeptide-Intermediate Staphylococcus aureus and Other Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Tigecycline after Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of tigecycline against phenotypically diverse Staphylococcus aureus isolates in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tigecycline Therapy Significantly Reduces the Concentrations of Inflammatory Pulmonary Cytokines and Chemokines in a Murine Model of Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacodynamic Profile of Tigecycline against Phenotypically Diverse Escherichia coli and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Acquisition of Tigecycline Resistance by Carbapenem-Resistant Klebsiella pneumoniae Confers Collateral Hypersensitivity to Aminoglycosides [frontiersin.org]
- 9. Tigecycline therapy significantly reduces the concentrations of inflammatory pulmonary cytokines and chemokines in a murine model of Mycoplasma pneumoniae pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sub-inhibitory concentrations of tigecycline could attenuate the virulence of Staphylococcus aureus by inhibiting the product of α-toxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tigecycline Hydrate in Cell Culture
Introduction
Tigecycline, a glycylcycline bacteriostatic antibiotic, is clinically approved for treating complex infections by inhibiting protein synthesis through binding to the 30S ribosomal subunit in bacteria.[1][2] Recent research has highlighted its potent anti-neoplastic properties, demonstrating its efficacy against various cancers, including acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and hepatocellular carcinoma (HCC).[3][4][5] The primary anti-cancer mechanism of tigecycline involves the selective inhibition of mitochondrial translation in eukaryotic cells, which are evolutionarily similar to bacterial ribosomes.[6][7][8] This disruption of mitochondrial protein synthesis leads to mitochondrial dysfunction, impacting cellular energy metabolism and activating pathways that suppress tumor growth.[3][9]
These application notes provide an overview of the cellular effects of tigecycline hydrate and detailed protocols for its use in cell culture-based assays.
Mechanism of Action
Tigecycline selectively targets mitochondrial ribosomes, which are responsible for synthesizing key protein subunits of the oxidative phosphorylation (OXPHOS) system.[6][8] By binding to the mitoribosome, tigecycline halts the translation of mitochondrial DNA (mtDNA)-encoded proteins, such as components of Complex I, III, IV, and V.[6][7] This leads to a cascade of cellular events:
-
Inhibition of Oxidative Phosphorylation: Reduced synthesis of essential OXPHOS proteins impairs the electron transport chain, leading to decreased mitochondrial respiration and ATP production.[9]
-
Increased Oxidative Stress: Mitochondrial dysfunction results in the increased production of reactive oxygen species (ROS).[5][10]
-
Cell Cycle Arrest and Apoptosis: The cellular stress induced by mitochondrial impairment can trigger cell cycle arrest and programmed cell death (apoptosis).[11][12][13]
-
Modulation of Signaling Pathways: Tigecycline has been shown to interfere with critical cancer-related signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[10][11][14]
Caption: Primary mechanism of tigecycline action on mitochondrial protein synthesis.
Caption: Tigecycline's inhibitory effects on key oncogenic signaling pathways.
Data Summary: Anti-proliferative Activity
Tigecycline exhibits potent anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell type and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.723 | 48 | [5] |
| Huh7 | Hepatocellular Carcinoma | 7.695 | 48 | [5] |
| THLE-2 | Immortalized Hepatocytes | 11.01 | 48 | [5] |
| HL-60 | Acute Myeloid Leukemia | 3.06 ± 0.85 | 72 | [15] |
| AML2 | Acute Myeloid Leukemia | 4.72 ± 0.54 | 72 | [15] |
| TEX | Human Leukemia | ~5 | 48 | [15] |
| A375 | Amelanotic Melanoma | 400 | 48 | [16] |
| COLO 829 | Melanotic Melanoma | 200 | 48 | [16] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (e.g., Sigma-Aldrich, PZ0021)[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
This compound is light and air-sensitive; handle it accordingly.[1][2]
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound powder in DMSO.[2] Ensure complete dissolution by gentle warming or vortexing if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Note that the final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of tigecycline on cell viability by measuring the metabolic activity of cells.[5][13][17]
Caption: General experimental workflow for an MTT-based cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 8 x 10⁴ cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Tigecycline Treatment: Prepare serial dilutions of tigecycline in complete medium from your stock solution. A common concentration range to test is 1.25 µM to 160 µM.[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different tigecycline concentrations. Include "vehicle control" wells treated with medium containing the same concentration of DMSO as the highest tigecycline dose, and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[17] Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the log of the tigecycline concentration against percent viability and use non-linear regression to determine the IC50 value.[5][18]
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.[16]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of tigecycline (e.g., IC50 concentration) and controls for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition and centrifuge.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This protocol assesses the effect of tigecycline on cell cycle progression. Tigecycline has been shown to induce cell cycle arrest in various cancer cells.[11][13]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
70% ice-cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with tigecycline at desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. ≥98% (HPLC), bacterial protein synthesis inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The Antibiotic Drug Tigecycline: A Focus on its Promising Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tigecycline causes loss of cell viability mediated by mitochondrial OXPHOS and RAC1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell toxicity induced by tigecycline binding to the mitochondrial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tigecycline-induced inhibition of mitochondrial DNA translation may cause lethal mitochondrial dysfunction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Adaptation to Chronic Inhibition of Mitochondrial Protein Synthesis in Acute Myeloid Leukemia Cells | PLOS One [journals.plos.org]
- 9. Inhibition of mitochondrial respiration by tigecycline selectively targets thyroid carcinoma and increases chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Functions and Molecular Mechanisms of Antibiotic Tigecycline in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Functions and Molecular Mechanisms of Antibiotic Tigecycline in the Treatment of Cancers [ouci.dntb.gov.ua]
- 13. Antibiotic tigecycline inhibits cell proliferation, migration and invasion via down‐regulating CCNE2 in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of Tigecycline Hydrate in Plasma using Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of tigecycline hydrate in plasma samples using liquid chromatography-based methods. The information compiled herein is based on established and validated scientific literature to ensure reliability and reproducibility in a research and development setting.
Introduction
Tigecycline is a glycylcycline antibiotic with a broad spectrum of activity against various multidrug-resistant bacteria. Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing regimens and ensuring clinical efficacy. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the preferred method for tigecycline quantification in biological matrices due to its high sensitivity and selectivity. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be utilized. This document outlines detailed protocols for both LC-MS/MS and HPLC-UV methods.
Experimental Protocols
LC-MS/MS Method for Tigecycline Quantification
This protocol is a composite of validated methods for the sensitive and selective quantification of tigecycline in human plasma.
2.1.1. Materials and Reagents
-
Tigecycline reference standard
-
Tigecycline-d9 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2.1.2. Sample Preparation: Protein Precipitation
Protein precipitation is a common, simple, and effective method for extracting tigecycline from plasma samples.[1][2][3]
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 20 µL of the internal standard working solution (Tigecycline-d9).
-
Vortex the mixture for 20 seconds.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube for analysis. For some methods, a concentration step may follow.[2][4][5]
-
Inject a small volume (e.g., 3 µL) of the supernatant into the LC-MS/MS system.[1]
2.1.3. Chromatographic Conditions
The following conditions are a synthesis of commonly used parameters for the separation of tigecycline.
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[2][4][5] |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Isocratic elution with 80% Mobile Phase A and 20% Mobile Phase B[1] |
| Flow Rate | 0.25 - 0.3 mL/min[1][2][4][5] |
| Column Temperature | 30°C |
| Autosampler Temp | 4°C[6][7] |
| Injection Volume | 3 µL[1] |
| Run Time | Approximately 2-6 minutes[1][8] |
2.1.4. Mass Spectrometry Conditions
Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.[1][2][3]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[9] |
| Tigecycline Transition | m/z 586.2 → 513.1[2][4][5] |
| Tigecycline-d9 (IS) Transition | m/z 595.1 → 514.0[2][4][5] |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 650°C[9] |
HPLC-UV Method for Tigecycline Quantification
For laboratories where LC-MS/MS is not available, an HPLC-UV method can be employed, although it may have higher limits of quantification.[7][10]
2.2.1. Materials and Reagents
-
Tigecycline reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
1-Hexane sulphonic acid sodium monohydrate
-
Orthophosphoric acid
-
Ultrapure water
-
Human plasma (drug-free)
2.2.2. Sample Preparation
Sample preparation for HPLC-UV is similar to that for LC-MS/MS, focusing on protein precipitation.
-
Follow the protein precipitation steps as outlined in section 2.1.2.
-
After centrifugation, the supernatant is transferred for injection.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse XDB C18 (250 x 4.6 mm, 5 µm) or equivalent[10] |
| Mobile Phase | Methanol: 10 mmol Triethylamine Buffer (pH 6.1) (75:25 v/v)[10] |
| Flow Rate | 1.0 - 1.2 mL/min[11] |
| Column Temperature | 30°C[7] |
| Autosampler Temp | 4°C[7] |
| Detection Wavelength | 247 nm[7][11] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10-15 minutes |
Quantitative Data Summary
The following tables summarize the quantitative performance of various published methods for tigecycline quantification in plasma.
Table 1: LC-MS/MS Method Performance
| Parameter | Method 1[1] | Method 2[2][4][5] | Method 3[6] | Method 4[3][12] |
| Linearity Range (ng/mL) | 50 - 5000 | 10 - 5000 | 5 - 2000 | 20 - 2000 |
| LLOQ (ng/mL) | 50 | 10 | 5 | 20 |
| Intra-day Precision (%CV) | 1.7 - 3.6 | < 9.27 | 1.34 - 3.36 | Not Reported |
| Inter-day Precision (%CV) | < 7.2 | < 9.27 | 3.98 - 6.97 | Not Reported |
| Accuracy (%) | 93.8 - 101.8 | 90.06 - 107.13 | 97.1 - 102.8 | Not Reported |
| Recovery (%) | Not Reported | Not Reported | 87.2 | Not Reported |
| Matrix Effect (%) | 87 - 104 (IS-normalized) | Not Reported | Not Reported | Not Reported |
Table 2: HPLC-UV Method Performance
| Parameter | Method 1[11] | Method 2[10] |
| Linearity Range (µg/mL) | 40 - 60 | 75 - 450 |
| LOD (µg/mL) | 1.8 | 1.37 |
| LOQ (µg/mL) | 5.42 | 4.15 |
| Intra-day Precision (%RSD) | 0.54 | Not Reported |
| Inter-day Precision (%RSD) | 0.28 | Not Reported |
| Accuracy (Recovery %) | 100.92 | Not Reported |
Diagrams
References
- 1. Establishment and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Tigecycline in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Tigecycline in Plasma and Bronchoalveolar Lavage Fluid by UPLC-MS/MS and Its Application to a Pharmacokinetic Study in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of tigecycline in human plasma by LC-MS/MS and its application to population pharmacokinetics study in Chinese patients with hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of tigecycline in human plasma by LC–MS/MS and its application to population pharmacokinetics study in Ch… [ouci.dntb.gov.ua]
- 6. akjournals.com [akjournals.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Bacterial Cells Treated with Tigecycline Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigecycline is a glycylcycline antimicrobial agent that exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] Its primary mechanism of action is the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit, which blocks the entry of amino-acyl tRNA molecules into the A site of the ribosome.[2] This action prevents the incorporation of amino acids into elongating peptide chains, ultimately leading to a bacteriostatic effect in most susceptible organisms. Flow cytometry is a powerful technique for the rapid, high-throughput analysis of individual cells in a population. In bacteriology, it can be employed to assess various physiological states, including viability, membrane integrity, and membrane potential, providing valuable insights into the effects of antimicrobial agents.
These application notes provide detailed protocols for the analysis of bacterial cells treated with tigecycline hydrate using flow cytometry. The described methods focus on the assessment of bacterial viability using SYTO 9 and propidium iodide (PI) staining, and the analysis of bacterial membrane potential using the fluorescent dye 3,3'-diethyloxacarbocyanine iodide [DiOC2(3)].
Mechanism of Action of Tigecycline
Tigecycline's mode of action involves binding to the 30S ribosomal subunit, which interferes with protein synthesis. This direct action can have downstream effects on various cellular processes, ultimately impacting cell viability and membrane function.
Caption: Tigecycline's mechanism of action leading to inhibition of bacterial growth.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of bacterial cultures (e.g., Staphylococcus aureus and Escherichia coli) treated with varying concentrations of this compound for 4 hours.
Table 1: Bacterial Viability Assessment using SYTO 9 and Propidium Iodide
| This compound (µg/mL) | % Live Cells (SYTO 9+/PI-) | % Dead Cells (SYTO 9+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 4.8 ± 0.5 |
| 0.5 x MIC | 85.6 ± 3.4 | 14.4 ± 1.2 |
| 1 x MIC | 60.3 ± 4.5 | 39.7 ± 2.8 |
| 2 x MIC | 35.1 ± 5.2 | 64.9 ± 3.9 |
| 4 x MIC | 15.8 ± 3.9 | 84.2 ± 4.1 |
Note: MIC (Minimum Inhibitory Concentration) values are specific to the bacterial strain being tested. Data are presented as mean ± standard deviation.
Table 2: Bacterial Membrane Potential Analysis using DiOC2(3)
| This compound (µg/mL) | Red/Green Fluorescence Ratio (Mean) | % Depolarized Cells |
| 0 (Control) | 2.8 ± 0.3 | 5.1 ± 0.8 |
| 0.5 x MIC | 3.2 ± 0.4 | 8.3 ± 1.1 |
| 1 x MIC | 3.9 ± 0.5 | 15.6 ± 2.3 |
| 2 x MIC | 4.5 ± 0.6 | 25.4 ± 3.5 |
| 4 x MIC | 5.2 ± 0.7 | 40.2 ± 4.7 |
| CCCP (Control) | 1.1 ± 0.2 | 98.5 ± 1.0 |
Note: An increase in the red/green fluorescence ratio indicates hyperpolarization, while a decrease towards 1.0 indicates depolarization. CCCP (carbonyl cyanide m-chlorophenyl hydrazone) is a protonophore used as a positive control for depolarization. Data are presented as mean ± standard deviation.
Experimental Protocols
A generalized workflow for the flow cytometric analysis of tigecycline-treated bacteria is presented below.
Caption: Experimental workflow for flow cytometry analysis of tigecycline-treated bacteria.
Protocol 1: Bacterial Viability Assessment
This protocol utilizes the nucleic acid stains SYTO 9 and propidium iodide (PI) to differentiate between live and dead bacteria based on membrane integrity.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
-
SYTO 9 fluorescent stain (e.g., from a commercial kit)
-
Propidium iodide (PI) fluorescent stain (e.g., from a commercial kit)
-
Flow cytometer equipped with a 488 nm laser and appropriate detectors for green and red fluorescence.
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6).
-
Tigecycline Treatment: Aliquot the bacterial culture into tubes and add this compound to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-drug control. Incubate the tubes under appropriate growth conditions for a specified time (e.g., 4 hours).
-
Cell Harvesting and Washing: Centrifuge the treated and control bacterial suspensions (e.g., 5000 x g for 10 minutes). Discard the supernatant and resuspend the cell pellets in 1 mL of sterile PBS. Repeat the washing step.
-
Staining: Prepare a staining solution containing SYTO 9 and PI according to the manufacturer's instructions (a common final concentration is 5 µM SYTO 9 and 30 µM PI). Add the staining solution to each bacterial suspension.
-
Incubation: Incubate the samples in the dark at room temperature for 15 minutes.[3]
-
Flow Cytometry Analysis: Analyze the stained samples on a flow cytometer.
-
Excite the sample with a 488 nm laser.
-
Collect green fluorescence (SYTO 9) in a detector with a bandpass filter around 530 nm (e.g., 530/30 nm).
-
Collect red fluorescence (PI) in a detector with a bandpass filter above 670 nm.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Gate the bacterial population based on forward and side scatter properties. Create a dot plot of green versus red fluorescence to distinguish between live (green fluorescent) and dead (red fluorescent) populations.
Protocol 2: Bacterial Membrane Potential Analysis
This protocol uses the ratiometric fluorescent dye DiOC2(3) to assess changes in bacterial membrane potential.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Phosphate-buffered saline (PBS) containing 20 mM D-glucose, sterile
-
DiOC2(3) stock solution (e.g., 3 mM in DMSO)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) stock solution (e.g., 5 mM in DMSO) for depolarized control
-
Flow cytometer equipped with a 488 nm laser and detectors for green and red fluorescence.
Procedure:
-
Bacterial Culture and Treatment: Prepare and treat bacterial cultures with this compound as described in Protocol 1, steps 1 and 2.
-
Cell Harvesting and Resuspension: Centrifuge the bacterial suspensions and resuspend the pellets in PBS containing 20 mM D-glucose to a cell density of approximately 10^6 cells/mL.[4]
-
Staining:
-
Incubation: Incubate the samples in the dark at room temperature for 15 minutes.[4]
-
Washing: Centrifuge the stained cells (e.g., 12,000 x g for 10 minutes for Gram-positive bacteria) and resuspend the pellet in fresh PBS with glucose.[4]
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Excite the sample with a 488 nm laser.
-
Collect green fluorescence (monomeric DiOC2(3)) in a detector with a bandpass filter around 530 nm.
-
Collect red fluorescence (aggregated DiOC2(3)) in a detector with a bandpass filter around 600 nm.[5]
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Gate the bacterial population. Calculate the ratio of red to green fluorescence intensity for each cell. An increase in this ratio suggests hyperpolarization, while a decrease indicates depolarization. Compare the ratios of treated samples to the control and the CCCP-treated sample.
Concluding Remarks
The protocols and application notes provided herein offer a framework for the detailed investigation of the effects of this compound on bacterial cells using flow cytometry. These methods allow for the quantitative assessment of key cellular parameters, providing valuable data for researchers in the fields of microbiology and drug development. It is recommended to optimize staining conditions and instrument settings for each bacterial species and strain under investigation.
References
- 1. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical aspects of using bacterial cell viability assays with the fluorophores SYTO9 and propidium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]
- 5. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent oxidation of tigecycline hydrate in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of tigecycline hydrate in culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my tigecycline solution changing color in the culture medium?
A freshly prepared tigecycline solution should be yellow to orange.[1] A color change to greenish or black is a visual indicator of degradation and the solution should be discarded.[1] This discoloration is often due to oxidation of the tigecycline molecule. One of the primary oxidative degradation products is an iminoquinone derivative, which has an intense blue color.[2][3] The combination of the initial yellow of the tigecycline and the blue of the degradant can result in a greenish appearance.
Q2: What is the primary cause of tigecycline degradation in culture media?
Tigecycline's chemical structure contains a phenol group, which is highly susceptible to oxidation, especially at a pH greater than 7.0.[4][5] This oxidation is a major pathway of degradation in aqueous solutions like culture media.[4][6][7][8] Another degradation pathway is epimerization, which is more prevalent at a lower pH.[4]
Q3: How quickly does tigecycline degrade in solution?
The degradation rate of tigecycline can be quite rapid and is influenced by factors such as the composition of the medium, pH, exposure to light, and the amount of dissolved oxygen.[8][9] For instance, in saline solution alone, as little as 20% of the drug may remain intact after 24 hours at room temperature.[4]
Q4: Can I prepare a stock solution of tigecycline in water or PBS?
While tigecycline is soluble in aqueous buffers like PBS (approximately 10 mg/mL at pH 7.2), it is not recommended to store these aqueous solutions for more than one day due to instability.[2] For longer-term storage, it is advisable to prepare stock solutions in organic solvents like DMSO or ethanol, purged with an inert gas, and store them at -20°C or below.
Q5: Are there any specific culture media that are better or worse for tigecycline stability?
Yes, the composition of the culture medium can significantly impact tigecycline stability. For example, tigecycline has been shown to be stable for up to 72 hours in Iscove's Modified Dulbecco's Medium (IMDM), which is notable because IMDM contains sodium pyruvate, a known stabilizer.[4][10] Conversely, the age of a medium like Mueller Hinton Broth can affect stability, likely due to increased dissolved oxygen over time.[9][11] It is crucial to consider the components of your specific medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Tigecycline degradation during the experiment. | 1. Prepare fresh tigecycline working solutions for each experiment. 2. Incorporate antioxidants into your culture medium (see stabilization protocols below). 3. Protect your solutions from light at all stages of the experiment. |
| Loss of antibacterial/antineoplastic activity | Significant degradation of tigecycline. | 1. Verify the integrity of your stock solution. 2. Use a stabilized formulation for your working solution. 3. For antibacterial assays, consider pre-treating the medium with an oxygen-scavenging system like Oxyrase.[4][12] |
| Rapid color change of media upon adding tigecycline | High levels of dissolved oxygen or incompatible media components. | 1. Use freshly prepared culture media. 2. If using aged media, supplement with an antioxidant like sodium pyruvate. 3. Check the pH of your final culture medium; a pH above 7.8 can accelerate oxidation.[6] |
| Precipitate formation in the medium | Poor solubility or interaction with media components. | 1. Ensure the final concentration of the organic solvent from the stock solution is low and compatible with your cells and medium. 2. Prepare the final dilution of tigecycline in a small volume of medium first to ensure it dissolves completely before adding to the bulk culture. |
Experimental Protocols and Data
Preparation of a Stabilized Tigecycline Working Solution
This protocol is adapted from a study that demonstrated enhanced stability of tigecycline in a saline solution.[4][5][11][13] This stabilized solution can then be diluted into your culture medium.
Materials:
-
This compound powder
-
Sodium pyruvate
-
Ascorbic acid
-
0.9% Sodium Chloride Injection, USP (saline)
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Prepare the Stabilizing Solution:
-
Dissolve sodium pyruvate in saline to a final concentration of 60 mg/mL.
-
Dissolve ascorbic acid in saline to a final concentration of 3 mg/mL.
-
Sterile filter both solutions.
-
Combine the two solutions. The final stabilizing solution will contain 60 mg/mL sodium pyruvate and 3 mg/mL ascorbic acid. Adjust the pH to 7.0 if necessary.
-
-
Prepare the Tigecycline Working Solution:
-
Dissolve this compound in the stabilizing solution to a concentration of 1 mg/mL.
-
Protect the solution from light by using amber vials or wrapping the tube in aluminum foil.
-
-
Application to Culture Media:
-
Add the stabilized tigecycline working solution to your cell culture medium to achieve the desired final concentration.
-
Note: The final concentrations of pyruvate and ascorbic acid in your culture will be diluted. While generally well-tolerated by many cell lines, it is advisable to run a vehicle control (medium with the diluted stabilizers but without tigecycline) to ensure there are no confounding effects on your cells.
-
Quantitative Data on Tigecycline Stability
The following tables summarize the stability of tigecycline under different conditions as reported in the literature.
Table 1: Stability of Tigecycline (1 mg/mL) in Saline with Various Additives at Room Temperature [4]
| Additive | % Tigecycline Remaining after 48 hours |
| None (Saline only) | < 2% |
| Ascorbic acid (0.6 mg/mL) | 68% |
| Pyruvate (6 mg/mL) | 32% |
| Oxyrase (0.3 U/mL) | 18% |
| 2-hydroxypropyl-β-cyclodextrin (HPCD) (50 mg/mL) | 20% |
Table 2: Enhanced Stability of Tigecycline (1 mg/mL) with Combined Antioxidants in Saline (pH 7.0) [6]
| Condition | % Tigecycline Remaining after 72 hours |
| Saline only | ~0% |
| Novel Formulation (3 mg/mL Ascorbic Acid + 60 mg/mL Pyruvate) | ~100% |
This novel formulation increased tigecycline stability 25-fold compared to reconstitution in saline alone after 72 hours.[6]
Visualizations
Tigecycline Oxidation Pathway
References
- 1. Tigecycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20090097026A1 - Color measurements of reconstituted tigecycline and degradant thereof - Google Patents [patents.google.com]
- 3. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A novel formulation of tigecycline has enhanced stability and sustained antibacterial and antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breaking the stability barrier: a novel formulation for tigecycline offers extended clinical flexibility - MedCrave online [medcraveonline.com]
- 7. benthamscience.com [benthamscience.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity | PLOS One [journals.plos.org]
- 10. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity | PLOS One [journals.plos.org]
- 11. d-nb.info [d-nb.info]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting Tigecycline Hydrate Insolubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues encountered with tigecycline hydrate in experimental settings. The following information is designed to address common challenges and provide clear protocols to ensure the successful preparation and use of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: The solubility of this compound can vary depending on the solvent and the supplier of the compound. It is crucial to consult the product-specific datasheet for the most accurate information. However, general solubility guidelines are summarized in the table below.
Q2: My this compound is not dissolving in water, even though some datasheets indicate it is water-soluble. What could be the issue?
A2: While some sources state that tigecycline is soluble in water, others report it as insoluble or require specific conditions.[1] Insolubility in water can be due to several factors, including the crystalline form of the compound, the pH of the water, and the presence of dissolved gasses.[2] For consistent results, preparing a concentrated stock solution in an organic solvent like DMSO is recommended, which can then be diluted in aqueous media.[3][4]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue. This often occurs when the concentration of the organic solvent in the final solution is too low to maintain the solubility of the compound. To avoid this, ensure that the final concentration of DMSO is kept as low as possible while still being sufficient to keep the tigecycline in solution. It is also important to add the tigecycline stock solution to the aqueous medium slowly while vortexing or mixing to facilitate rapid dissolution and prevent localized high concentrations that can lead to precipitation.
Q4: What is the stability of this compound in solution, and how should I store it?
A4: Tigecycline is known to be unstable in solution, particularly at room temperature and when exposed to light and oxygen.[5][6] It is susceptible to oxidation and epimerization, which can lead to a loss of activity.[5] Stock solutions in DMSO should be stored at -20°C or -80°C and used within a month for optimal results. Aqueous solutions are even less stable and it is often recommended to prepare them fresh for each experiment.[4] One study found that a novel formulation containing ascorbic acid and pyruvate significantly enhanced stability.[5][7]
Q5: What are the visible signs of tigecycline degradation?
A5: Reconstituted tigecycline solutions should be a yellow to orange color.[8] A change in color, such as turning green or black, or the formation of a precipitate, can indicate degradation or contamination.[8]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥3 mg/mL (warmed)[9], 30 mg/mL[4][10], 100 mg/mL[11] | [4][9][10][11] |
| Dimethylformamide (DMF) | 30 mg/mL | [4][10] |
| Water | 100 mg/mL | [11] |
| Ethanol | Insoluble[11], ~1 mg/mL[4][10] | [4][10][11] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [4][10] |
| Methanol | Soluble (for stock standard preparation) | [12] |
Note: Solubility can be vendor-specific. Always refer to the certificate of analysis for your specific lot.
Table 2: Stability of this compound Solutions
| Condition | Stability | Source |
| In saline at room temperature | Only 20% remains intact after 24 hours | [5] |
| Reconstituted in 0.9% NaCl or 5% Dextrose | Up to 24 hours at room temperature (6 hours in vial, remaining in IV bag) | [13] |
| Reconstituted and stored refrigerated (2-8°C) | Up to 48 hours after transfer to an IV bag | [13] |
| Novel formulation (ascorbic acid and pyruvate) in saline, protected from light | Stable for at least 7 days | [2][5][6][7] |
| In peritoneal dialysis solutions at 4°C | >90% retained for at least 216 hours (9 days) | [14] |
| In peritoneal dialysis solutions at 25°C | >90% retained for at least 72 hours | [14] |
| In peritoneal dialysis solutions at 37°C | >90% retained for 8-12 hours | [14] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). Use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[11]
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, as some sources suggest solubility is improved with warming.[9]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Dilutions in Cell Culture Medium
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium or aqueous buffer
-
Sterile tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental medium.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the tigecycline stock solution dropwise to the medium. This gradual addition helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions.
Mandatory Visualizations
Tigecycline Mechanism of Action and Signaling Pathway
Tigecycline's primary antibacterial mechanism involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[1][15][16] In cancer research, tigecycline has been shown to induce autophagy by downregulating the PI3K-AKT-mTOR signaling pathway.
Caption: Tigecycline's dual mechanism of action.
Experimental Workflow for Tigecycline Solution Preparation
The following diagram illustrates the recommended workflow for preparing this compound solutions for research applications, from stock solution preparation to the final working dilution.
Caption: Workflow for preparing tigecycline solutions.
Troubleshooting Logic for Tigecycline Insolubility
This diagram provides a logical workflow to troubleshoot common insolubility issues with this compound.
Caption: Troubleshooting insolubility of tigecycline.
References
- 1. Tigecycline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Breaking the stability barrier: a novel formulation for tigecycline offers extended clinical flexibility - MedCrave online [medcraveonline.com]
- 8. droracle.ai [droracle.ai]
- 9. Tigecycline = 98 HPLC 1229002-07-6 [sigmaaldrich.com]
- 10. Tigecycline | CAS 220620-09-7 | Cayman Chemical | Biomol.com [biomol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. globalrph.com [globalrph.com]
- 14. Stability of Tigecycline in Different Types of Peritoneal Dialysis Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Tigecycline Hydrate Dosage for In Vivo Animal Studies
Welcome to the technical support center for the utilization of tigecycline hydrate in pre-clinical animal research. This resource provides essential guidance on dosage optimization, experimental protocols, and troubleshooting to ensure the effective and safe use of tigecycline in your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: How should I prepare this compound for administration to animals?
A1: this compound should be reconstituted with a suitable sterile diluent such as 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP, to achieve a stock concentration of 10 mg/mL.[1][2] Gently swirl the vial until the drug is completely dissolved.[1][2] The reconstituted solution should be a yellow to orange color; discard it if it appears green or black.[1][2] For administration, this stock solution is typically further diluted to the final desired concentration. The maximum concentration for intravenous infusion should not exceed 1 mg/mL.[1][2]
Q2: What is the stability of the reconstituted tigecycline solution?
A2: Once reconstituted, tigecycline solution may be stored at room temperature (not exceeding 25°C/77°F) for up to 24 hours (with a maximum of 6 hours in the vial and the remainder in the intravenous bag).[1][2][3] Alternatively, if the solution is immediately transferred to an intravenous bag after reconstitution, it can be stored under refrigeration at 2°C to 8°C (36°F to 46°F) for up to 48 hours.[1][2] Studies have also shown that tigecycline can remain stable for up to 7 days under refrigerated conditions in certain elastomeric infusion devices.[4]
Q3: What are the typical dose ranges for tigecycline in murine models?
A3: The effective dose of tigecycline in murine models can vary significantly depending on the infection model and the pathogen being studied. For instance, in a neutropenic murine thigh infection model with Staphylococcus aureus, doses have ranged from 1.56 to 400 mg/kg/day, administered as single or multiple subcutaneous injections.[5] In a murine pneumonia model with Acinetobacter baumannii, single doses of 25, 50, and 100 mg/kg have been shown to be effective in reducing lung bacterial counts.[6] For studies involving humanized exposures, doses of 1.8 mg/kg and 3 mg/kg every 12 hours have been used to simulate human serum and epithelial lining fluid concentrations, respectively.[7]
Q4: What are the common adverse effects of tigecycline observed in animal studies?
A4: While specific adverse event reporting in preclinical animal studies is less detailed than in human clinical trials, tigecycline is structurally similar to tetracycline-class antibiotics and may cause similar side effects.[1][8] These can include photosensitivity, and anti-anabolic effects leading to increased BUN and azotemia.[1][8] In rats, tigecycline has been shown to cause bone discoloration.[8] The most frequently reported side effects in humans, which may be monitored in animals, are nausea and vomiting, which are generally mild to moderate and occur early in therapy.[1][8][9] Other potential adverse effects include pancreatitis and hepatic dysfunction.[1][8][10]
Q5: How is tigecycline's efficacy measured in vivo?
A5: The efficacy of tigecycline in vivo is primarily determined by its pharmacokinetic/pharmacodynamic (PK/PD) index. The ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC/MIC) is considered the most predictive parameter of its efficacy.[11][12] Different AUC/MIC targets have been established for various types of infections.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in prepared solution | Improper reconstitution solvent; pH of the solution is not optimal. | Reconstitute only with recommended diluents (0.9% NaCl or 5% Dextrose).[1][2] Ensure the final pH of the solution is appropriate. |
| Discoloration of the solution (green or black) | Degradation of the tigecycline molecule. | Discard the solution immediately and prepare a fresh batch.[1][2] |
| Lack of efficacy in the animal model | Suboptimal dosage; emergence of resistance; incorrect route of administration. | Re-evaluate the dosage based on the specific pathogen's MIC and the infection model. Consider increasing the dose or changing the dosing frequency.[14][15][16] Confirm the appropriate administration route for the model. |
| Signs of distress in animals (e.g., lethargy, poor appetite) | Potential adverse effects such as nausea or systemic toxicity. | Monitor animals closely for signs of distress. Consider reducing the dose or discontinuing treatment in severely affected animals.[1][8] Consult with a veterinarian. |
| Inconsistent results between experiments | Variability in drug preparation; instability of the reconstituted solution. | Standardize the preparation protocol for the tigecycline solution. Prepare fresh solutions for each experiment or adhere strictly to storage guidelines.[1][2][3] |
Quantitative Data Summary
Table 1: Tigecycline Pharmacokinetic Parameters in Animal Models
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | Vd (L/kg) | Protein Binding (%) | Reference |
| Neutropenic Mice | 3 - 48 | 0.42 - 11.1 | 1.05 - 2.34 | - | ~60 | [17] |
| Neutropenic Mice | 6.25 - 50 | - | 9.9 | - | 81.2 - 92.9 | [5] |
Table 2: Effective Tigecycline Dosages in Murine Infection Models
| Infection Model | Pathogen | Dosage Regimen | Outcome | Reference |
| Thigh Infection | Staphylococcus aureus | 1.56 - 400 mg/kg/day (subcutaneous) | Dose-dependent reduction in bacterial load | [5] |
| Pneumonia | Acinetobacter baumannii | 25, 50, 100 mg/kg (single dose) | Significant reduction in lung CFU | [6] |
| Pneumonia | Klebsiella pneumoniae | 1.8 mg/kg q12h (humanized serum exposure) | Ineffective | [7] |
| Pneumonia | Klebsiella pneumoniae | 3 mg/kg q12h (humanized ELF exposure) | Ineffective | [7] |
| Pneumonia-Septicemia (Rats) | Klebsiella pneumoniae (KPC) | 25 mg/kg/day | 100% survival | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration in Mice
-
Reconstitution of Stock Solution:
-
Aseptically add 5.3 mL of 0.9% Sodium Chloride Injection, USP, to a 50 mg vial of this compound to yield a 10 mg/mL stock solution.
-
Gently swirl the vial until the powder is fully dissolved. The solution should be clear and yellow-orange.
-
-
Preparation of Working Solution:
-
Based on the average weight of the mice and the desired dose, calculate the total volume of the working solution needed.
-
Withdraw the required volume of the 10 mg/mL stock solution and further dilute it with 0.9% Sodium Chloride Injection, USP, to a final concentration that allows for an appropriate injection volume for the mice (e.g., 100-200 µL). The final concentration should not exceed 1 mg/mL.
-
-
Administration:
-
Administer the prepared tigecycline solution to the mice via intravenous injection (e.g., tail vein).
-
-
Storage:
Visualizations
Caption: Experimental workflow for in vivo tigecycline studies.
Caption: Logical flow for tigecycline dosage optimization.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. globalrph.com [globalrph.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Evaluation of the stability of tigecycline in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unthsc.edu [unthsc.edu]
- 7. carb-x.org [carb-x.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Tigecycline - Wikipedia [en.wikipedia.org]
- 10. Tygacil (Tigecycline): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Pharmacokinetics-Pharmacodynamics of Tigecycline in Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics of Tigecycline: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Population pharmacokinetics of tigecycline in critically ill patients [frontiersin.org]
- 14. Optimal tigecycline dosage regimen is urgently needed: results from a pharmacokinetic/pharmacodynamic analysis of tigecycline by Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Population pharmacokinetics and individualized dosing of tigecycline for critically ill patients: a prospective study with intensive sampling [frontiersin.org]
- 16. Successful High-Dosage Monotherapy of Tigecycline in a Multidrug-Resistant Klebsiella pneumoniae Pneumonia-Septicemia Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Tigecycline after Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing agents for tigecycline hydrate in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of tigecycline hydrate in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in solution?
A1: this compound is susceptible to two primary degradation pathways in solution:
-
Oxidation: The phenol group in the tigecycline molecule is prone to oxidation, especially at a pH greater than 7.0.[1][2][3] This is a major cause of degradation when exposed to oxygen.[4]
-
Epimerization: At lower pH values, tigecycline is more susceptible to non-enzymatic epimerization, which results in pharmacologically inactive products.[1][2]
Q2: What is the stability of the commercially available tigecycline formulation (Tygacil®) after reconstitution?
A2: The marketed formulation of tigecycline, which includes lactose monohydrate as a stabilizer against epimerization and pH adjusters, has limited stability after reconstitution.[2][5] It can be stored for up to 6 hours at room temperature after reconstitution and for an additional 18 hours once diluted in an intravenous bag.[2][3] A reformulated version may be stored refrigerated at 2° to 8°C for up to 48 hours after being transferred to an IV bag.[6]
Q3: Are there any recommended stabilizing agents for long-term experiments?
A3: Yes, a combination of ascorbic acid and sodium pyruvate has been shown to significantly enhance the stability of tigecycline in solution. A novel formulation containing 3 mg/mL ascorbic acid and 60 mg/mL pyruvate in a saline solution at pH 7.0 can keep tigecycline stable for at least 7 days when protected from light.[2][5][7][8][9] These agents act as oxygen-reducing agents, protecting tigecycline from oxidative degradation.[5][9][10]
Q4: Can chelating agents be used to stabilize tigecycline?
A4: The addition of the chelating agent EDTA has been shown to decrease the minimum inhibitory concentrations (MICs) of tigecycline, suggesting it may enhance its in vitro activity.[11][12][13] However, its stabilizing effect as a single agent at neutral pH is not significant.[2] While EDTA showed some stabilization at pH 5.0, the combination of ascorbic acid and pyruvate is more effective at a neutral pH suitable for parenteral injection.[2]
Q5: How does temperature affect the stability of tigecycline solutions?
A5: Lowering the storage temperature can significantly improve the stability of tigecycline solutions. For instance, stock solutions of tigecycline are more stable at 2-6°C and even more so at -70°C.[1] In peritoneal dialysis solutions, tigecycline retained over 90% of its initial concentration for at least 216 hours at 4°C, 72 hours at 25°C, and 8 hours at 37°C.[14]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of tigecycline activity in solution. | Oxidation due to exposure to oxygen. | 1. Prepare solutions fresh whenever possible. 2. Use deoxygenated solvents. 3. Add antioxidants such as a combination of ascorbic acid (3 mg/mL) and sodium pyruvate (60 mg/mL).[5][7][8] 4. Protect the solution from light, as light exposure can accelerate degradation.[8] |
| Inconsistent results in susceptibility testing (e.g., varying MICs). | Degradation of tigecycline in the growth medium. | 1. Use freshly prepared Mueller-Hinton broth (ca-MHB) for susceptibility testing.[4][15] 2. If using aged broth, supplement it with a stabilizer like 6% pyruvate.[4] Note that ascorbic acid has been shown to cause rapid degradation in this context and should be avoided.[1][4][15] |
| Precipitation or color change in the tigecycline solution. | pH shifts or degradation leading to insoluble products. | 1. Ensure the pH of the solution is maintained within the optimal range (typically around 7.0 for stabilized formulations).[5][7][8] 2. Visually inspect the solution for any changes before each use. 3. If precipitation occurs, discard the solution. |
Quantitative Data on Stabilizing Agents
Table 1: Effect of Various Additives on Tigecycline Stability in Saline Solution (1 mg/mL Tigecycline, incubated at room temperature)
| Additive | Concentration | % Tigecycline Remaining after 48 hours |
| None (Saline only) | - | <2% |
| Ascorbic Acid | 3 mg/mL | 68% |
| Sodium Pyruvate | 60 mg/mL | 32% |
| Ascorbic Acid + Sodium Pyruvate | 3 mg/mL + 60 mg/mL | Significantly enhanced (stable for at least 7 days)[7][8] |
| Oxyrase | 0.3 U/mL | 18% |
| 2-hydroxypropyl-β-cyclodextrin (HPCD) | 50 mg/mL | 20% |
Data compiled from a study by Jitkova et al. (2014)[2]
Table 2: Stability of Tigecycline in Different Peritoneal Dialysis (PD) Solutions (2 µg/mL Tigecycline)
| Storage Temperature | Time to Reach >90% of Initial Concentration |
| 4°C | ≥ 216 hours |
| 25°C | ≥ 72 hours |
| 37°C | ≥ 8 hours |
This stability was observed in 1.5% glucose, 7.5% icodextrin, and pH-neutral PD solutions.[14]
Experimental Protocols
Protocol 1: Preparation of Stabilized Tigecycline Stock Solution
This protocol describes the preparation of a stabilized tigecycline solution based on the formulation developed by Jitkova et al. (2014).[2][7][8]
Materials:
-
This compound powder
-
Ascorbic acid
-
Sodium pyruvate
-
Saline solution (0.9% NaCl)
-
pH meter
-
Sterile, light-protecting tubes (e.g., amber tubes or tubes wrapped in aluminum foil)
Procedure:
-
Prepare the stabilizing solvent by dissolving ascorbic acid to a final concentration of 3 mg/mL and sodium pyruvate to a final concentration of 60 mg/mL in saline solution.
-
Adjust the pH of the stabilizing solvent to 7.0 using appropriate pH adjusters (e.g., NaOH or HCl).
-
Dissolve the this compound powder in the prepared stabilizing solvent to the desired final concentration (e.g., 1 mg/mL).
-
Gently mix the solution until the tigecycline is completely dissolved.
-
Store the solution in light-protecting tubes at room temperature. For longer-term storage, refrigeration (2-8°C) is recommended.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Tigecycline Stability Assay
This protocol is a general guideline for assessing tigecycline stability using HPLC, based on methodologies described in the literature.[2][16]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: e.g., 4 mM 1-octanesulfonic acid in a mixture of acetonitrile and monosodium phosphate (e.g., 25:75, v/v), with the aqueous phase adjusted to pH 3.0.[2]
-
Tigecycline reference standard
-
Samples of tigecycline solution stored under different conditions
Procedure:
-
Sample Preparation: At specified time points, withdraw an aliquot of the tigecycline solution being tested. Dilute the sample with the mobile phase to a concentration within the linear range of the assay (e.g., 70–350 µg/mL).[2]
-
HPLC Analysis:
-
Data Analysis:
-
Determine the retention time for intact tigecycline (e.g., approximately 5.6 minutes).[2]
-
Calculate the peak area of the intact tigecycline in the sample.
-
Compare the peak area of the sample to the peak area of a freshly prepared reference standard to determine the percentage of remaining tigecycline.
-
Visualizations
Caption: Experimental workflow for assessing tigecycline stability.
Caption: Primary degradation pathways of this compound.
References
- 1. Stabilization of tigecycline solutions during susceptibility testing of microorganisms by broth microdilution method - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 2. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Stability studies with tigecycline in bacterial growth medium and impact of stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking the stability barrier: a novel formulation for tigecycline offers extended clinical flexibility - MedCrave online [medcraveonline.com]
- 6. globalrph.com [globalrph.com]
- 7. A novel formulation of tigecycline has enhanced stability and sustained antibacterial and antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced in vitro activity of tigecycline in the presence of chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced in Vitro Tigecycline Activity in the Presence of Chelating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Tigecycline in Different Types of Peritoneal Dialysis Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability studies with tigecycline in bacterial growth medium and impact of stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Efflux Pump-Mediated Tigecycline Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating efflux pump-mediated resistance to tigecycline.
Frequently Asked Questions (FAQs)
Q1: My bacterial isolates show increasing MICs to tigecycline. How can I determine if efflux pumps are involved?
A1: The primary method to investigate the role of efflux pumps in tigecycline resistance is to perform minimum inhibitory concentration (MIC) testing with and without a known efflux pump inhibitor (EPI). A significant decrease (typically a four-fold or greater reduction) in the tigecycline MIC in the presence of an EPI strongly suggests the involvement of active efflux.[1][2][3][4]
Commonly used broad-spectrum EPIs for initial screening include:
-
1-(1-naphthylmethyl)-piperazine (NMP)[1]
Q2: Which efflux pumps are most commonly associated with tigecycline resistance?
A2: Several efflux pumps from the Resistance-Nodulation-Division (RND) superfamily are frequently implicated in tigecycline resistance across different bacterial species.[6][7][8] These include:
-
AcrAB-TolC: Commonly found in Enterobacterales like Klebsiella pneumoniae and Escherichia coli.[1][6][7]
-
AdeABC, AdeFGH, and AdeIJK: Associated with tigecycline resistance in Acinetobacter baumannii.[3][6][10]
-
MexXY-OprM: A key efflux system in Pseudomonas aeruginosa.[11]
Q3: The MIC of tigecycline for my isolates only shows a minor reduction with an EPI. What other resistance mechanisms could be at play?
A3: While efflux pumps are a major factor, other mechanisms can contribute to tigecycline resistance, either independently or in conjunction with efflux. These include:
-
Ribosomal protection proteins: Encoded by tet genes (e.g., tet(M)).[6][7]
-
Enzymatic inactivation: The tet(X) gene family encodes enzymes that can degrade tigecycline.[6][7][8]
-
Target site mutations: Mutations in the 30S ribosomal subunit can reduce tigecycline binding.[8]
Q4: How can I quantify the expression of specific efflux pump genes in my tigecycline-resistant isolates?
A4: Quantitative real-time PCR (qRT-PCR) is the standard method for measuring the expression levels of efflux pump genes (e.g., acrB, oqxB, adeB).[1][5][9] This involves extracting bacterial RNA, reverse transcribing it to cDNA, and then performing PCR with primers specific to your target genes. Gene expression is typically normalized to a housekeeping gene, and the fold change in expression is calculated relative to a susceptible control strain. Overexpression of these genes in resistant isolates is a strong indicator of their involvement.[3][4]
Q5: Are there any novel approaches to overcome efflux pump-mediated tigecycline resistance?
A5: Research is ongoing to develop new strategies. One promising area is the use of CRISPR/Cas9 technology to eliminate the genes encoding efflux pumps, which has been shown to restore tigecycline susceptibility in experimental settings.[12] Additionally, the discovery of novel, more potent, and specific EPIs is an active area of drug development.[13] The use of adjuvants that can disrupt the proton motive force, which powers many efflux pumps, is also being explored.[14]
Troubleshooting Guides
Problem 1: Inconsistent results in MIC assays with efflux pump inhibitors.
| Possible Cause | Troubleshooting Step |
| Degradation of EPI | Prepare fresh stock solutions of the EPI for each experiment. Some inhibitors are light-sensitive or unstable in solution. |
| Sub-optimal EPI concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial species. The concentration should inhibit efflux without affecting bacterial growth on its own.[15] |
| Incorrect solvent for EPI | Ensure the solvent used to dissolve the EPI does not have antimicrobial activity at the final concentration used in the assay. |
| Inappropriate incubation time | Standardize the incubation time for your MIC assays as recommended by CLSI or EUCAST guidelines. |
Problem 2: No significant overexpression of known efflux pump genes in resistant isolates despite a positive EPI-based assay.
| Possible Cause | Troubleshooting Step |
| Involvement of a novel or uncharacterized efflux pump | Perform RNA sequencing (RNA-Seq) to compare the transcriptomes of your resistant and susceptible isolates to identify differentially expressed genes that may encode new efflux pumps.[16] |
| Mutations in regulatory genes | Sequence the regulatory genes (e.g., ramA, marA, soxS, acrR, adeRS) that control the expression of efflux pump operons.[1][5][17][18] Mutations in these genes can lead to pump overexpression. |
| Post-transcriptional regulation | Investigate the role of small RNAs (sRNAs) or other post-transcriptional mechanisms that may be affecting efflux pump expression.[16] |
| Poor RNA quality or inefficient qRT-PCR | Verify the integrity of your extracted RNA using gel electrophoresis or a bioanalyzer. Optimize your qRT-PCR conditions, including primer annealing temperature and concentration. |
Data Presentation: Efficacy of Efflux Pump Inhibitors
The following tables summarize the reported effects of various EPIs on tigecycline MICs in different bacterial species.
Table 1: Effect of EPIs on Tigecycline MICs in Klebsiella pneumoniae
| Efflux Pump Inhibitor | Fold Decrease in Tigecycline MIC | Reference |
| NMP | 4 to 16-fold | [1] |
| PAβN | Not significant | [1] |
| CCCP | Not significant | [1] |
Table 2: Effect of EPIs on Tigecycline MICs in Acinetobacter baumannii
| Efflux Pump Inhibitor | Fold Decrease in Tigecycline MIC | Reference |
| PAβN | 4-fold | [3][4] |
| CCCP | ≥ 4-fold | [2][5] |
Table 3: Effect of EPIs on Tigecycline MICs in Burkholderia cepacia complex
| Efflux Pump Inhibitor | Fold Decrease in Tigecycline MIC | Reference |
| MC-207,110 | 16 to >256-fold | [13] |
Experimental Protocols
Protocol 1: Determination of Tigecycline MIC with an Efflux Pump Inhibitor
This protocol is based on the broth microdilution method.
Materials:
-
Bacterial isolates (test and quality control strains, e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tigecycline analytical standard
-
Efflux pump inhibitor (e.g., CCCP, PAβN)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial isolate overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Antibiotic and Inhibitor Solutions:
-
Prepare a stock solution of tigecycline.
-
Create a series of two-fold dilutions of tigecycline in CAMHB in the wells of two separate 96-well plates.
-
Prepare a stock solution of the EPI.
-
To one set of plates, add the EPI to each well containing the tigecycline dilutions at a final, sub-inhibitory concentration. The other plate will not contain the EPI and will serve as the control.
-
-
Inoculation and Incubation:
-
Inoculate all wells (except for sterility controls) with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic or EPI) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of tigecycline that completely inhibits visible bacterial growth.
-
Compare the MIC of tigecycline with and without the EPI. A four-fold or greater decrease in the MIC in the presence of the EPI is considered significant.[2]
-
Protocol 2: qRT-PCR for Efflux Pump Gene Expression
Materials:
-
Bacterial isolates (tigecycline-resistant and a susceptible control)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
SYBR Green or other fluorescent DNA-binding dye
-
qRT-PCR instrument
-
Primers for target efflux pump genes and a housekeeping gene (e.g., 16S rRNA)
Procedure:
-
Bacterial Culture and RNA Extraction:
-
Grow bacterial cultures to mid-logarithmic phase. For studies on induction, you may expose a portion of the culture to a sub-inhibitory concentration of tigecycline.[11]
-
Harvest the bacterial cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the RNA template using a reverse transcriptase kit.
-
-
Quantitative Real-Time PCR:
-
Set up the qRT-PCR reaction with the cDNA template, forward and reverse primers for the target and housekeeping genes, and a SYBR Green master mix.
-
Run the reaction in a qRT-PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes in the resistant and susceptible isolates.
-
Calculate the relative gene expression using the ΔΔCt method. The fold change in the resistant isolate is expressed relative to the susceptible control strain.
-
Visualizations
References
- 1. journals.plos.org [journals.plos.org]
- 2. Role of efflux pumps in reduced susceptibility to tigecycline in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Tigecycline Efflux as a Mechanism for Nonsusceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Efflux Pump System and Other Drug Resistance Related Gene Mutations in Tigecycline-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]
- 7. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of tigecycline resistance in Gram-negative bacteria: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tigecycline resistance among carbapenem-resistant Klebsiella Pneumoniae: Clinical characteristics and expression levels of efflux pump genes | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Efflux-Mediated Resistance to Tigecycline (GAR-936) in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eliminating the tigecycline resistance RND efflux pump gene cluster tmexCD-toprJ in bacteria using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efflux pumps may play a role in tigecycline resistance in Burkholderia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Tigecycline Adjuvant ML-7 Reverses the Susceptibility of Tigecycline-Resistant Klebsiella pneumoniae [pubmed.ncbi.nlm.nih.gov]
- 15. Efflux Pumps and Different Genetic Contexts of tet(X4) Contribute to High Tigecycline Resistance in Escherichia fergusonii from Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small RNA-regulated expression of efflux pump affects tigecycline resistance and heteroresistance in clinical isolates of Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The tigecycline resistance mechanisms in Gram-negative bacilli [frontiersin.org]
- 18. The tigecycline resistance mechanisms in Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Common Adverse Effects of Tigecycline Hydrate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing common adverse effects of tigecycline hydrate observed in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Gastrointestinal Adverse Effects
Question 1: We are observing a high incidence of nausea and vomiting in our canine subjects following intravenous administration of tigecycline. How can we manage this?
Answer:
Nausea and vomiting are well-documented adverse effects of tigecycline.[1] Prophylactic administration of an antiemetic can be an effective management strategy.
Troubleshooting Guide: Managing Nausea and Vomiting in Dogs
-
Antiemetic Options:
-
Maropitant: A neurokinin-1 (NK-1) receptor antagonist that is a potent antiemetic.[2] It has been shown to be effective in preventing vomiting and reducing nausea in dogs.[3][4]
-
Ondansetron: A 5-HT3 receptor antagonist commonly used to manage chemotherapy-induced and other causes of nausea and vomiting in dogs.[5][6][7][8][9]
-
-
Suggested Protocol:
-
Administer maropitant at a dose of 1 mg/kg subcutaneously approximately 45-60 minutes prior to tigecycline administration.[4]
-
Alternatively, ondansetron can be administered at a dose of 0.5–1 mg/kg orally every 8–12 hours as needed.[6]
-
Monitor the animals closely for the incidence and severity of emesis and signs of nausea (e.g., salivation, lip licking).
-
Ensure adequate hydration and electrolyte balance, especially if vomiting persists.
-
Consider a dose reduction of tigecycline if antiemetic therapy is not sufficient.
-
-
Experimental Workflow for Managing Emesis:
References
- 1. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. dovepress.com [dovepress.com]
- 5. Ondansetron for Dogs: Uses, Side Effects, Dosage - GoodRx [goodrx.com]
- 6. Ondansetron for dogs: Dosage and safety | SingleCare [singlecare.com]
- 7. Ondansetron for Dogs and Cats | Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]
- 8. vcahospitals.com [vcahospitals.com]
- 9. Zofran® for Dogs and Cats | PetPlace.com [petplace.com]
Impact of serum proteins on tigecycline hydrate activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tigecycline hydrate in vitro.
Frequently Asked Questions (FAQs)
Q1: How does the presence of serum proteins, like human serum albumin (HSA), affect the in vitro activity of tigecycline?
A1: Serum proteins, particularly albumin, can bind to tigecycline, which may reduce its free concentration and consequently its antibacterial activity. However, studies have shown that correcting the total drug concentration for protein binding values may not reliably predict the actual antibacterial effect. In some cases, tigecycline's activity is greater than what the free fraction alone would suggest[1][2][3]. For certain bacteria, such as Acinetobacter baumannii, the presence of HSA can lead to a significant increase in the Minimum Inhibitory Concentration (MIC), potentially changing the susceptibility category of the organism[2].
Q2: What is the reported protein binding percentage of tigecycline?
A2: The protein binding of tigecycline is variable and concentration-dependent, with higher concentrations leading to a higher percentage of binding[4]. Reported values in human plasma range from approximately 71% to 87%[4]. One study noted that at a physiological pH of 7.4, the unbound fraction of tigecycline was 65.9% at a concentration of 0.3 mg/L and 39.7% at 3.0 mg/L[5]. Another study reported protein binding of approximately 68% in humans.
Q3: Are there any experimental factors that can influence the protein binding of tigecycline?
A3: Yes, several factors can influence tigecycline's protein binding. The binding is pH-dependent, with lower binding observed at a physiological pH of 7.3 (36-47%)[6]. The presence of divalent cations like calcium may also play a role in a cooperative binding mechanism[5][7]. It is crucial to maintain a physiological pH in experimental setups to obtain clinically relevant protein binding data[5][7].
Q4: Why are my tigecycline MIC results higher than expected when testing in the presence of serum?
A4: Higher than expected MIC values in the presence of serum are likely due to the binding of tigecycline to serum proteins, which reduces the amount of free, active drug available to inhibit bacterial growth. For some bacterial species, this effect is more pronounced. For example, a 32-fold increase in the Minimum Bactericidal Concentration (MBC) was observed for S. aureus and A. baumannii in the presence of albumin[2].
Troubleshooting Guides
Issue 1: Inconsistent or variable tigecycline MIC results.
-
Possible Cause 1: Age of Mueller-Hinton Broth (MHB). Tigecycline is labile in the presence of oxygen[8]. Using aged MHB (older than 12 hours) can lead to higher MIC values due to the oxidation of the drug.
-
Possible Cause 2: Different susceptibility testing methods. Discrepancies in tigecycline MICs have been reported between different testing methods such as broth microdilution (BMD), Etest, and automated systems like Vitek-2 and MicroScan[11]. Etest MICs, for instance, may trend one doubling-dilution higher than BMD MICs for many pathogens[12].
-
Solution: Be aware of the inherent variability between methods. The reference method for tigecycline susceptibility testing is broth microdilution[9]. When comparing data, ensure the same testing methodology was used. For critical applications, consider confirming results with the reference method.
-
Issue 2: Tigecycline appears less effective in time-kill assays containing serum compared to broth alone.
-
Possible Cause: This is an expected outcome due to protein binding. The serum proteins sequester a fraction of the tigecycline, reducing the free concentration available to exert its antibacterial effect.
-
Solution: When designing time-kill experiments with serum, it is important to consider the impact of protein binding on the available drug concentration. It may be necessary to use higher total tigecycline concentrations in the presence of serum to achieve the same level of killing as in broth. However, it's noteworthy that the antibacterial activity of tigecycline in the presence of albumin has been observed to be greater than what would be predicted by the free fraction alone[1][2][3].
-
Data Presentation
Table 1: Impact of Human Serum Albumin (HSA) on Tigecycline MIC and MBC
| Organism | Tigecycline MIC (mg/L) without HSA | Tigecycline MIC (mg/L) with 4 g/dL HSA | Tigecycline MBC (mg/L) without HSA | Tigecycline MBC (mg/L) with 4 g/dL HSA |
| MRSA | 0.12 | 0.12 | 0.25 | 8 |
| E. faecium | 0.12 | 0.12 | 0.25 | 0.25 |
| E. coli (ESBL) | 0.12 | 0.12 | 0.25 | 0.25 |
| A. baumannii | 0.25 | 2 | 1 | >32 |
Data extracted from Alou et al., 2009.[2]
Table 2: Concentration-Dependent Protein Binding of Tigecycline
| Tigecycline Concentration (μg/mL) | Mean Protein Binding (%) | Standard Deviation (%) |
| 0.75 | 65.7 | 2.26 |
| 1.5 | 82.7 | 2.5 |
| 6 | 93.1 | 0.9 |
| 12 | 92 | 0.8 |
| 25 | 93.6 | 1.3 |
Data from a study in mouse serum, with similar trends observed in human plasma.[4]
Experimental Protocols
1. Broth Microdilution (BMD) for Tigecycline MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare fresh Mueller-Hinton Broth (MHB): The broth should be prepared on the day of use and be no more than 12 hours old at the time of panel preparation[9].
-
Prepare Tigecycline Stock Solution: Reconstitute this compound according to the manufacturer's instructions to create a stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the tigecycline stock solution in fresh MHB in a 96-well microtiter plate to achieve the desired final concentration range.
-
Prepare Bacterial Inoculum: Culture the test organism on an appropriate agar plate overnight. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the tigecycline dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the organism.
2. Determination of Tigecycline Protein Binding by Ultrafiltration
This protocol is a general guideline based on common laboratory practices.
-
Prepare Tigecycline Solutions: Prepare solutions of tigecycline at various concentrations in the serum or plasma matrix to be tested (e.g., human serum, mouse serum).
-
Incubation: Incubate the tigecycline-serum mixtures at a physiologically relevant temperature (e.g., 37°C) for a sufficient time to allow for binding equilibrium to be reached.
-
Ultrafiltration: Use an appropriate ultrafiltration device with a molecular weight cutoff filter (e.g., 30,000 Da) that retains proteins but allows the free drug to pass through[4]. Centrifuge the devices according to the manufacturer's instructions to separate the protein-free ultrafiltrate.
-
Drug Concentration Measurement: Accurately measure the concentration of tigecycline in the ultrafiltrate (free drug concentration) and in the initial total solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculation of Protein Binding:
-
Total Drug Concentration = [T]
-
Free Drug Concentration = [F]
-
Bound Drug Concentration = [B] = [T] - [F]
-
Percentage of Protein Binding = ([B] / [T]) * 100
-
Visualizations
References
- 1. In vitro effect of physiological concentrations of human albumin on the antibacterial activity of tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Experimental Variables on the Protein Binding of Tigecycline in Human Plasma as Determined by Ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Activity of Tigecycline against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Tigecycline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies of tigecycline under various stress conditions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental process, from preparation to analysis.
| Question ID | Question | Answer |
| TG-01 | Why am I seeing rapid degradation of my tigecycline sample even in control solutions? | Tigecycline is inherently unstable in solution, particularly at pH values greater than 7 due to oxidation, and is prone to epimerization at lower pH.[1] It is also sensitive to light and oxygen.[2] Ensure your solutions are freshly prepared, protected from light, and consider using de-gassed solvents. For extended experiments, stabilizers like pyruvate may be necessary.[2][3] |
| TG-02 | My HPLC chromatogram shows poor peak shape (tailing or fronting) for tigecycline. What could be the cause? | Poor peak shape can result from interactions between tigecycline and metal ions in the HPLC system or stationary phase. The addition of a chelating agent like EDTA to the mobile phase can help prevent the formation of metal-tigecycline complexes and improve peak symmetry. Also, ensure the pH of your mobile phase is optimized for your column and method. |
| TG-03 | I'm observing inconsistent retention times for tigecycline between injections. What should I check? | Fluctuating retention times can be due to several factors: - Mobile phase composition: Ensure your mobile phase is well-mixed and degassed. Inconsistent composition can lead to shifts in retention. - Column equilibration: Make sure the column is properly equilibrated with the mobile phase before each injection. - Pump performance: Check for leaks or air bubbles in the pump, which can cause flow rate fluctuations.[4] - Temperature changes: Ensure a stable column temperature, as variations can affect retention times. |
| TG-04 | I am not seeing any significant degradation of tigecycline under my stress conditions. What should I do? | If you observe less degradation than expected, consider intensifying the stress conditions. You can: - Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent). - Extend the duration of exposure to the stress condition. - Increase the temperature at which the study is conducted. It is important to ensure that the conditions are not so harsh that they lead to complete degradation, which would not be useful for identifying primary degradation products. |
| FAQ-01 | What are the most common stress conditions for forced degradation studies of tigecycline? | The most common stress conditions, as recommended by ICH guidelines, include acidic hydrolysis, alkaline hydrolysis, oxidation, thermal degradation, and photolytic degradation.[5] |
| FAQ-02 | What analytical techniques are most suitable for analyzing tigecycline and its degradation products? | Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common method for quantifying tigecycline and separating its degradation products.[6][7] For the identification and structural elucidation of degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful technique.[5][6] |
| FAQ-03 | What are the known degradation pathways of tigecycline? | Tigecycline is known to degrade via oxidation and epimerization.[1] Oxidative degradation is more prevalent under basic conditions, while epimerization is favored in acidic environments. The phenol group in the tigecycline structure is particularly susceptible to oxidation.[1] |
| FAQ-04 | How can I ensure the stability of my tigecycline stock solutions? | To ensure the stability of stock solutions, prepare them fresh in a suitable solvent like acetonitrile or a buffered mobile phase.[5] Store them protected from light and at a controlled low temperature if they are not for immediate use. For longer-term stability, the use of antioxidants or other stabilizing agents may be considered, though their impact on the degradation study must be evaluated.[2][3] |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of tigecycline under various stress conditions as reported in the literature.
Table 1: Degradation of Tigecycline under Stress Conditions
| Stress Condition | Stressor Concentration | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | Room Temperature | 24 hours | 12.34 | [5] |
| Acid Hydrolysis | 0.5 M HCl | 50°C | 30 minutes | 16 | [8] |
| Alkaline Hydrolysis | 0.1 N NaOH | Room Temperature | 24 hours | 18.52 | [5] |
| Alkaline Hydrolysis | 0.5 M NaOH | 50°C | 30 minutes | 35 | [8] |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | 24.69 | [5] |
| Oxidative | 0.25% H₂O₂ | 50°C | 30 minutes | 57 | [8] |
| Thermal | - | 40°C | 4 hours | 29.63 | [5] |
| Photolytic (UV) | - | Room Temperature | 4 hours | 16.05 | [5] |
Experimental Protocols
Detailed methodologies for key forced degradation experiments are provided below.
Acidic Degradation
-
Objective: To evaluate the degradation of tigecycline under acidic conditions.
-
Materials:
-
Tigecycline reference standard
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH) for neutralization
-
Acetonitrile (ACN) or other suitable diluent
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of tigecycline in ACN (e.g., 100 µg/mL).
-
Pipette 1 mL of the tigecycline stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N HCl to the flask.
-
Allow the solution to stand at room temperature for 24 hours.
-
After 24 hours, neutralize the solution by adding 1 mL of 0.1 N NaOH.
-
Make up the volume to 10 mL with the diluent.
-
Analyze the sample using a validated analytical method (e.g., RP-HPLC).
-
Calculate the percentage of degradation by comparing the peak area of tigecycline in the stressed sample to that of an untreated standard solution.[5]
-
Alkaline Degradation
-
Objective: To assess the degradation of tigecycline under alkaline conditions.
-
Materials:
-
Tigecycline reference standard
-
0.1 N Sodium Hydroxide (NaOH)
-
0.1 N Hydrochloric Acid (HCl) for neutralization
-
Acetonitrile (ACN) or other suitable diluent
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of tigecycline in ACN (e.g., 100 µg/mL).
-
Pipette 1 mL of the tigecycline stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N NaOH to the flask.
-
Allow the solution to stand at room temperature for 24 hours.
-
After 24 hours, neutralize the solution by adding 1 mL of 0.1 N HCl.
-
Make up the volume to 10 mL with the diluent.
-
Analyze the sample using a validated analytical method.
-
Calculate the percentage of degradation.[5]
-
Oxidative Degradation
-
Objective: To determine the susceptibility of tigecycline to oxidation.
-
Materials:
-
Tigecycline reference standard
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (ACN) or other suitable diluent
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of tigecycline in ACN (e.g., 100 µg/mL).
-
Pipette 1 mL of the tigecycline stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 3% H₂O₂ solution to the flask.
-
Allow the solution to stand at room temperature for 24 hours.
-
After 24 hours, make up the volume to 10 mL with the diluent.
-
Analyze the sample using a validated analytical method.
-
Calculate the percentage of degradation.[5]
-
Thermal Degradation
-
Objective: To evaluate the effect of elevated temperature on tigecycline stability.
-
Materials:
-
Tigecycline reference standard (solid)
-
Hot air oven
-
Acetonitrile (ACN) or other suitable diluent
-
-
Procedure:
-
Place a known amount of solid tigecycline pure drug in a hot air oven maintained at 40°C.
-
After 4 hours, remove the drug from the oven.
-
Prepare a solution of the heat-treated drug in the diluent at a known concentration (e.g., 10 µg/mL).
-
Analyze the sample using a validated analytical method.
-
Calculate the percentage of degradation by comparing with an untreated sample.[5]
-
Photolytic Degradation
-
Objective: To assess the stability of tigecycline upon exposure to UV light.
-
Materials:
-
Tigecycline reference standard (solid)
-
UV light source
-
Acetonitrile (ACN) or other suitable diluent
-
-
Procedure:
-
Expose the solid tigecycline pure drug to UV light for a period of 4 hours.
-
After the exposure period, prepare a solution of the UV-treated drug in the diluent at a known concentration (e.g., 10 µg/mL).
-
Analyze the sample using a validated analytical method.
-
Calculate the percentage of degradation by comparing with an untreated sample that was kept in the dark.[5]
-
Visualizations
The following diagrams illustrate the experimental workflow for forced degradation studies and the proposed degradation pathways of tigecycline.
Caption: Experimental workflow for forced degradation studies of tigecycline.
References
- 1. Determination of tigecycline in human plasma by LC-MS/MS and its application to population pharmacokinetics study in Chinese patients with hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability studies with tigecycline in bacterial growth medium and impact of stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. globalrph.com [globalrph.com]
Validation & Comparative
Tigecycline vs. Other Tetracyclines: An In Vitro Head-to-Head Comparison
A deep dive into the in vitro potency of tigecycline against a range of bacterial pathogens reveals a significant advantage over its predecessors—tetracycline, doxycycline, and minocycline—particularly against drug-resistant strains. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear, evidence-based comparison of these crucial antibiotics.
Tigecycline, the first clinically available glycylcycline antibiotic, was specifically engineered to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[1][2] Its unique chemical structure, featuring a glycylamido moiety attached to the 9-position of minocycline, allows for more effective binding to the bacterial ribosome and enhances its ability to evade these common resistance pathways.[1][2] This structural modification translates to potent in vitro activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including those that have developed resistance to other tetracyclines and antibiotic classes.[2]
Comparative In Vitro Efficacy: A Quantitative Look
The superior in vitro performance of tigecycline is most evident in its lower Minimum Inhibitory Concentrations (MICs) compared to other tetracyclines. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Across numerous studies, tigecycline consistently demonstrates lower MIC values, indicating that less of the drug is required to inhibit bacterial growth.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC data from various in vitro studies, comparing the activity of tigecycline, tetracycline, doxycycline, and minocycline against a selection of clinically relevant bacteria.
Table 1: Comparative MICs (μg/mL) against Nontuberculous Mycobacteria
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| Mycobacterium abscessus | Tigecycline | ≤0.12 | 0.25 |
| Tetracycline | >16 | >16 | |
| Doxycycline | 8 | 16 | |
| Minocycline | 4 | 8 | |
| Mycobacterium chelonae | Tigecycline | ≤0.12 | ≤0.12 |
| Tetracycline | 16 | >16 | |
| Doxycycline | 8 | 16 | |
| Minocycline | 2 | 4 | |
| Mycobacterium fortuitum group | Tigecycline | ≤0.12 | ≤0.12 |
| Tetracycline | 4 | >16 | |
| Doxycycline | 2 | 16 | |
| Minocycline | 1 | 4 |
Data sourced from a study comparing the in vitro activity of tigecycline against 76 isolates of rapidly growing mycobacteria.[3][4][5]
Table 2: Comparative MICs (mg/L) against Borrelia burgdorferi
| Antibiotic | MIC₉₀ | MBC₉₀ |
| Tigecycline | ≤0.016 | 0.5 |
| Doxycycline | 0.25 | 16 |
| Tetracycline | 0.25 | 16 |
Data from a study investigating the activity of various antibiotics against 16 different Borrelia isolates.[6][7]
Table 3: Comparative MICs (μg/mL) against Multidrug-Resistant Acinetobacter baumannii
| Antibiotic | MIC₅₀ | MIC₉₀ |
| Tigecycline | 2 | 4 |
| Minocycline | 8 | 32 |
Data from a study of 170 multidrug-resistant Acinetobacter baumannii isolates.[8]
These data clearly illustrate that tigecycline is significantly more potent in vitro than other tetracyclines against these challenging pathogens. Notably, the MICs of tigecycline were often the same for both tetracycline-susceptible and tetracycline-resistant strains, highlighting its efficacy in overcoming common resistance mechanisms.[3][4][5] For instance, against rapidly growing mycobacteria, tigecycline was found to be 4- to 11-fold more susceptible than the older tetracyclines.[3][4][5]
Experimental Protocols
The data presented in this guide are derived from standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments cited.
Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antibiotics (tigecycline, tetracycline, doxycycline, minocycline) are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 18-24 hours) under appropriate atmospheric conditions.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Agar Dilution for MIC Determination
This method is an alternative to broth microdilution for determining the MIC.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of the antibiotic.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria.[9]
Mechanism of Action and Resistance
The enhanced efficacy of tigecycline stems from its distinct interaction with the bacterial ribosome and its ability to circumvent common tetracycline resistance mechanisms.
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparison of the In Vitro Activity of the Glycylcycline Tigecycline (Formerly GAR-936) with Those of Tetracycline, Minocycline, and Doxycycline against Isolates of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparison of the in vitro activity of the glycylcycline tigecycline (formerly GAR-936) with those of tetracycline, minocycline, and doxycycline against isolates of nontuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro activities of tigecycline, doxycycline, and tetracycline against the spirochete Borrelia burgdorferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity of Tigecycline against Multidrug-Resistant Acinetobacter baumannii and Selection of Tigecycline-Amikacin Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Activities of Tigecycline and Other Tetracyclines against Nonfermenting Gram-Negative Bacilli, Excluding Acinetobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Tigecycline's Power: A Comparative Guide to its Bacteriostatic and Bactericidal Activities
For researchers, scientists, and drug development professionals, understanding the precise nature of an antibiotic's activity is paramount. This guide provides a comprehensive comparison of tigecycline's bacteriostatic and bactericidal effects against key Gram-positive and Gram-negative pathogens, supported by experimental data and detailed methodologies.
Tigecycline, the first clinically approved glycylcycline antibiotic, is a crucial tool in the fight against multidrug-resistant bacteria. Its primary mechanism of action involves binding to the bacterial 30S ribosomal subunit, which effectively blocks the entry of amino-acyl tRNA molecules into the A site of the ribosome. This action halts protein synthesis, leading to an inhibition of bacterial growth.[1] While generally classified as a bacteriostatic agent, its activity profile can vary depending on the bacterial species and the experimental conditions. This guide delves into the quantitative data and experimental protocols that validate its activity, offering a clear comparison with other commonly used antibiotics.
Quantitative Analysis: MIC and MBC Data
The in vitro potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity, whereas a ratio of >4 suggests bacteriostatic activity.
The following tables summarize the MIC50, MIC90, and, where available, MBC values for tigecycline and its comparators against clinically significant bacteria.
Gram-Positive Pathogens
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (MRSA) | Tigecycline | 0.12 | 0.25 | >8 | >32 |
| Vancomycin | 1 | 1 | 2 | 2 | |
| Linezolid | 1 | 2 | >16 | >8 | |
| Enterococcus faecalis (VRE) | Tigecycline | 0.125 | 0.25 | >8 | >32 |
| Linezolid | 1 | 2 | >16 | >8 |
Data compiled from multiple sources, including specific studies on MRSA and VRE.[2][3][4][5]
Gram-Negative Pathogens
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Tigecycline | 0.12 | 0.5 |
| Meropenem | ≤0.06 | 0.12 | |
| Imipenem | 0.25 | 0.5 | |
| Klebsiella pneumoniae | Tigecycline | 0.5 | 2 |
| Meropenem | ≤0.06 | 0.25 | |
| Imipenem | 0.25 | 1 |
Data compiled from multiple sources, including surveillance studies.[6][7][8]
Experimental Protocols
The determination of bacteriostatic versus bactericidal activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Testing
The MIC and MBC values presented were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Antibiotic Solutions: A two-fold serial dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
MBC Determination: To determine the MBC, a 10 µL aliquot is taken from each well showing no visible growth and is plated onto an antibiotic-free agar medium. The plates are incubated at 35°C ± 2°C for 18-24 hours. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Assay
Time-kill assays provide a dynamic view of an antibiotic's effect on bacterial viability over time.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for MIC testing and is added to flasks containing CAMHB with the antibiotic at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control flask without any antibiotic is also included.
-
Incubation and Sampling: The flasks are incubated in a shaking water bath at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each flask.
-
Viable Cell Count: The withdrawn samples are serially diluted in sterile saline, and a defined volume of each dilution is plated onto antibiotic-free agar plates.
-
Data Analysis: After incubation, the number of colonies on each plate is counted, and the CFU/mL at each time point is calculated. The results are plotted as log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is defined as bactericidal activity, while a <3-log10 reduction is considered bacteriostatic.
Visualizing Tigecycline's Impact: Mechanism and Cellular Pathways
To visually represent the experimental workflows and the molecular interactions of tigecycline, the following diagrams have been generated using Graphviz (DOT language).
Tigecycline's primary target is the bacterial ribosome, but its effects extend to other cellular processes, notably mitochondrial protein synthesis in eukaryotic cells, which shares similarities with bacterial protein synthesis.[9][10][11][12][13] This can lead to downstream effects on cellular respiration and signaling pathways.
References
- 1. Sub-inhibitory concentrations of tigecycline could attenuate the virulence of Staphylococcus aureus by inhibiting the product of α-toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility to tigecycline and linezolid among gram-positive isolates collected in the United States as part of the tigecycline evaluation and surveillance trial (TEST) between 2004 and 2009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the Dosing Regimens of Tigecycline against Vancomycin-Resistant Enterococci in the Treatment of Intra-abdominal and Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of tigecycline compared with vancomycin or linezolid for treatment of serious infections with methicillin-resistant Staphylococcus aureus or vancomycin-resistant enterococci: a Phase 3, multicentre, double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Tigecycline-, Linezolid- and Vancomycin-Resistant Clinical Enteroccoccus faecium Isolate, Carrying vanA and vanB Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of tigecycline against multidrug-resistant Enterobacteriaceae isolates from skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-kill synergy tests of tigecycline combined with imipenem, amikacin, and ciprofloxacin against clinical isolates of multidrug-resistant Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Tigecycline’s MIC in the Outcome of Critically Ill Patients with Carbapenemase-Producing Klebsiella pneumoniae Bacteraemia Treated with Tigecycline Monotherapy—Validation of 2019′s EUCAST Proposed Breakpoint Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of mitochondrial respiration by tigecycline selectively targets thyroid carcinoma and increases chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. INHIBITION OF MITOCHONDRIAL TRANSLATION AS A THERAPEUTIC STRATEGY FOR HUMAN ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Adaptation to Chronic Inhibition of Mitochondrial Protein Synthesis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of mitochondrial translation as a therapeutic strategy for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tigecycline-induced inhibition of mitochondrial DNA translation may cause lethal mitochondrial dysfunction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Tigecycline and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tigecycline's performance against various bacterial species and the cross-resistance observed with other antibiotics. The information is supported by experimental data from in vitro studies, with detailed methodologies for key experiments.
Efflux Pump-Mediated Cross-Resistance in Gram-Negative Bacteria
A primary driver of cross-resistance involving tigecycline in Gram-negative bacteria is the overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, particularly AcrAB-TolC.[1][2] These pumps can expel a broad range of antimicrobial agents, leading to reduced susceptibility to multiple drug classes.[1][2]
The regulation of these efflux pumps is complex, involving global transcriptional regulators such as RamA, MarA, and SoxS.[1][2] Mutations in the genes encoding these regulators can lead to the upregulation of efflux pumps, resulting in decreased intracellular concentrations of various antibiotics, including tigecycline.[1][2]
Key Signaling Pathway: RamA Regulation of Efflux Pumps
The transcriptional activator RamA plays a crucial role in conferring multidrug resistance in Klebsiella pneumoniae by upregulating the expression of the AcrAB-TolC and OqxAB efflux pumps.[3][4][5] This regulatory mechanism is a key contributor to cross-resistance between tigecycline and other antibiotics.
Caption: RamA-mediated upregulation of AcrAB-TolC and OqxAB efflux pumps.
Quantitative Data on Tigecycline Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, demonstrating the impact of specific resistance mechanisms on tigecycline and other antibiotics.
Table 1: Impact of ramA Deletion on Antibiotic Susceptibility in Klebsiella pneumoniae
| Antibiotic | Wild-Type MIC (µg/mL) | ramA Deletion Mutant MIC (µg/mL) | Fold Decrease in MIC |
| Tigecycline | 4 | 0.25 | 16 |
Data sourced from a study on the influence of RamA on tigecycline susceptibility.
Table 2: Tigecycline MICs for Carbapenem-Resistant Acinetobacter baumannii
| Strain Type | Number of Isolates | Tigecycline MIC Range (µg/mL) | Tigecycline MIC90 (µg/mL) |
| Imipenem-Resistant | 41 | 0.032-1.5 | 1.5 |
| Meropenem-Resistant | 56 | 0.032-1.5 | 1.5 |
MIC90: The concentration at which 90% of isolates are inhibited.
Table 3: Cross-Resistance Profile of Tigecycline-Resistant Klebsiella pneumoniae
| Antibiotic Class | Resistance Mechanism | Cross-Resistance Observed |
| Fluoroquinolones | Upregulation of AcrAB-TolC | Yes |
| Tetracyclines | tet(A), tet(X) gene mutations | Yes |
| Carbapenems | Co-carriage of resistance genes (e.g., blaKPC) | Variable |
| Colistin | Co-carriage of resistance genes (e.g., mcr) | Variable |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is considered the gold standard for determining the MIC of an antimicrobial agent.
Protocol:
-
Media Preparation: Mueller-Hinton Broth (MHB) is prepared according to the manufacturer's instructions. For tigecycline testing, it is crucial to use freshly prepared MHB (less than 12 hours old) to ensure accurate results, as the drug's activity can be affected by dissolved oxygen.[6]
-
Antibiotic Dilution: A serial two-fold dilution of tigecycline is prepared in MHB in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Experimental Workflow: Transposon Mutagenesis for Resistance Gene Identification
Transposon mutagenesis is a powerful tool for identifying genes involved in antibiotic resistance.
Caption: Workflow for identifying resistance genes using transposon mutagenesis.
Protocol Overview:
-
Library Generation: A transposon, a mobile genetic element, is randomly inserted into the bacterial genome, creating a large library of mutants with single-gene knockouts.
-
Selection: The mutant library is exposed to a selective pressure, such as plating on agar containing tigecycline.
-
Identification: Mutants that survive and grow are selected. The location of the transposon insertion in these resistant mutants is then identified using sequencing techniques.
-
Analysis: The disrupted gene at the insertion site is a candidate for a gene involved in susceptibility to the antibiotic.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the expression levels of specific genes, such as those encoding efflux pumps or their regulators.
Protocol:
-
RNA Extraction: Total RNA is extracted from bacterial cultures grown under specific conditions (e.g., with and without sub-inhibitory concentrations of an antibiotic).
-
DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating genomic DNA.
-
Reverse Transcription: The RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific to the target gene (e.g., ramA, acrB) and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative CT (ΔΔCT) method, normalizing the expression of the target gene to the reference gene. This allows for the comparison of gene expression levels between different conditions or strains.
References
- 1. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]
- 2. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Over expression of AdeABC and AcrAB-TolC efflux systems confers tigecycline resistance in clinical isolates of Acinetobacter baumannii and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of tigecycline resistance in Gram-negative bacteria: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synergistic Activity of Tigecycline Hydrate with Other Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge in clinical practice, necessitating innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antimicrobial agents, is a promising approach to enhance efficacy, overcome resistance, and reduce the potential for the development of further resistance. Tigecycline, a broad-spectrum glycylcycline antibiotic, has been extensively investigated in combination with other antimicrobials against a wide array of pathogens. This guide provides a comprehensive comparison of the synergistic activity of tigecycline hydrate with various antimicrobial agents, supported by experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Activity
The synergistic potential of tigecycline in combination with other antimicrobials has been predominantly evaluated using in vitro methods such as the checkerboard assay and time-kill studies. The Fractional Inhibitory Concentration Index (FICI) is a key metric from checkerboard assays used to define the nature of the interaction, with synergy typically defined as an FICI of ≤ 0.5.
Gram-Negative Bacteria
Tigecycline has shown notable synergistic or additive effects against several clinically important Gram-negative pathogens, particularly MDR strains.
| Bacterial Species | Combination Agent | Synergy Rate (% of isolates) | Testing Method | Reference |
|---|---|---|---|---|
| Enterobacter cloacae | Ceftazidime/avibactam | 75% | E-test | |
| Enterobacter cloacae | Imipenem | 75% | E-test | |
| Enterobacter cloacae | Polymyxin B | 68.75% | E-test | |
| Enterobacter cloacae | Rifampicin | 68.75% | E-test | |
| Enterobacter cloacae | Colistin | 65% | E-test | |
| Enterobacter cloacae | Ertapenem | 67.5% | E-test | |
| Enterobacter cloacae | Meropenem/vaborbactam | 53.75% | E-test | |
| Acinetobacter baumannii | Amikacin | 56% | Checkerboard | [1] |
| Klebsiella pneumoniae | Colistin | 47% | Checkerboard | [2] |
| Serratia marcescens | Trimethoprim/sulfamethoxazole | 100% (5/5 isolates) | Checkerboard | [3][4] |
Gram-Positive Bacteria
Against Gram-positive organisms, particularly resistant strains, tigecycline combinations have also demonstrated significant synergistic effects.
| Bacterial Species | Combination Agent | Synergy Rate (% of isolates) | Testing Method | Reference |
|---|---|---|---|---|
| Enterococcus spp. | Rifampicin | 64% (7/11 isolates) | Checkerboard | [3][4] |
| Streptococcus pneumoniae (penicillin-resistant) | Piperacillin/tazobactam | Bactericidal synergism observed | Time-kill assay | [3][4] |
It is important to note that while checkerboard assays frequently indicate synergy, time-kill assays, which provide a more dynamic assessment of bactericidal activity, may not always confirm these findings.[1][5] In many cases, the interaction is classified as indifferent, meaning the combined effect is equal to that of the most active single agent.[3][4][6] Antagonism is rarely observed with tigecycline combinations.[1][6][7]
Experimental Protocols
Accurate assessment of antimicrobial synergy requires standardized and well-defined experimental protocols. The following are detailed methodologies for commonly used in vitro synergy tests.
Checkerboard Assay
The checkerboard or chequerboard method is a widely used technique to assess the in vitro interaction of two antimicrobial agents.
Methodology:
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and the second antimicrobial agent are prepared at known concentrations.
-
Microdilution Plate Setup: A 96-well microtiter plate is used. Serial twofold dilutions of tigecycline are made along the x-axis, and serial twofold dilutions of the second agent are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: The bacterial isolate to be tested is grown to a logarithmic phase and then diluted to a standardized concentration (typically ~5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC of each drug alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.
-
Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[8]
-
Time-Kill Assay
Time-kill assays provide kinetic information about the antimicrobial activity of drug combinations over time.
Methodology:
-
Preparation of Cultures: A standardized inoculum of the test organism (typically ~5 x 10^5 CFU/mL) is prepared in a suitable broth medium.
-
Drug Concentrations: Tigecycline and the combination agent are added to separate tubes of the broth culture at specific concentrations, often based on their MICs (e.g., 0.5x MIC, 1x MIC). A tube with the combination of both drugs (e.g., 0.5x MIC of each) and a drug-free control tube are also prepared.
-
Incubation and Sampling: All tubes are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 3, 6, and 24 hours).[8]
-
Viable Cell Counting: Serial dilutions of the collected aliquots are plated on agar plates, and the number of colony-forming units (CFU/mL) is determined after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.
-
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
-
Indifference: A < 2 log10 change in CFU/mL.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL by the combination compared to the most active single agent.[8]
-
Mechanisms of Synergistic Action
The precise mechanisms underlying the synergistic interactions of tigecycline with other antimicrobials are not fully elucidated for all combinations but are thought to involve complementary modes of action.
A plausible mechanism for the synergy between tigecycline and membrane-active agents like colistin against Gram-negative bacteria involves the disruption of the outer membrane by colistin, which facilitates the entry of tigecycline into the bacterial cell, allowing it to reach its ribosomal target more efficiently.[2]
For combinations with aminoglycosides, it is hypothesized that the initial disruption of protein synthesis by tigecycline may lead to alterations in the bacterial cell that render it more susceptible to the bactericidal effects of the aminoglycoside.[9] Specifically, adaptive responses to tigecycline may upregulate oxidative phosphorylation, which in turn could increase the uptake of aminoglycosides.[9]
Conclusion
This compound, in combination with various antimicrobial agents, demonstrates significant synergistic or additive activity against a broad spectrum of multidrug-resistant bacteria. The most promising combinations include tigecycline with carbapenems, ceftazidime/avibactam, polymyxins, and rifampicin. While in vitro data are encouraging, further in vivo and clinical studies are essential to validate these findings and establish the clinical utility of these combination therapies. The lack of antagonism observed in the vast majority of studies suggests that tigecycline can be safely co-administered with other antimicrobials.[6][7] The continued exploration of tigecycline-based combinations is a critical component of the strategy to combat antimicrobial resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Vitro and In Vivo Activities of Tigecycline-Colistin Combination Therapies against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of tigecycline combined with other antimicrobials against multiresistant gram-positive and gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro antibacterial activities of tigecycline in combination with other antimicrobial agents determined by chequerboard and time-kill kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tigecycline in combination with other antimicrobials: a review of in vitro, animal and case report studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of tigecycline in combination with various antimicrobials against multidrug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Proteomics Study of the Synergistic Killing of Tigecycline in Combination With Aminoglycosides Against Carbapenem-Resistant Klebsiella pneumoniae [frontiersin.org]
A Comparative Analysis of the Post-Antibiotic Effect of Tigecycline and Doxycycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the post-antibiotic effect (PAE) of tigecycline and doxycycline, two prominent tetracycline-class antibiotics. The information presented is collated from experimental data to assist in research and development endeavors.
Executive Summary
Tigecycline, a glycylcycline and a derivative of minocycline, generally exhibits a more prolonged post-antibiotic effect (PAE) compared to the tetracycline antibiotic, doxycycline. This extended period of bacterial growth suppression after the antibiotic concentration falls below the minimum inhibitory concentration (MIC) is a significant pharmacodynamic parameter. The PAE of tigecycline has been observed to be substantial against both Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus and Escherichia coli. While data for doxycycline's PAE is less extensive in direct comparative studies, available research indicates a shorter, yet still present, effect.
Quantitative Data Comparison
The following table summarizes the in vitro post-antibiotic effect of tigecycline and doxycycline against key bacterial species as reported in scientific literature. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions can influence PAE duration.
| Antibiotic | Bacterial Strain | Concentration for PAE Induction | PAE Duration (hours) | Reference |
| Tigecycline | Staphylococcus aureus (methicillin-susceptible) | 10 x MIC | 2.9 - 5.7 | [1] |
| Staphylococcus aureus (methicillin-resistant) | 10 x MIC | 3.2 - 4.2 | [1] | |
| Escherichia coli | 10 x MIC | 1.9 - 2.1 | [1] | |
| Doxycycline | Staphylococcus aureus (MRSA-S1) | 10 x MIC | 2.5 | |
| Staphylococcus aureus (MRSA-S2) | 10 x MIC | 3.5 | ||
| Escherichia coli (ATCC 25922) | 8-16 x MIC | ~1.5 | [2] |
Mechanism of Action
Both tigecycline and doxycycline inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This action prevents the binding of amino-acyl tRNA to the A site of the ribosome, thereby halting the elongation of peptide chains. Tigecycline's structural modification, a glycylamido moiety at the 9-position, allows it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection, and contributes to its broader spectrum of activity and potentially its prolonged PAE.
Caption: Inhibition of bacterial protein synthesis.
Experimental Protocols
The determination of the post-antibiotic effect is a critical component of characterizing the pharmacodynamic profile of an antimicrobial agent. Below is a detailed methodology representative of in vitro PAE studies.
Objective: To determine the duration of bacterial growth suppression following brief exposure to tigecycline or doxycycline.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Tigecycline and doxycycline analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Phosphate-buffered saline (PBS), sterile
-
Spectrophotometer
-
Shaking incubator
-
Centrifuge
Procedure:
-
Inoculum Preparation: A fresh overnight culture of the test bacterium is diluted in CAMHB to achieve a starting inoculum of approximately 5 x 10^6 colony-forming units (CFU)/mL.
-
Antibiotic Exposure: The bacterial suspension is divided into test and control groups. The test group is exposed to the antibiotic (tigecycline or doxycycline) at a specified concentration (e.g., 10 times the MIC) for a defined period (e.g., 1 or 2 hours) at 37°C in a shaking incubator. The control group is incubated under the same conditions without the antibiotic.
-
Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution in pre-warmed, antibiotic-free CAMHB or by centrifugation of the bacterial suspension, removal of the antibiotic-containing supernatant, and resuspension of the bacterial pellet in fresh, pre-warmed CAMHB. The control culture undergoes the same dilution or washing procedure.
-
Regrowth Monitoring: Immediately after antibiotic removal (time zero), and at regular intervals thereafter (e.g., every hour), samples are taken from both the test and control cultures.
-
Viable Counts: The number of viable bacteria in each sample is determined by serial dilution in PBS and plating on TSA plates. The plates are incubated at 37°C for 18-24 hours, and the resulting colonies are counted to determine the CFU/mL.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C
-
T: The time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C: The time required for the viable count in the control culture to increase by 1 log10 from the initial count after the same processing steps.
-
Caption: In vitro PAE determination workflow.
References
In Vitro Efficacy of Tigecycline Against Vancomycin-Resistant Enterococcus (VRE): A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-resistant Enterococcus (VRE) presents a significant challenge in clinical settings, necessitating the exploration of alternative therapeutic agents. Tigecycline, a glycylcycline antimicrobial, has demonstrated promising in vitro activity against these multidrug-resistant pathogens. This guide provides a comparative analysis of tigecycline's performance against VRE, supported by experimental data and detailed methodologies, to inform research and development efforts.
Comparative In Vitro Susceptibility of VRE to Tigecycline and Other Agents
Tigecycline has consistently shown potent in vitro activity against VRE isolates, including both Enterococcus faecium and Enterococcus faecalis. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing tigecycline with other commonly used or novel antibiotics for VRE infections.
| Study (Year) | Organism(s) | No. of Isolates | Tigecycline MIC50 (µg/mL) | Tigecycline MIC90 (µg/mL) | Tigecycline MIC Range (µg/mL) |
| T.E.S.T. Surveillance (USA)[1] | Vancomycin-Resistant Enterococci | 926 | 0.06 | 0.12 | 0.015 - 0.25 |
| Chen et al. (2012)[2] | Vancomycin-Resistant E. faecium | 219 | ≤0.03 | 0.12 | ≤0.03 - 1 |
| Yemisen et al. (2015)[3] | Vancomycin-Resistant Enterococci | 52 | 0.064 | 0.094 | 0.023 - 0.19 |
| Kelesidis et al. (2020)[4] | Vancomycin-Resistant E. faecium | 49 | 0.125 | 0.19 | 0.064 - 0.5 |
| Antibiotic | VRE MIC50 (µg/mL) | VRE MIC90 (µg/mL) |
| Tigecycline | 0.06 - 0.125 | 0.094 - 0.19 |
| Daptomycin | 2 | 2 |
| Linezolid | 1 | 2 |
Note: MIC values can vary slightly between studies due to geographic location, time of isolate collection, and specific methodologies used.
Experimental Protocols
The determination of in vitro antimicrobial activity is crucial for evaluating the potential efficacy of antibiotics. The following are detailed methodologies for key experiments cited in the evaluation of tigecycline against VRE.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method was employed in several of the cited studies.[2][5][6][7]
Protocol:
-
Isolate Preparation: VRE isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep blood) for 18-24 hours at 35-37°C.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Agent Preparation: A series of two-fold dilutions of tigecycline (and comparator agents) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: A 96-well microtiter plate is used, with each well containing a specific concentration of the antimicrobial agent. The standardized bacterial inoculum is added to each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.
MIC Determination by E-test
The E-test (epsilometer test) is a gradient diffusion method that provides a quantitative MIC value.[4][5][8]
Protocol:
-
Isolate and Inoculum Preparation: Similar to the broth microdilution method, a standardized 0.5 McFarland suspension of the VRE isolate is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
E-test Strip Application: An E-test strip, which contains a predefined gradient of the antibiotic, is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Experimental Workflow and Signaling Pathways
To visualize the process of evaluating tigecycline's in vitro activity and its mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vitro susceptibility testing of tigecycline against VRE.
Caption: Mechanism of action of tigecycline in inhibiting bacterial protein synthesis.
Conclusion
The available in vitro data strongly support the potent activity of tigecycline against vancomycin-resistant Enterococcus. Its low MIC50 and MIC90 values, as determined by standardized methodologies, position it as a valuable agent for consideration in the development of treatment strategies for infections caused by VRE. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its clinical utility.
References
- 1. ihma.com [ihma.com]
- 2. Trends in Susceptibility of Vancomycin-Resistant Enterococcus faecium to Tigecycline, Daptomycin, and Linezolid and Molecular Epidemiology of the Isolates: Results from the Tigecycline In Vitro Surveillance in Taiwan (TIST) Study, 2006 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Optimizing the Dosing Regimens of Tigecycline against Vancomycin-Resistant Enterococci in the Treatment of Intra-abdominal and Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Detection Methods for Vancomycin-Resistant Enterococci (VRE) Genes: From Conventional Approaches to Potentially Electrochemical DNA Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial susceptibility among Gram-positive and Gram-negative organisms collected from the Latin American region between 2004 and 2015 as part of the Tigecycline Evaluation and Surveillance Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. internalmedicine.imedpub.com [internalmedicine.imedpub.com]
A Comparative Guide to the Neuroprotective Effects of Minocycline and Tigecycline in Brain Injury Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two tetracycline-class antibiotics, minocycline and tigecycline, in the context of experimental brain injury models. The information presented herein is a synthesis of findings from preclinical studies, focusing on quantitative data, experimental methodologies, and underlying molecular mechanisms.
Executive Summary
Minocycline has demonstrated significant and consistent neuroprotective effects across a variety of brain injury models, including traumatic brain injury (TBI) and cerebral ischemia.[1][2] Its therapeutic benefits are attributed to a combination of anti-inflammatory, anti-apoptotic, and antioxidant properties, facilitated by its high penetrability across the blood-brain barrier.[1][2] In contrast, evidence for the neuroprotective efficacy of tigecycline in vivo is limited. While some in vitro studies suggest potential anti-inflammatory and anti-apoptotic actions on neuronal cells, its poor penetration into the central nervous system appears to be a major limiting factor in exerting neuroprotective effects in living models.[3][4][5] One direct comparative study in a model of TBI with superimposed sepsis found that minocycline, but not tigecycline, was neuroprotective.[4][6]
Quantitative Data Comparison
The following tables summarize the quantitative outcomes from key experimental studies, providing a direct comparison of the neuroprotective efficacy of minocycline and tigecycline.
Table 1: Effects on Lesion Volume and Neuronal Cell Death
| Drug | Brain Injury Model | Dosage | Outcome Measure | Result | Reference |
| Minocycline | Traumatic Brain Injury + Sepsis (Rat) | 45 mg/kg IP, every 12h for 3 days | Cortical Lesion Volume | Attenuated postinjury cortical lesion volume | [6] |
| Minocycline | Traumatic Brain Injury + Sepsis (Rat) | 45 mg/kg IP, every 12h for 3 days | Hippocampal CA3 Neuronal Cell Loss | Attenuated hippocampal CA3 neuronal cell loss | [6] |
| Tigecycline | Traumatic Brain Injury + Sepsis (Rat) | 7.5 mg/kg IP, every 12h for 3 days | Cortical Lesion Volume | No effect on postinjury cortical lesion volume | [6] |
| Tigecycline | Traumatic Brain Injury + Sepsis (Rat) | 7.5 mg/kg IP, every 12h for 3 days | Hippocampal CA3 Neuronal Cell Loss | No effect on hippocampal CA3 neuronal cell loss | [6] |
| Minocycline | Focal Cerebral Ischemia (Rat) | 20 mg/kg IV (low dose) | Infarct Volume | Significantly reduced (80.1 ± 41.7 mm³) vs. vehicle (138.5 ± 48.8 mm³) | [7][8] |
| Minocycline | Focal Cerebral Ischemia (Rat) | 100 mg/kg IV (high dose) | Infarct Volume | Significantly increased infarct volume vs. vehicle | [7][8] |
| Minocycline | Global Cerebral Ischemia (Gerbil) | Pre-treatment (12h) and post-treatment (30 min) | Survival of CA1 pyramidal neurons | Increased from 10.5% to 77% (pre-treatment) and 71% (post-treatment) | [9][10] |
Table 2: Effects on Inflammatory and Apoptotic Markers
| Drug | Model System | Key Marker | Effect | Reference |
| Minocycline | Traumatic Brain Injury + Sepsis (Rat) | TNF-α expression | Attenuated expression | [6] |
| Minocycline | Traumatic Brain Injury + Sepsis (Rat) | Microglial activation | Reduced the extent of microglial activation and infiltration | [6] |
| Tigecycline | Traumatic Brain Injury + Sepsis (Rat) | TNF-α expression | No effect | [6] |
| Tigecycline | Traumatic Brain Injury + Sepsis (Rat) | Microglial activation | No effect | [6] |
| Minocycline | Focal Cerebral Ischemia (Rat) | IL-1β-Converting Enzyme (ICE) | Inhibited induction | [11] |
| Minocycline | Focal Cerebral Ischemia (Rat) | Cyclooxygenase-2 (COX-2) | Reduced expression | [11] |
| Tigecycline | LPS-induced PC12 cells (in vitro) | NF-κB, TNF-α, IL-1β | Significantly attenuated expression and release | [12] |
| Tigecycline | LPS-induced PC12 cells (in vitro) | Cytochrome c release, Caspase-3 activity | Dose-dependently decreased | [12] |
Experimental Protocols
Traumatic Brain Injury (TBI) and Sepsis Model in Rats
-
Animal Model: Adult male Sprague-Dawley rats.[6]
-
TBI Induction: A controlled cortical impact (CCI) was used to induce a standardized traumatic brain injury.[6]
-
Sepsis Induction: Sepsis was induced via cecal ligation and puncture (CLP).[6]
-
Drug Administration:
-
Outcome Measures:
-
Functional: Vestibulomotor and cognitive functions were evaluated at multiple time points over 14 days post-injury.[6]
-
Histopathological: At 14 days, brain tissue was analyzed for lesion volume, regional hippocampal (CA1/CA3) cell death, and microglial activation in the perilesional cortex, lesion core, and choroid plexus.[6]
-
Inflammatory Markers: Tumor necrosis factor-α (TNF-α) expression in the perilesional cortex was measured to assess the cerebral inflammatory response.[6]
-
Focal Cerebral Ischemia Model in Rats
-
Animal Model: Adult male rats.
-
Ischemia Induction: Transient middle cerebral artery occlusion (MCAO) is a common method to induce focal cerebral ischemia.
-
Drug Administration:
-
Outcome Measures:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[7][8]
-
Neurological Deficits: Assessed using standardized scoring systems (e.g., Bederson score) and behavioral tests (e.g., elevated body swing test).[8]
-
Molecular Markers: Brain tissue is analyzed for the expression of inflammatory mediators (e.g., IL-1β, COX-2) and apoptotic proteins (e.g., Bcl-2).[8][11]
-
Mechanisms of Action and Signaling Pathways
The differential neuroprotective effects of minocycline and tigecycline can be largely attributed to their distinct pharmacokinetic profiles and their impact on key signaling pathways involved in secondary brain injury.
Minocycline's Neuroprotective Mechanisms
Minocycline's neuroprotective actions are multifaceted, targeting inflammation, apoptosis, and oxidative stress.[1][13] Its high lipophilicity allows it to readily cross the blood-brain barrier, reaching therapeutic concentrations in the brain parenchyma.[1][2]
-
Anti-inflammatory Effects: Minocycline is a potent inhibitor of microglial activation, a key cellular driver of neuroinflammation.[10][14] It suppresses the production of pro-inflammatory cytokines such as TNF-α and interleukin-1β (IL-1β).[6][15]
-
Anti-apoptotic Effects: Minocycline can inhibit apoptosis through both caspase-dependent and independent pathways. It has been shown to reduce the expression and activation of caspase-3 and upregulate the expression of anti-apoptotic proteins like Bcl-2.[13]
-
Inhibition of Matrix Metalloproteinases (MMPs): Minocycline can inhibit the activity of MMPs, enzymes that can degrade the extracellular matrix and contribute to blood-brain barrier breakdown and neuronal death following injury.[1]
-
Antioxidant Properties: Minocycline has been reported to possess direct radical scavenging properties and can reduce lipid peroxidation.[16][17]
Caption: Minocycline's multifaceted neuroprotective signaling pathways.
Tigecycline's Profile in the Central Nervous System
Tigecycline, a derivative of minocycline, exhibits a different profile in the context of brain injury.[18]
-
Poor Blood-Brain Barrier Penetration: A critical factor limiting tigecycline's neuroprotective potential in vivo is its poor penetration of the blood-brain barrier.[3][19] Cerebrospinal fluid concentrations are often well below what would be considered therapeutic for direct effects on brain tissue.[5][9]
-
In Vitro Anti-inflammatory and Anti-apoptotic Effects: Despite its poor in vivo efficacy for neuroprotection, studies on neuronal cell cultures have shown that tigecycline can attenuate the release of pro-inflammatory and apoptotic mediators induced by inflammatory stimuli like lipopolysaccharide (LPS).[12] This suggests that the molecule itself possesses some of the beneficial properties of minocycline.
-
Potential for Neurotoxicity: Some in vitro studies have indicated that tigecycline may induce apoptosis in neuronal cells at certain concentrations, suggesting a potential for neurotoxicity that is not typically observed with minocycline under similar conditions.
Experimental Workflow
The following diagram illustrates a general workflow for preclinical studies evaluating the neuroprotective effects of therapeutic agents in brain injury models.
Caption: General experimental workflow for neuroprotection studies.
Conclusion
The available experimental evidence strongly supports the neuroprotective efficacy of minocycline in various models of brain injury. Its ability to cross the blood-brain barrier and modulate multiple secondary injury pathways, including neuroinflammation and apoptosis, makes it a compelling candidate for further investigation in clinical settings.
Conversely, tigecycline's utility as a neuroprotective agent appears to be significantly hampered by its poor penetration into the central nervous system. While it demonstrates some favorable anti-inflammatory and anti-apoptotic properties in vitro, these are unlikely to translate to in vivo efficacy in brain injury without strategies to improve its delivery to the brain. Future research could explore whether modifications to tigecycline to enhance its CNS penetration could unlock its potential neuroprotective effects. For now, based on current data, minocycline remains the far more promising of the two for therapeutic applications in brain injury.
References
- 1. Intrathecal tigecycline is a safe and effective treatment for central nervous system infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrathecal or Intraventricular Tigecycline Therapy for Central Nervous System Infection Associated with Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minocycline but not tigecycline is neuroprotective and reduces the neuroinflammatory response induced by the superimposition of sepsis upon traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Tigecycline (Tygacil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tetracyclines inhibit microglial activation and are neuroprotective in global brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Functions and Molecular Mechanisms of Antibiotic Tigecycline in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tigecycline prevents LPS-induced release of pro-inflammatory and apoptotic mediators in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tigecycline and Gentamicin-Combined Treatment Enhances Renal Damage: Oxidative Stress, Inflammatory Reaction, and Apoptosis Interplay [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. Delirium induced by tigecycline treatment for Acinetobacter baumannii infection: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Minocycline and Tigecycline: What Is Their Role in the Treatment of Carbapenem-Resistant Gram-Negative Organisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. The Pharmacokinetics/Pharmacodynamics and Neurotoxicity of Tigecycline Intraventricular Injection for the Treatment of Extensively Drug-Resistant Acinetobacter baumannii Intracranial Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Tigecycline Hydrate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and preventing environmental contamination. Tigecycline hydrate, a potent antibiotic, requires specific disposal procedures due to its hazardous characteristics. This guide provides essential, step-by-step instructions for its safe disposal.
Understanding the Hazards of this compound
This compound is classified with several hazards that necessitate careful handling and disposal. It is crucial to be aware of these risks to implement the appropriate safety measures. The compound is known to be very toxic to aquatic life with long-lasting effects.[1][2] Furthermore, it can cause serious eye irritation, skin irritation, and may provoke an allergic skin reaction.[3][4] There are also concerns that it may damage fertility or the unborn child.[1][2]
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][3] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[1][4] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[1][2] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile or latex)[5]
-
In case of dust or aerosol formation, a respirator may be necessary.[3]
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The following protocol outlines the necessary steps for the safe disposal of this compound and its associated waste in a research or drug development environment.
Step 1: Segregation of this compound Waste
Proper segregation is the first and most critical step in the disposal process.[6] All materials that have come into contact with this compound must be considered chemical waste.[7] This includes:
-
Expired or unused this compound powder.
-
Stock solutions of this compound.[7]
-
Contaminated consumables such as pipette tips, tubes, flasks, and plates.
-
Contaminated PPE (gloves, etc.).
Step 2: Collection and Labeling of Waste
All segregated this compound waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[7] The label should prominently display:
-
The words "Hazardous Waste".
-
The name of the chemical: "this compound".
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The date of accumulation.
Step 3: Disposal of Liquid Waste
Under no circumstances should this compound solutions be poured down the drain or into the sewer system.[1] This practice is prohibited for hazardous pharmaceutical waste to prevent the contamination of water supplies and the development of antibiotic-resistant bacteria.[6][7][8]
Liquid waste containing this compound should be collected in a designated, sealed hazardous waste container for chemical waste.
Step 4: Disposal of Solid Waste
Pure this compound powder and contaminated solid materials should be placed in the designated hazardous waste container. Avoid generating dust during this process.[9] If cleaning up a spill, use an absorbent material and dispose of it as contaminated waste.[3]
Step 5: Storage of Waste
The hazardous waste container holding this compound waste should be kept closed except when adding waste. It should be stored in a secure, designated area away from general laboratory traffic until it is collected for disposal.
Step 6: Arranging for Professional Disposal
The disposal of hazardous chemical waste is regulated and must be handled by a licensed hazardous material disposal company or your institution's Environmental Health and Safety (EHS) department.[9][10] Follow your institution's specific procedures for requesting a pickup of chemical waste.[10] These professional services will typically use high-temperature incineration at a permitted facility to destroy the pharmaceutical waste, which is the recommended method.[8][11][12]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Adherence to these procedures is essential for the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical you are working with.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. discofinechem.com [discofinechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. healthfirst.com [healthfirst.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Expired Drugs | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. easyrxcycle.com [easyrxcycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tigecycline Hydrate
Essential protocols for the safe handling, storage, and disposal of Tigecycline hydrate are critical for protecting laboratory personnel and the environment. this compound is a potent antibiotic that requires careful management due to its potential health hazards, including reproductive toxicity, serious eye damage, and skin irritation.[1] Adherence to the following procedural guidelines will ensure a secure research environment.
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is paramount. The following step-by-step process outlines the necessary precautions at each stage.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[2] Recommended storage temperatures are typically between 2-8°C.[3]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Preparation and Use:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[4][5]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][6]
-
Wear the appropriate Personal Protective Equipment (PPE) as detailed in the table below.
-
Avoid the formation of dust and aerosols during weighing and dissolution.[2][7]
-
When preparing solutions, add the solvent to the powder slowly to prevent splashing.
3. Spill Management:
-
In the event of a spill, evacuate unprotected personnel from the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust.[2]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
Personal Protective Equipment (PPE) Summary
The following table summarizes the essential PPE for handling this compound. An occupational exposure guideline of 70 mcg/m³ has been established and should be considered when assessing risk and selecting respiratory protection.[4][5]
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile or latex gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (powder) | Chemical safety goggles | Nitrile or latex gloves | Lab coat or impervious clothing | NIOSH/MSHA approved respirator (if not in a ventilated enclosure)[2] |
| Solution Preparation | Chemical safety goggles | Nitrile or latex gloves | Lab coat or impervious clothing | Not generally required if handled in a fume hood |
| Spill Cleanup | Chemical safety goggles | Nitrile or latex gloves | Impervious clothing | NIOSH/MSHA approved respirator[2] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. Tigecycline is very toxic to aquatic life with long-lasting effects.[1]
-
Unused Product: Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it with household garbage or allow it to enter the sewage system.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, disposable lab coats, and absorbent pads, must be collected in a sealed, labeled hazardous waste container for proper disposal.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safely managing this compound, the following workflow diagram illustrates the key decision points and actions from preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
